molecular formula C15H16ClNO3 B1664891 Aminomethyltrioxsalen hydrochloride CAS No. 62442-61-9

Aminomethyltrioxsalen hydrochloride

Katalognummer: B1664891
CAS-Nummer: 62442-61-9
Molekulargewicht: 293.74 g/mol
InChI-Schlüssel: HAWQZPVGCLHOBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminomethyltrioxsalen hydrochloride is a psoralen compound DNA intercalator used to inactivate DNA and RNA viruses, including HIV-1, by nucleic acid cross-linking followed by UV irradiation.

Eigenschaften

IUPAC Name

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.ClH/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15;/h4-5H,6,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWQZPVGCLHOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64358-50-5 (Parent)
Record name Aminomethyltrioxsalen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60978014
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62442-61-9
Record name Aminomethyltrioxsalen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC291836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminomethyltrioxsalen hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOMETHYLTRIOXSALEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXO0WL0OIN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Illuminating the Double Helix: A Technical Guide to the Photoreactivity of Aminomethyltrioxsalen Hydrochloride with DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyltrioxsalen hydrochloride (AMT), a synthetic psoralen (B192213) derivative, stands as a powerful tool in the arsenal (B13267) of molecular biologists and biochemists for investigating the intricate structures and interactions of DNA and RNA. Its utility lies in its ability to form covalent crosslinks between pyrimidine (B1678525) bases in nucleic acid duplexes upon photoactivation with long-wave ultraviolet (UVA) light. This in-depth technical guide provides a comprehensive overview of the photoreactivity of AMT with DNA and RNA, detailing the underlying mechanisms, experimental protocols, and quantitative parameters to empower researchers in their scientific endeavors.

Core Mechanism of Photoreactivity

The photoreactivity of AMT with nucleic acids is a two-step process initiated by the non-covalent intercalation of the planar tricyclic psoralen ring into the DNA or RNA double helix.[1] This intercalation preferentially occurs at 5'-TpA sites in DNA.[2] The subsequent exposure to UVA light (approximately 365 nm) triggers a [2+2] photocycloaddition between the 3,4 (pyrone) or 4',5' (furan) double bonds of the psoralen and the 5,6 double bond of adjacent pyrimidine bases (thymine, cytosine, or uracil) on opposite strands.[3][4] This results in the formation of a stable cyclobutane (B1203170) ring, covalently linking the two strands of the nucleic acid.[5]

The initial photoadduct is a monoadduct, where AMT is attached to a single pyrimidine. A second photochemical reaction can occur, leading to the formation of an interstrand crosslink (ICL), effectively tethering the two strands of the duplex.[5] These crosslinks are reversible and can be cleaved by exposure to short-wave UV light (254 nm), a feature that is particularly useful for subsequent analytical procedures.[6][7]

Quantitative Data on AMT-Nucleic Acid Interactions

The efficiency of AMT-mediated photocrosslinking is influenced by several factors, including the concentration of AMT, the intensity and duration of UV irradiation, and the base composition of the nucleic acid sequence.[5] While comprehensive kinetic data is dispersed across various studies, the following table summarizes key quantitative parameters.

ParameterValue/RangeNucleic AcidCommentsReference(s)
Photoaddition Quantum Yield 0.12AT-DNARepresents the efficiency of the initial photoaddition event.[5]
Intercalation Affinity (KD) VariesDNAThe dissociation constant (KD) quantifies the binding affinity; a smaller KD indicates stronger binding. Specific values are context-dependent.[5]
Crosslinking Efficiency Not quantitative; a small fraction of interacting RNAs are linked.RNAThe process is known to be inefficient, often requiring optimization.[6][7]
Solubility of AMT Low (~1 mg/mL in water)N/ALow solubility can limit crosslinking efficiency in cellular applications.[3][8]
Amotosalen Solubility 230 mg/mL in waterN/AAmotosalen, a derivative, offers significantly higher solubility and improved crosslinking efficiency.[3][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of AMT in research. Below are representative protocols for in vitro and in vivo crosslinking experiments.

In Vitro RNA-RNA Interaction Crosslinking

This protocol is adapted from a method for detecting mRNA-sRNA interactions.[6][7]

1. Sample Preparation:

  • In a 10 μl reaction volume, combine:

    • 90 pmol of α-32P-labeled small RNA (sRNA)

    • 90 pmol of messenger RNA (mRNA)

    • 360 ng of 4′-aminomethyltrioxsalen hydrochloride (AMT)

  • Heat the mixture to 95°C for 1 minute and immediately chill on ice to denature and then anneal the RNA species.

2. Incubation:

  • Add 1× Tpt1 reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2.5 mM spermidine, 0.1 mM DTT, 50 μM GTP).

  • Incubate the samples for 10 minutes at 4°C in the dark to allow for AMT intercalation.

3. UV Crosslinking:

  • Pipette the samples onto a piece of parafilm on a cooled metal block.

  • Irradiate with a handheld UV lamp at 365 nm (e.g., 8 W) from a distance of approximately 2 cm for 30 minutes in the dark.

4. Analysis:

  • Analyze the crosslinked products by polyacrylamide gel electrophoresis (PAGE). Crosslinked species will exhibit reduced mobility.

5. (Optional) Crosslink Reversal:

  • To reverse the crosslinks, irradiate the sample at 254 nm for 10 minutes.[7]

In Vivo RNA Structure and Interaction Analysis (PARIS Method)

The Psoralen Analysis of RNA Interactions and Structures (PARIS) method enables the transcriptome-wide determination of RNA duplexes in living cells.[9][10][11]

1. Cell Treatment:

  • Treat living cells with a cell-permeable psoralen derivative like AMT.

2. In Vivo Crosslinking:

  • Irradiate the cells with 365 nm UV light to induce crosslinking of RNA duplexes.

3. RNA Extraction and Fragmentation:

  • Isolate total RNA from the cells.

  • Partially digest the RNA with an RNase.

4. Purification of Crosslinked RNA:

  • Utilize two-dimensional gel electrophoresis (2D-PAGE) to selectively purify the crosslinked RNA fragments, which constitute a small fraction of the total RNA.[9]

5. Proximity Ligation:

  • Perform proximity ligation to join the two ends of the crosslinked RNA duplex into a single chimeric molecule.

6. High-Throughput Sequencing:

  • Reverse transcribe the ligated RNA into cDNA and subject it to high-throughput sequencing. The resulting chimeric reads can then be bioinformatically analyzed to identify intramolecular and intermolecular RNA interactions.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in AMT photoreactivity studies.

AMT_Mechanism AMT AMT Intercalation Intercalation (Non-covalent) AMT->Intercalation Binds to Duplex DNA/RNA Duplex Duplex->Intercalation Monoadduct Monoadduct (Covalent) Intercalation->Monoadduct Photoactivation UVA UVA Light (365 nm) UVA->Monoadduct Crosslink Interstrand Crosslink (Covalent) UVA->Crosslink Monoadduct->Crosslink Second Photoactivation Reversal Reversal Crosslink->Reversal Cleavage UVC UVC Light (254 nm) UVC->Reversal InVitro_Workflow Start Start: Mix RNA and AMT Denature Denature & Anneal (95°C -> Ice) Start->Denature Incubate Incubate with Buffer (4°C, Dark) Denature->Incubate UV_Crosslink UV Irradiation (365 nm) Incubate->UV_Crosslink Analysis Analysis (e.g., PAGE) UV_Crosslink->Analysis Reversal Optional: Crosslink Reversal (254 nm) Analysis->Reversal End End Analysis->End without reversal Reversal->End PARIS_Workflow Cells Living Cells + AMT Crosslinking In Vivo Crosslinking (365 nm UV) Cells->Crosslinking Extraction RNA Extraction & Fragmentation Crosslinking->Extraction Purification 2D Gel Purification of Crosslinked RNA Extraction->Purification Ligation Proximity Ligation Purification->Ligation Sequencing Reverse Transcription & High-Throughput Sequencing Ligation->Sequencing Analysis Bioinformatic Analysis Sequencing->Analysis

References

Aminomethyltrioxsalen Hydrochloride: An In-depth Technical Guide to Probing Double-Stranded RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyltrioxsalen hydrochloride (AMT) is a psoralen (B192213) derivative that serves as a powerful tool for the structural and functional analysis of double-stranded RNA (dsRNA). This technical guide provides a comprehensive overview of AMT's mechanism of action, quantitative data on its performance, detailed experimental protocols for its use as a dsRNA probe, and visual representations of key workflows. AMT's ability to covalently cross-link dsRNA upon photoactivation makes it an invaluable reagent for identifying RNA-RNA interactions, probing RNA secondary and tertiary structures, and investigating the roles of dsRNA in various biological processes.

Core Principles and Mechanism of Action

This compound is a tricyclic heterocyclic compound that readily intercalates into the helical structure of double-stranded nucleic acids.[1][2] Its planar structure allows it to insert between adjacent base pairs in a dsRNA duplex. Upon irradiation with long-wavelength ultraviolet (UVA) light (approximately 365 nm), AMT becomes photoactivated and forms covalent monoadducts with pyrimidine (B1678525) bases, primarily uracil (B121893) and cytosine.[3][4][5] With continued irradiation, a second photochemical reaction can occur, resulting in the formation of a diadduct, or interstrand cross-link, between pyrimidines on opposite strands of the dsRNA.[3][4][5]

This cross-linking is a highly specific process, requiring the dsRNA duplex for initial intercalation. The covalent nature of the cross-link allows for the stabilization and subsequent identification of RNA-RNA interactions, both intramolecular and intermolecular. A key feature of AMT-mediated cross-linking is its reversibility. Exposure to short-wavelength UV (UVC) light (around 254 nm) can reverse the covalent bonds, allowing for the separation of the cross-linked RNA strands for downstream analysis.[1][3][6][7]

Data Presentation: Performance and Efficiency

While precise dissociation constants (Kd) for AMT binding to dsRNA are not extensively reported in the literature, it is characterized as having a high affinity for dsRNA.[2] The efficiency of the cross-linking reaction can be influenced by several factors, including the concentration of AMT, the intensity and duration of UVA irradiation, and the specific sequence and structure of the dsRNA target. The process is generally considered to be of low efficiency, with only a small fraction of interacting RNAs being covalently linked.[3][8]

Recent developments have led to the synthesis of AMT derivatives with improved properties. The following table summarizes a comparison between AMT and some of its derivatives.

CompoundKey FeatureReported Efficiency ImprovementReference(s)
Aminomethyltrioxsalen (AMT) Standard psoralen derivative for dsRNA probing.Baseline
Amotosalen Higher solubility than AMT.A 10-fold increase in concentration resulted in a 7-fold increase in cross-linked RNA in vivo compared to AMT.[4][9]
AP3B (AMT-PEG3-Biotin) Biotinylated AMT derivative for affinity purification.4 to 5 times more effective at labeling DNA in cells and produces a comparable number of crosslinks with over 100 times less compound and less exposure to UV light in vitro than EZ-link psoralen-PEG3-biotin.[10][11]

Experimental Protocols

The following is a generalized, step-by-step protocol for using AMT to probe for dsRNA interactions in vitro. This protocol is a synthesis of methodologies described in the literature and should be optimized for specific experimental systems.[3][6][8]

Preparation of RNA and AMT Stock Solution
  • RNA Preparation: Resuspend the RNA sample(s) in an appropriate buffer, such as 1x Tpt1 reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine, 0.1 mM DTT, 50 μM GTP).

  • AMT Stock Solution: Prepare a stock solution of this compound in sterile, nuclease-free water. The concentration should be optimized, but a starting point of 1 mg/mL is common. Store the stock solution protected from light.

Hybridization of RNA (for intermolecular interactions)
  • If probing for interactions between two different RNA molecules (e.g., mRNA and sRNA), mix equimolar amounts of the RNAs in the reaction buffer.

  • Heat the mixture to 95°C for 1 minute and then immediately place it on ice to facilitate annealing.

  • Incubate on ice for at least 10 minutes to allow for the formation of intermolecular duplexes.

AMT Cross-linking
  • Add AMT stock solution to the RNA sample to the desired final concentration (e.g., 48 ng/μl).[6]

  • Incubate the mixture in the dark at 4°C for 10 minutes to allow for AMT intercalation.

  • Place the samples on a cooled metal block or on ice and irradiate with a 365 nm UVA hand lamp (e.g., 8 W) at a close distance (e.g., ~2 cm) for 30 minutes in the dark.[8]

  • Negative Control: Prepare a sample without UVA irradiation to serve as a negative control.

Analysis of Cross-linked RNA
  • The cross-linked RNA can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). Cross-linked species will migrate slower than their non-cross-linked counterparts.

  • The cross-linked bands can be excised from the gel for further analysis.

Reversal of Cross-links (Optional)
  • To reverse the cross-links, irradiate the sample with 254 nm UVC light for 10 minutes.[8] This will separate the cross-linked RNA strands.

Downstream Analysis

Following cross-linking and optional reversal, a variety of techniques can be employed to identify the interacting RNA species and the specific sites of interaction. A common workflow involves RNA fragmentation, ligation, reverse transcription, and PCR amplification.

Mandatory Visualizations

Experimental Workflow for Identifying RNA-RNA Interactions using AMT Cross-linking

experimental_workflow cluster_preparation 1. Sample Preparation cluster_crosslinking 2. Cross-linking cluster_analysis 3. Analysis RNA_A RNA Molecule A Hybridization Hybridization RNA_A->Hybridization RNA_B RNA Molecule B RNA_B->Hybridization AMT_Addition Add AMT Hybridization->AMT_Addition UVA_Irradiation UVA Irradiation (365 nm) AMT_Addition->UVA_Irradiation Fragmentation RNA Fragmentation UVA_Irradiation->Fragmentation Ligation Proximity Ligation Fragmentation->Ligation Reverse_Crosslink Reverse Cross-link (254 nm) Ligation->Reverse_Crosslink RT_PCR Reverse Transcription & PCR Reverse_Crosslink->RT_PCR Sequencing Sequencing & Analysis RT_PCR->Sequencing

Caption: Workflow for dsRNA interaction analysis using AMT.

Mechanism of AMT Action on dsRNA

mechanism_of_action cluster_step1 Step 1: Intercalation cluster_step2 Step 2: Photoactivation cluster_step3 Step 3: Reversal dsRNA dsRNA Duplex Intercalated Intercalated Complex dsRNA->Intercalated AMT AMT AMT->Intercalated Crosslinked Covalently Cross-linked dsRNA Intercalated->Crosslinked UVA UVA Light (365 nm) UVA->Crosslinked Reversed_dsRNA Original dsRNA Crosslinked->Reversed_dsRNA Reversed_AMT Free AMT Crosslinked->Reversed_AMT UVC UVC Light (254 nm) UVC->Reversed_dsRNA UVC->Reversed_AMT

Caption: Mechanism of AMT-mediated dsRNA cross-linking.

References

The Dawn of Photochemotherapy: A Technical Guide to the History and Discovery of Psoralen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of naturally occurring furocoumarins, have a rich history that intertwines ancient traditional medicine with modern molecular biology. These tricyclic heterocyclic compounds, found in plants like Psoralea corylifolia, figs, and celery, are renowned for their photosensitizing properties.[1] When activated by ultraviolet A (UVA) radiation, psoralen (B192213) derivatives become potent therapeutic agents, a modality known as PUVA (Psoralen + UVA) therapy. This technical guide delves into the historical evolution of psoralen research, from its empirical beginnings to the sophisticated discovery and development of novel derivatives. We will explore the core mechanisms of action, detail key experimental protocols, and present quantitative data to provide a comprehensive resource for professionals in drug development and scientific research.

A Journey Through Time: The Historical Milestones of Psoralen Research

The therapeutic application of psoralen-containing plants dates back to ancient Egypt and India, where they were used to treat vitiligo, a depigmenting skin disorder.[2][3] However, the scientific investigation into these compounds began in earnest in the 20th century. The evolution of psoralen research can be broadly categorized into five distinct periods:

  • Ancient and Traditional Use (c. 2000 BC - 1930s): The empirical use of crushed plant matter containing psoralens, followed by sun exposure, to repigment skin affected by vitiligo.[2]

  • Isolation and Chemical Characterization (1930s - 1950s): The active compounds were isolated from plants, with 8-methoxypsoralen (8-MOP, also known as methoxsalen) being one of the first to be identified and structurally elucidated.[2] This era marked the beginning of a more systematic approach to treatment.

  • Mechanistic Insights and Early Clinical Applications (1960s - 1970s): Research focused on understanding the mechanism of action, revealing that psoralens intercalate into DNA and, upon UVA activation, form covalent adducts with pyrimidine (B1678525) bases.[1] This discovery paved the way for the development of modern PUVA therapy for psoriasis in the 1970s.[2][4]

  • Expansion of Photochemotherapy (1970s - 1990s): The efficacy of PUVA therapy was established for a range of hyperproliferative and inflammatory skin diseases, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][5] This period saw the optimization of treatment protocols and the development of specialized UVA irradiation equipment.

  • Era of Derivative Synthesis and Targeted Therapies (1990s - Present): The focus has shifted towards synthesizing novel psoralen derivatives with improved efficacy, reduced side effects, and enhanced targeting.[6][7] Research is also exploring the non-DNA-related mechanisms of psoralens, such as their effects on cellular signaling pathways.[8][9]

Core Mechanism of Action: DNA Intercalation and Photoadduct Formation

The primary mechanism of action of psoralen derivatives involves their interaction with cellular DNA. This process can be broken down into two key steps:

  • Intercalation: Psoralens, being planar molecules, insert themselves between the base pairs of the DNA double helix.[1] This non-covalent interaction is a prerequisite for the subsequent photochemical reaction.

  • Photoadduct Formation: Upon exposure to UVA radiation (320-400 nm), the intercalated psoralen absorbs photons and becomes electronically excited. This excited state allows the psoralen to form covalent bonds with adjacent pyrimidine bases, primarily thymine.[1] Two types of adducts can be formed:

    • Monoadducts (MAs): The psoralen molecule attaches to a single pyrimidine base on one strand of the DNA.

    • Interstrand Cross-links (ICLs): The psoralen molecule reacts with pyrimidine bases on both strands of the DNA, creating a covalent link between them.[8]

The formation of these DNA adducts, particularly ICLs, is highly cytotoxic as it blocks DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[5] This antiproliferative effect is the basis for the therapeutic efficacy of PUVA in treating hyperproliferative skin disorders like psoriasis.

Quantitative Data on Psoralen Derivatives

The following tables summarize key quantitative data related to the efficacy and activity of various psoralen derivatives.

Table 1: In Vitro Cytotoxicity of Psoralen Derivatives (IC50 Values)

Psoralen DerivativeCell LineIC50 (µM)Reference
8-Methoxypsoralen (8-MOP)Human Melanoma10.79 ± 1.85[4]
4,5',8-Trimethylpsoralen (TMP)Human Melanoma0.13 ± 0.003[4]
7-Methylpyridopsoralen (MPP)Human Melanoma0.05 ± 0.01[4]
4-Bromobenzyl amide derivative (3c)T47-D (Breast Cancer)10.14[3]
Furanylamide derivative (3g)SK-BR-3 (Breast Cancer)2.71 (with UVA)[3]

Table 2: Quantitative Analysis of DNA Adduct Formation

Psoralen DerivativeAdduct TypeYield (lesions / 10⁶ nucleotides) at 10.0 J/cm² UVAReference
8-Methoxypsoralen (8-MOP)Interstrand Cross-links (ICLs)~1.28[10]
8-Methoxypsoralen (8-MOP)Monoadducts (MAs)66.6[10]
Amotosalen (S59)Interstrand Cross-links (ICLs)~1280[10]
Amotosalen (S59)Monoadducts (MAs)194[10]

Table 3: Reaction Quantum Yields for Psoralen Photoaddition to DNA

Psoralen DerivativeQuantum Yield (ΦR)Reference
8-Methoxypsoralen (8-MOP)0.04[2]
4,5',8-Trimethylpsoralen (TMP)0.4[2]
5-Methoxypsoralen (5-MOP)0.017[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in psoralen research.

Protocol 1: Synthesis of 8-Methoxypsoralen (Methoxsalen)

This protocol is a generalized representation based on described synthetic routes.

Materials:

Procedure:

  • Methylation of Pyrogallol: Methylate pyrogallol with dimethyl sulfate to form 1,2,3-trimethoxybenzene (B147658).

  • Bromination: Brominate 1,2,3-trimethoxybenzene to yield 1,5-dibromo-2,3,4-trimethoxybenzene.

  • Formylation: Convert the dibromo compound to 5-bromo-2,3,4-trimethoxybenzaldehyde (B1625993) using butyllithium and DMF.

  • Demethylation: Selectively cleave the methoxy (B1213986) group ortho to the formyl group using boron trichloride to produce 5-bromo-3,4-dimethoxysalicylaldehyde.

  • Etherification: React with ethyl bromoacetate in the presence of potassium acetate to form the corresponding phenoxyacetate (B1228835) derivative.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid.

  • Benzofuran Ring Formation: Cyclize the phenoxyacetic acid derivative using acetic anhydride and sodium acetate to form the 5-bromo-6,7-dimethoxybenzofuran intermediate.

  • Second Formylation: Introduce a formyl group at the 5-position using butyllithium and DMF.

  • Second Demethylation: Cleave the methoxy group at the 6-position with boron trichloride to yield 5-formyl-6-hydroxy-7-methoxybenzofuran.

  • Final Cyclization (Perkin Condensation): Perform a Perkin condensation to form the final pyrone ring, yielding 8-methoxypsoralen.

  • Purification: Purify the final product using appropriate techniques such as recrystallization or column chromatography.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of psoralen derivatives in combination with UVA irradiation.

Materials:

  • Human melanoma cell line (e.g., A375) or other relevant cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Psoralen derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • UVA light source (with calibrated output)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the psoralen derivative. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the psoralen derivative for a specified time (e.g., 1-2 hours) in the dark.

  • UVA Irradiation: Expose the cells to a specific dose of UVA radiation (e.g., 1-2 J/cm²). A parallel plate should be kept in the dark to assess "dark toxicity".

  • Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Analysis of Psoralen-DNA Adducts by MALDI-TOF Mass Spectrometry

This protocol outlines the general steps for detecting and quantifying psoralen-DNA adducts.

Materials:

  • Genomic DNA

  • Psoralen derivative

  • UVA light source

  • Enzymatic digestion cocktail (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase)

  • MALDI matrix (e.g., 3-hydroxypicolinic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • DNA Treatment: Incubate genomic DNA with the psoralen derivative in the dark to allow for intercalation.

  • UVA Irradiation: Expose the DNA-psoralen mixture to a controlled dose of UVA radiation to induce adduct formation.

  • DNA Purification: Purify the DNA to remove unbound psoralen.

  • Enzymatic Digestion: Digest the adducted DNA to individual nucleosides or small oligonucleotides using an enzymatic cocktail.

  • Sample Preparation for MALDI-TOF: Co-crystallize the digested DNA sample with a suitable MALDI matrix on a target plate.

  • Mass Spectrometry Analysis: Acquire mass spectra in the positive or negative ion mode. The mass of the psoralen-adducted nucleosides will be higher than that of the unmodified nucleosides.

  • Data Analysis: Identify the peaks corresponding to the psoralen-DNA monoadducts and interstrand cross-links based on their mass-to-charge ratio (m/z). Quantify the adducts by comparing the peak intensities to those of internal standards.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Psoralen and the Epidermal Growth Factor Receptor (EGFR)

Beyond its direct interaction with DNA, photoactivated psoralen has been shown to modulate cellular signaling pathways, notably the Epidermal Growth Factor Receptor (EGFR) pathway.[9] In keratinocytes, the hyperproliferative cells in psoriasis, PUVA therapy can lead to the inhibition of EGFR signaling.[7][11] This inhibition is thought to contribute to the anti-proliferative effects of the treatment.

EGFR_Signaling_Pathway Psoralen_UVA Psoralen + UVA EGFR EGFR Psoralen_UVA->EGFR Inhibition PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K STATs STATs EGFR->STATs Ras Ras EGFR->Ras Src Src EGFR->Src Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STATs->Proliferation Raf Raf Ras->Raf Src->PI3K mTOR mTOR Akt->mTOR mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Psoralen's inhibitory effect on the EGFR signaling pathway.

Experimental Workflow: Psoralen Derivative Drug Discovery

The discovery and development of new psoralen derivatives follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Design Derivative Design & Library Synthesis Screening High-Throughput Screening (e.g., Cytotoxicity Assays) Design->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) ADMET->In_Vivo Formulation Formulation Development In_Vivo->Formulation IND Investigational New Drug (IND) Application Formulation->IND

Caption: A typical workflow for psoralen derivative drug discovery.

Conclusion

The journey of psoralen derivatives from ancient remedies to rationally designed photochemotherapeutic agents exemplifies the evolution of pharmaceutical research. The foundational understanding of their DNA-damaging mechanism has paved the way for the development of PUVA therapy, a cornerstone in dermatology. The current research landscape is focused on refining the therapeutic window of psoralens by synthesizing derivatives with enhanced potency and reduced toxicity, and by elucidating their complex interactions with cellular signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering further innovation in the field of photochemotherapy. The continued exploration of psoralen chemistry and biology holds the promise of developing next-generation photosensitizers with improved clinical outcomes for a variety of diseases.

References

The Dual Nature of 4'-aminomethyl-4,5',8-trimethylpsoralen: An In-depth Technical Guide to its Dark and Photoreactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), a synthetic furocoumarin, is a potent bifunctional photoreactive agent extensively utilized in molecular biology and with potential therapeutic applications.[1] Its planar structure allows it to intercalate into the DNA double helix, a process that occurs in the absence of light, referred to as "dark" binding.[1] Upon exposure to long-wavelength ultraviolet light (UVA), AMT covalently binds to pyrimidine (B1678525) bases, primarily thymine, forming monoadducts and interstrand crosslinks (ICLs).[1][2] This photoreactivity forms the basis of its biological effects, including the inhibition of cellular proliferation and the inactivation of viruses.[1][3][4] This technical guide provides a comprehensive overview of the dark and photoreactivity of AMT, detailing its interaction with DNA, the kinetics of photoadduct formation, and the experimental methodologies used for its study.

Dark Reactivity: Intercalation and Genotoxicity

In the absence of light, AMT exhibits a significant affinity for double-stranded DNA and RNA, intercalating between base pairs.[1] This non-covalent interaction is the prerequisite for its subsequent photoreactions. The positively charged aminomethyl group at the 4' position enhances its affinity for the negatively charged phosphate (B84403) backbone of nucleic acids, contributing to a high DNA binding constant.[5]

Even without photoactivation, AMT can exhibit genotoxicity. Studies have shown that the dark reaction of AMT with DNA can lead to the structural destabilization of the double helix.[3] This inherent genotoxicity is comparable to that of other known genotoxic agents.[3]

Photoreactivity: A Tale of Two Adducts

The defining characteristic of AMT is its photoreactivity upon exposure to UVA light (320-400 nm).[2][6][7] This process is initiated by the formation of a local triplet state of the intercalated AMT molecule.[2][8][9] This excited state is highly reactive and undergoes a [2+2] cycloaddition with the 5,6-double bond of a pyrimidine base, most commonly thymine, at a 5'-TA sequence.[5][10]

This initial reaction results in the formation of a furan-side monoadduct .[2] Absorption of a second photon by this monoadduct can lead to a second cycloaddition reaction with a pyrimidine on the opposite DNA strand, forming an interstrand crosslink (ICL) .[10][11] The formation of both monoadducts and ICLs contributes to the biological consequences of AMT photoreactivity.[3] Short-wavelength UV light (e.g., 254 nm) can reverse this crosslinking reaction.[1][12]

The photoreaction of AMT is highly efficient, with a reported quantum yield for photoaddition of 0.12.[2][13] The high DNA binding constant of AMT leads to a high fraction of intercalated molecules, resulting in a significant level of photoadduct formation.[6]

Quantitative Data on AMT Reactivity

ParameterValueDNA/RNA TypeReference
DNA Binding Constant (K)1.5 x 10⁵ M⁻¹Calf Thymus DNA[6]
Photoaddition Quantum Yield (Φ)0.12AT-DNA[2][13]
Triplet State Lifetime1–10 µsAT-DNA[2][8][9]
Biradical Intermediate Formation Time1–10 µsAT-DNA[8]
Final Adduct Formation Time~50 µsAT-DNA[8]
D₃₇ Value (HPLC) for Photodestruction0.6 J/cm²Platelet Suspensions[14]
D₃₇ Value (Bioassay) for Photodestruction0.3 J/cm²Platelet Suspensions[14]

Signaling Pathways and Biological Consequences

The DNA adducts formed by photoactivated AMT are potent inducers of cellular responses. These lesions can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[15] The cellular machinery recognizes these adducts, triggering DNA repair pathways. Notably, the presence of psoralen-induced DNA adducts can activate the Ataxia-Telangiectasia and Rad3-Related (ATR)-dependent signaling pathway, leading to the phosphorylation and activation of the tumor suppressor protein p53.[15]

Beyond its direct interaction with DNA, evidence suggests that photoactivated psoralens may also exert their effects through interactions with cell surface receptors.[7][16] Specifically, they have been shown to inhibit the binding of epidermal growth factor (EGF) to its receptor and modulate its tyrosine kinase activity.[7][16]

signaling_pathway cluster_0 Cellular Response to AMT Photoadducts AMT AMT + UVA DNA_Adducts DNA Monoadducts & Interstrand Crosslinks AMT->DNA_Adducts Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block DNA_Repair DNA Repair Pathways DNA_Adducts->DNA_Repair ATR_Activation ATR Activation Replication_Block->ATR_Activation p53_Activation p53 Activation ATR_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis experimental_workflow cluster_1 Experimental Workflow start Start incubation Dark Incubation: AMT + DNA/RNA start->incubation irradiation UVA Irradiation (e.g., 365 nm) incubation->irradiation analysis Analysis of Reactivity irradiation->analysis hplc HPLC: Quantify Adducts analysis->hplc fluorescence Fluorescence Spectroscopy: Monitor Reaction Kinetics analysis->fluorescence transient_abs Transient Absorption: Identify Intermediates analysis->transient_abs cell_based Cell-based Assays: Biological Effects analysis->cell_based end End hplc->end fluorescence->end transient_abs->end cell_based->end

References

Methodological & Application

Application Notes and Protocols for Virus Inactivation Using Aminomethyltrioxsalen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyltrioxsalen hydrochloride (AMT) is a potent psoralen (B192213) derivative used for the effective and irreversible inactivation of viruses. This method offers a significant advantage over traditional inactivation techniques like heat or formalin treatment by preserving the structural integrity of viral proteins, including critical surface epitopes.[1][2] This makes AMT-inactivated viruses ideal for use as immunological antigens in vaccines, diagnostic assays, and for the safe handling of viral material in lower biosafety level environments.[1][3] The mechanism of action involves the intercalation of AMT into the viral nucleic acid (DNA or RNA). Upon exposure to long-wave ultraviolet (UVA) light, AMT forms covalent cross-links between pyrimidine (B1678525) bases, effectively inhibiting viral replication without denaturing proteins.[1][2]

Data Summary

The following tables summarize the quantitative data on the efficiency of AMT-based virus inactivation across various virus families.

Table 1: Inactivation of Various RNA Viruses with 4'-aminomethyl-trioxsalen (AMT) and UV-A Exposure

Virus FamilyVirusInitial Titer (TCID₅₀/mL)AMT Concentration (µg/mL)UV-A Exposure Time (min) for Complete InactivationReference
FlaviviridaeDengue virus (DENV-2)Not SpecifiedNot Specified30[1]
BunyaviridaeCCHF IbAr1020010⁵.¹20Not Specified[4]
ArenaviridaeLassa Josiah (LASV)10⁵.⁰20Not Specified[4]
CoronaviridaeMERS-CoV Jordan10⁶.⁹20Not Specified[4]
FlaviviridaeVenezuelan Equine Encephalitis TC83 (VEEV)10⁶.⁷20Not Specified[4]
ArenaviridaeJunin Candid #1 (JUNV)10⁴.²2090[4]
BunyaviridaeRift Valley Fever ZH-501 (RVFV)10⁷.⁸2090[4]
FiloviridaeEbola Zaire (EBOV)10⁷.³20120[4]

Experimental Protocols

Protocol 1: General Procedure for Virus Inactivation with AMT and UV-A

This protocol provides a general framework for the inactivation of a viral stock. Optimization of AMT concentration and UV-A exposure time may be required for different viruses and sample matrices.

Materials:

  • This compound (AMT) stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Virus stock in a clear, UV-transparent buffer (e.g., phosphate-buffered saline, PBS)

  • UV-A light source (365 nm)

  • UV meter to measure light intensity

  • Sterile, UV-transparent reaction vessels (e.g., quartz cuvettes, petri dishes)

  • Stir plate and stir bar (optional, for larger volumes)

  • Appropriate personal protective equipment (PPE) for handling the specific virus

Procedure:

  • Preparation of Virus Sample: Dilute the virus stock to the desired concentration in a UV-transparent buffer. The total volume will depend on the experimental needs. For initial optimization, a volume of 1-5 mL is recommended.

  • Addition of AMT: Add the AMT stock solution to the virus suspension to achieve the desired final concentration (e.g., 20 µg/mL). Mix gently by pipetting or swirling. Protect the sample from light from this point forward.

  • Incubation (optional): Some protocols include a brief pre-incubation step (e.g., 15-30 minutes) at room temperature in the dark to allow for AMT intercalation into the viral genome.

  • UV-A Irradiation:

    • Place the sample under the UV-A light source. If using a stir plate, add a sterile stir bar to the sample and ensure continuous mixing during irradiation.

    • Measure the UV-A intensity at the sample surface using a UV meter. A typical intensity is around 1000 µW/cm².

    • Expose the sample to UV-A light for the predetermined time (e.g., 30-120 minutes). The optimal time should be determined empirically for each virus.

  • Post-Irradiation Handling: After irradiation, the virus is considered inactivated. However, it is crucial to validate the inactivation.

  • Validation of Inactivation:

    • Perform a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay to confirm the absence of infectious virus.

    • Culture the treated virus on susceptible host cells for an extended period (e.g., 10-14 days) and observe for any cytopathic effect (CPE).[4]

    • A blind passage of the culture supernatant onto fresh cells for another incubation period is recommended to ensure complete inactivation.[4]

Protocol 2: Preparation of Psoralen-Inactivated SARS-CoV-2 for Vaccine Development

This protocol is adapted from a study developing a psoralen-inactivated SARS-CoV-2 vaccine.

Materials:

  • Highly purified SARS-CoV-2 virus stock

  • This compound (AMT)

  • UV-A irradiation system

  • Adjuvant (e.g., Advax-CpG)

  • Sterile PBS

Procedure:

  • Virus Preparation: Start with a highly purified and concentrated stock of SARS-CoV-2.

  • AMT Treatment: Add AMT to the virus preparation. The exact concentration and incubation parameters should be optimized to ensure complete inactivation while preserving antigenicity.

  • UV-A Inactivation: Expose the AMT-treated virus to long-wavelength UV light to induce cross-linking of the viral RNA.

  • Verification of Inactivation: Confirm the complete inactivation of the virus using cell culture-based infectivity assays over multiple passages.

  • Vaccine Formulation: Formulate the inactivated virus with a suitable adjuvant, such as Advax-CpG, in sterile PBS.

  • Immunogenicity and Efficacy Studies: Use the formulated vaccine in preclinical models (e.g., nonhuman primates) to evaluate its ability to elicit neutralizing antibodies and provide protection against a live virus challenge.[2]

Visualizations

Mechanism of Action: AMT-Mediated Virus Inactivation

G cluster_virus Virus Particle cluster_inactivation Inactivation Process cluster_result Result Virus InactivatedVirus Inactivated Virus ViralGenome Viral Nucleic Acid (RNA/DNA) Crosslinking Covalent Cross-linking ViralGenome->Crosslinking AMT Aminomethyltrioxsalen (AMT) AMT->ViralGenome Intercalation UVA UVA Light (365 nm) UVA->Crosslinking BlockedReplication Replication Blocked Crosslinking->BlockedReplication IntactProteins Intact Surface Proteins InactivatedVirus->IntactProteins BlockedReplication->InactivatedVirus

Caption: Mechanism of AMT-mediated virus inactivation.

Experimental Workflow: Virus Inactivation and Validation

G Start Start: Virus Stock AddAMT Add Aminomethyltrioxsalen (AMT) Start->AddAMT Irradiate Irradiate with UVA Light AddAMT->Irradiate Validate Validate Inactivation Irradiate->Validate PlaqueAssay Plaque Assay / TCID50 Validate->PlaqueAssay CellCulture Extended Cell Culture Validate->CellCulture End End: Inactivated Virus for Downstream Applications PlaqueAssay->End BlindPassage Blind Passage CellCulture->BlindPassage BlindPassage->End

Caption: Experimental workflow for virus inactivation.

Signaling Pathway: Direct Action of AMT on Viral Genome

It is important to note that this compound does not act by modulating host cell signaling pathways to achieve virus inactivation. Its mechanism is a direct photochemical reaction with the viral nucleic acid.

G cluster_virus Viral Particle ViralCapsid Viral Capsid/Envelope ViralGenome Viral Genome (RNA/DNA) Crosslink Inter-strand Cross-links ViralGenome->Crosslink AMT AMT AMT->ViralGenome Intercalates UVA UVA Light UVA->Crosslink ReplicationBlocked Viral Replication Blocked Crosslink->ReplicationBlocked

Caption: Direct action of AMT on the viral genome.

References

Application Notes: Aminomethyltrioxsalen Hydrochloride in RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminomethyltrioxsalen hydrochloride (AMT) is a psoralen (B192213) derivative that serves as a powerful tool for probing RNA secondary and tertiary structures, as well as RNA-RNA interactions both in vitro and in vivo.[1][2] As a bifunctional nucleic acid intercalating agent, AMT penetrates intact cells and intercalates into double-stranded regions of RNA.[2][3] Upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm), AMT forms covalent inter-strand crosslinks between pyrimidine (B1678525) residues (uracil and cytosine) on opposite strands.[1][4] This process effectively "freezes" RNA duplexes, allowing for the identification of interacting strands. A key feature of AMT is the reversibility of this crosslinking; irradiation with short-wavelength UV (UVC) light (254 nm) can reverse the covalent bonds, facilitating the subsequent analysis of the individual RNA strands.[1][2][5] This methodology is a cornerstone of advanced RNA analysis techniques such as PARIS (Psoralen Analysis of RNA Interactions and Structures).[2]

Mechanism of Action

The utility of AMT in RNA structure analysis stems from its photo-reactive properties. The process involves three key stages:

  • Intercalation: The planar psoralen ring structure of AMT intercalates into the helical regions of RNA duplexes.[4]

  • Photocrosslinking: Exposure to 365 nm UV light triggers two consecutive [2+2] photocycloaddition reactions between the furan (B31954) and pyrone rings of AMT and the 5,6-double bonds of pyrimidine bases on opposing strands, forming a stable cyclobutane (B1203170) adduct.[4]

  • Reversal: The crosslinks can be reversed by irradiation with 254 nm UV light, which cleaves the cyclobutane ring, separating the previously linked RNA strands.[1][6]

Quantitative Data Summary

The concentration and conditions for AMT application can vary depending on the experimental goals. Below are tables summarizing quantitative data from cited protocols.

Table 1: AMT Crosslinking Reaction Parameters

ParameterValueSource
AMT Concentration (in vitro) 48 ng/µL[1][6]
RNA Amount (in vitro) 90 pmol of each RNA[1]
AMT Amount (in vitro) 360 ng[1]
UV Irradiation (Crosslinking) 365 nm (8W lamp, ~2 cm distance)[1]
Irradiation Time (Crosslinking) 30 minutes[1]
UV Irradiation (Reversal) 254 nm[1][2]
Irradiation Time (Reversal) 15 minutes[2]

Table 2: Comparison of Psoralen Derivatives for Crosslinking Efficiency

A study comparing AMT with another psoralen derivative, amotosalen (B1665471), found that amotosalen demonstrated higher crosslinking efficiency, particularly at increased concentrations.[7]

Psoralen DerivativeConcentrationTotal Crosslinked RNA FragmentsSource
AMT0.5 mg/mL0.82%[7]
Amotosalen0.5 mg/mLMore efficient than AMT[7]
Amotosalen5.0 mg/mL4.65% (~5.7-fold increase over 0.5 mg/mL AMT)[7]

Experimental Protocols

Protocol 1: In Vitro Detection of mRNA-sRNA Interactions using AMT Crosslinking

This protocol is an optimized method for identifying interactions between two RNA molecules, such as a small RNA (sRNA) and its messenger RNA (mRNA) target.[1][8]

Materials:

  • Purified mRNA and sRNA transcripts

  • This compound (AMT)

  • 10x Tpt1 reaction buffer (200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 25 mM spermidine, 1 mM DTT, 500 µM GTP)

  • Arabidopsis thaliana tRNA ligase (AtRNL)

  • ATP

  • tRNA 2′-phosphotransferase 1 (Tpt1)

  • Nicotinamide adenine (B156593) dinucleotide (NAD)

  • Reverse Transcriptase (e.g., M-MuLV)

  • PCR reagents

  • Handheld UV lamp (365 nm and 254 nm)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

Methodology:

  • RNA Hybridization and Crosslinking: a. In a 10 µL reaction, mix 90 pmol of each α-³²P-labeled sRNA and mRNA with 360 ng of AMT.[1] b. Heat the mixture to 95°C for 1 minute and immediately chill on ice to denature and then anneal the RNAs.[1] c. Add 1x Tpt1 reaction buffer and incubate for 10 minutes at 4°C in the dark.[1][8] d. Pipette the sample onto a piece of parafilm on a pre-cooled metal block and irradiate with a 365 nm UV hand lamp (e.g., 8W) at a distance of ~2 cm for 30 minutes in the dark.[1]

  • Ligation of Crosslinked RNA: a. Following crosslinking, the RNA ends may need to be trimmed (e.g., with RNase T1) to generate 2′,3′-cyclic phosphate (B84403) and 5′-hydroxyl ends, which increases ligation efficiency.[1][8] b. Incubate 2.5 pmol of the isolated crosslinked product with 100 nM AtRNL ligase and 1 mM ATP in 1x Tpt1 reaction buffer.[8] c. Incubate for 45 minutes at 37°C.[8] AtRNL directly ligates the 2′,3′-cyclic phosphate and 5′-OH ends.[9]

  • Crosslink Reversal: a. To reverse the AMT crosslink, place the ligated sample on ice.[2] b. Irradiate the sample with 254 nm UV light for 15 minutes.[2] This will result in a single, ligated RNA molecule representing the original interacting pair.[1]

  • Dephosphorylation and Reverse Transcription: a. To remove the 2'-phosphate group left by the ligation reaction, treat the sample with Tpt1.[8] Add 0.6 µM Tpt1 and 10 mM NAD to the ligation reaction and incubate at 30°C for 30 minutes.[8] b. The resulting RNA can now be used as a template for reverse transcription (RT) using specific primers. c. The generated cDNA is then amplified via PCR for subsequent sequencing and analysis.[1]

Protocol 2: Outline of In Vivo RNA Structure Probing (PARIS Method)

The PARIS (Psoralen Analysis of RNA Interactions and Structures) method uses AMT to capture RNA duplexes within living cells, providing a global view of the RNA interactome.[2][7]

Methodology Outline:

  • In Vivo Crosslinking: a. Treat living cells with a cell-permeable psoralen derivative like AMT.[2] b. Irradiate the cells with 365 nm UV light to induce crosslinking of RNA duplexes.[2]

  • RNA Extraction and Fragmentation: a. Lyse the cells and extract total RNA using a standard method like TRIzol.[2] b. Partially digest the RNA to smaller fragments using an enzyme such as RNase III.[2] This step reduces the size of the RNA for more efficient downstream processing.

  • Purification of Crosslinked Fragments: a. Separate the crosslinked RNA fragments from the much larger pool of non-crosslinked, single-stranded fragments. This is a critical step often achieved using two-dimensional (2D) gel electrophoresis.[2]

  • Proximity Ligation: a. Ligate the ends of the trimmed, crosslinked RNA duplexes. This creates a single chimeric RNA molecule from the two previously interacting fragments.[2]

  • Crosslink Reversal and Library Preparation: a. Reverse the AMT crosslinks by irradiating the purified, ligated RNA with 254 nm UV light.[2] b. Perform reverse transcription and PCR to create a cDNA library for high-throughput sequencing.[2] The resulting sequences reveal the identity of the original interacting RNA molecules.

Visualizations

experimental_workflow_in_vitro Workflow for In Vitro RNA-RNA Interaction Detection cluster_prep Preparation cluster_crosslink Crosslinking cluster_analysis Analysis rna_mix 1. Mix mRNA, sRNA, and AMT denature 2. Heat to 95°C, then chill on ice rna_mix->denature uv_365 3. Irradiate with 365 nm UV light denature->uv_365 trim 4. Trim RNA ends (optional, e.g., RNase T1) uv_365->trim ligate 5. Ligate ends (e.g., AtRNL) trim->ligate uv_254 6. Reverse crosslink with 254 nm UV ligate->uv_254 rt_pcr 7. Reverse Transcription & PCR Amplification uv_254->rt_pcr sequencing 8. Sequencing rt_pcr->sequencing

Caption: A streamlined workflow for detecting RNA-RNA interactions in vitro using AMT.

paris_method_workflow The PARIS Method Workflow for In Vivo Analysis start Living Cells crosslink 1. Treat with AMT & Irradiate (365 nm UV) start->crosslink extract 2. Extract Total RNA crosslink->extract fragment 3. Fragment RNA (e.g., RNase III) extract->fragment purify 4. Purify Crosslinked Duplexes (e.g., 2D Gel) fragment->purify ligate 5. Proximity Ligation purify->ligate reverse 6. Reverse Crosslink (254 nm UV) ligate->reverse library 7. RT-PCR & Library Prep reverse->library sequence 8. High-Throughput Sequencing library->sequence

Caption: Key stages of the PARIS method for global analysis of RNA structures in living cells.

amt_mechanism Mechanism of AMT-Mediated RNA Crosslinking intercalation AMT intercalates into RNA duplex crosslinked Crosslinked RNA (Covalent Bond) intercalation->crosslinked 365 nm UV reversed Reversed (Original Strands) crosslinked->reversed 254 nm UV

References

Unraveling the RNA Interactome: A Guide to In Vivo Crosslinking with Aminomethyltrioxsalen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate network of RNA-RNA interactions is fundamental to a vast array of cellular processes, from gene regulation to viral replication. Capturing these transient interactions within the complex environment of a living cell is a significant challenge. Aminomethyltrioxsalen (AMT) hydrochloride, a psoralen (B192213) derivative, offers a powerful tool for covalently "freezing" these interactions in vivo, enabling their subsequent identification and characterization. This document provides detailed application notes and protocols for utilizing AMT hydrochloride for the in vivo crosslinking of RNA-RNA interactions, tailored for researchers, scientists, and professionals in drug development.

Principle of Action

Aminomethyltrioxsalen hydrochloride is a photo-reactive compound that intercalates into double-stranded RNA helices. Upon exposure to long-wave ultraviolet (UV) light (365 nm), AMT forms covalent crosslinks between pyrimidine (B1678525) bases (uracil and cytosine) on opposite strands. This process effectively traps interacting RNA molecules, allowing for their purification and analysis. The crosslinks are reversible by irradiation with short-wave UV light (254 nm), facilitating downstream applications such as sequencing.[1][2]

Key Applications

  • Mapping RNA-RNA Interaction Networks: Identify novel interactions between different classes of RNA molecules (e.g., mRNA-sRNA, lncRNA-mRNA) on a transcriptome-wide scale.[1][3]

  • Validating Computational Predictions: Experimentally confirm computationally predicted RNA-RNA interactions.

  • Studying RNA Structure: Probe the secondary and tertiary structures of RNA molecules within their native cellular context.

  • Drug Discovery and Development: Identify RNA-RNA interactions critical for disease processes, providing novel targets for therapeutic intervention.

Quantitative Data Summary

The efficiency of AMT-mediated crosslinking can be influenced by various factors, including the concentration of AMT, the intensity of UV irradiation, and the accessibility of the RNA-RNA duplex. The following table summarizes key quantitative data from published studies.

ParameterValueContextReference
AMT Concentration (in vivo) 0.5 mg/mLStandard concentration used in several in vivo crosslinking studies.[3][4]
Amotosalen (B1665471) Concentration (in vivo) 5.0 mg/mLA more soluble analog of AMT, allowing for higher concentrations and increased efficiency.[3][4]
Increase in Crosslinked RNA (Amotosalen vs. AMT) 7-foldA 10-fold increase in the concentration of amotosalen resulted in a 7-fold increase in crosslinked RNA in vivo.[3][4]
Enrichment of Target RNAs >1000-foldStrong enrichment of target RNAs was achieved using AMT crosslinking combined with antisense oligonucleotide capture.[3][4]
Enrichment of miRNA-29a target (Tet2 RNA) 20-foldQuantification by RT-qPCR after photo-cross-linking identified Tet2 RNA as a target of miRNA-29a.[3]
Crosslinking Efficiency (BINARI probes) 45% - 84%Observed on a model self-complementary RNA duplex using bifunctional acylating reagents as an alternative to psoralens.[3][4]
RNA Integrity after UV Reversal (with acridine (B1665455) orange) 30%30% of RNA remains intact after 30 minutes of 254 nm irradiation in the presence of acridine orange, compared to less than 0.5% without it.[3][4]

Experimental Protocols

This section provides a detailed protocol for in vivo RNA-RNA crosslinking using AMT hydrochloride, followed by downstream analysis.

I. In Vivo Crosslinking
  • Cell Culture: Grow cells of interest to the desired confluency under standard conditions.

  • AMT Incubation:

    • Prepare a stock solution of AMT hydrochloride (e.g., 1 mg/mL in water or PBS).

    • Add AMT hydrochloride directly to the cell culture medium to a final concentration of 0.5 mg/mL.

    • Incubate the cells in the dark for 10-15 minutes to allow for AMT intercalation into RNA duplexes.

  • UV Irradiation (365 nm):

    • Place the cell culture dish on a cold surface (e.g., a pre-chilled metal plate on ice) to minimize heat-induced stress.

    • Irradiate the cells with 365 nm UV light. The optimal energy dose will need to be empirically determined but is typically in the range of 1-5 J/cm². This can be achieved using a UV crosslinker instrument.

  • Cell Lysis and RNA Extraction:

    • Immediately after irradiation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., TRIzol or a buffer compatible with your downstream application).

    • Extract total RNA according to the manufacturer's protocol. It is crucial to use methods that efficiently recover crosslinked RNA, as it may partition differently than non-crosslinked RNA.[5]

II. Downstream Analysis of Crosslinked RNA

The crosslinked RNA can be analyzed using various techniques to identify the interacting partners. A common workflow involves fragmentation, ligation, and high-throughput sequencing.[4]

  • RNA Fragmentation:

    • Fragment the purified RNA to a suitable size range (e.g., 100-500 nucleotides) using enzymatic (e.g., RNase III) or chemical methods.[6]

  • Enrichment of Crosslinked Fragments:

    • Isolate the crosslinked RNA fragments from non-crosslinked fragments. This can be achieved using 2D gel electrophoresis or by using biotinylated psoralen derivatives for affinity purification.[3][4]

  • Proximity Ligation:

    • Ligate the ends of the crosslinked RNA fragments. This step creates a chimeric RNA molecule containing sequences from both interacting partners.[1][7][8]

    • Specialized ligases, such as tRNA ligase, can be used to directly ligate RNA ends with 2',3'-cyclic phosphate (B84403) and 5'-OH, which can be generated during fragmentation.[1][9][10]

  • Crosslink Reversal:

    • Reverse the AMT crosslinks by irradiating the ligated RNA with 254 nm UV light.[1][10] The addition of acridine orange can help protect the RNA from damage during this step.[3][4]

  • Reverse Transcription and PCR Amplification:

    • Reverse transcribe the chimeric RNA into cDNA.

    • Amplify the cDNA using PCR.

  • High-Throughput Sequencing and Data Analysis:

    • Sequence the amplified cDNA library using a high-throughput sequencing platform.

    • Analyze the sequencing data to identify the chimeric reads that represent the interacting RNA molecules.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying mechanism, the following diagrams have been generated.

AMT_Mechanism cluster_before 1. Intercalation cluster_intercalated 2. UV Irradiation (365 nm) cluster_crosslinked 3. Covalent Crosslink RNA1_pre 5'-G-U-A-C-3' RNA2_pre 3'-C-A-U-G-5' RNA1_int 5'-G-U-A-C-3' RNA2_int 3'-C-A-U-G-5' AMT_free AMT AMT_int AMT RNA1_int->AMT_int RNA1_post 5'-G-U-A-C-3' RNA2_post 3'-C-A-U-G-5' AMT_int->RNA2_int RNA1_post->RNA2_post Covalent Bond cluster_before cluster_before cluster_intercalated cluster_intercalated cluster_crosslinked cluster_crosslinked

Caption: Mechanism of AMT-mediated RNA-RNA crosslinking.

Experimental_Workflow start In Vivo System (e.g., Cultured Cells) amt_incubation 1. AMT Hydrochloride Incubation start->amt_incubation uv_365 2. UV Irradiation (365 nm) amt_incubation->uv_365 lysis 3. Cell Lysis & RNA Extraction uv_365->lysis fragmentation 4. RNA Fragmentation lysis->fragmentation enrichment 5. Enrichment of Crosslinked RNA fragmentation->enrichment ligation 6. Proximity Ligation enrichment->ligation reversal 7. Crosslink Reversal (254 nm UV) ligation->reversal rt_pcr 8. Reverse Transcription & PCR reversal->rt_pcr sequencing 9. High-Throughput Sequencing rt_pcr->sequencing analysis 10. Bioinformatic Analysis sequencing->analysis end Identified RNA-RNA Interactions analysis->end

Caption: Experimental workflow for in vivo RNA-RNA crosslinking.

Considerations and Troubleshooting

  • Toxicity: AMT can be toxic to cells, and the UV irradiation can induce cellular stress. It is important to optimize the AMT concentration and UV dose to maximize crosslinking efficiency while minimizing cellular damage.

  • Low Efficiency: AMT crosslinking can be inefficient.[1][10] The use of more soluble analogs like amotosalen can significantly improve the yield of crosslinked RNA.[3][4]

  • RNA Damage: UV irradiation, especially at 254 nm for crosslink reversal, can damage RNA. The use of protective agents like acridine orange is recommended.[3][4]

  • Specificity: While AMT preferentially crosslinks pyrimidines in duplex regions, off-target crosslinking can occur. Appropriate controls are essential to distinguish true interactions from background noise.

  • Downstream Optimization: The efficiency of downstream steps such as ligation and reverse transcription can be low. Optimizing these enzymatic reactions is critical for successful identification of interacting RNAs.[1][9][10]

By carefully considering these factors and following the detailed protocols outlined above, researchers can effectively utilize this compound to explore the dynamic landscape of RNA-RNA interactions within living cells, paving the way for new discoveries in basic biology and therapeutic development.

References

Application of Aminomethyltrioxsalen Hydrochloride in SPLASH Sequencing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of RNA-RNA interactions within a cell is paramount for elucidating gene regulation, disease mechanisms, and identifying novel therapeutic targets. Sequencing of Psoralen (B192213) crosslinked, Ligated, and Selected Hybrids (SPLASH) is a powerful high-throughput technique for the in vivo mapping of RNA interactomes. A key reagent in this methodology is Aminomethyltrioxsalen hydrochloride (AMT), a psoralen derivative that covalently crosslinks interacting RNA strands, effectively "freezing" these interactions for subsequent identification by sequencing.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in SPLASH sequencing.

Principle of SPLASH Sequencing

SPLASH allows for the genome-wide, unbiased capture of both intramolecular and intermolecular RNA-RNA interactions within living cells.[1][2] The core principle involves three key steps:

  • In vivo crosslinking: Cells are treated with a psoralen derivative, such as this compound or a biotinylated psoralen, which intercalates into double-stranded RNA regions.[3][4] Upon irradiation with long-wavelength UV light (365 nm), the psoralen forms covalent crosslinks between adjacent pyrimidine (B1678525) bases (primarily uridines) on the interacting RNA strands.[3][5][6]

  • Proximity ligation: The crosslinked RNA is then extracted and fragmented. The RNA fragments that are held in close proximity by the psoralen crosslink are then ligated together to form a single chimeric RNA molecule.

  • High-throughput sequencing and analysis: The ligated chimeric RNAs are reverse-transcribed, amplified, and subjected to high-throughput sequencing. The resulting sequencing reads are then bioinformatically processed to identify the two interacting RNA fragments, thus revealing the RNA-RNA interaction partners.[1]

The use of biotinylated psoralen derivatives has been shown to increase the sensitivity of the method and allows for the enrichment of crosslinked RNA fragments using streptavidin beads.[5]

Application Notes

This compound and its derivatives are crucial for the success of the SPLASH protocol. Here are key considerations for their application:

  • Choice of Psoralen Derivative: While this compound is effective, biotinylated psoralen derivatives are often preferred for their ability to facilitate the enrichment of crosslinked RNAs, thereby reducing background noise and increasing the signal of true interactions.[5] However, it's important to note that biotinylated psoralen may have lower cell permeability than AMT.[1]

  • Crosslinking Efficiency: The efficiency of psoralen crosslinking can be influenced by several factors, including the concentration of the psoralen derivative, the duration and intensity of UV irradiation, and the accessibility of the RNA-RNA duplexes. Optimization of these parameters is critical for each experimental system.

  • Sequence Bias: Psoralen crosslinking preferentially occurs at uridine (B1682114) residues.[1] This inherent bias means that RNA interactions in U-poor regions may be underrepresented in the final dataset. It is important to consider this limitation when interpreting the results.

  • Data Analysis: The computational pipeline for analyzing SPLASH data is a critical component of the workflow. It involves mapping the chimeric sequencing reads to a reference transcriptome to identify the interacting RNA molecules.[1]

Experimental Protocols

The following are generalized protocols for performing a SPLASH experiment. These should be optimized for the specific cell type and experimental goals.

Protocol 1: In Vivo Crosslinking of RNA in Adherent Mammalian Cells

Materials:

  • Adherent mammalian cells (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (AMT) solution (e.g., 10 mg/mL in DMSO) or Biotinylated Psoralen

  • Long-wavelength UV lamp (365 nm)

Procedure:

  • Culture adherent cells to 80-90% confluency in a suitable culture dish.

  • Aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Add pre-warmed PBS containing the desired final concentration of AMT or biotinylated psoralen to the cells. Incubate for 10 minutes at 37°C to allow for cell uptake.

  • Place the culture dish on ice and irradiate with a 365 nm UV lamp for a predetermined time and intensity. The optimal irradiation time and energy should be determined empirically.

  • After irradiation, aspirate the crosslinking solution and wash the cells twice with ice-cold PBS.

  • The crosslinked cells are now ready for RNA extraction.

Protocol 2: RNA Extraction, Fragmentation, and Ligation

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • RNA fragmentation buffer

  • Streptavidin beads (for biotinylated psoralen)

  • T4 RNA ligase

  • RNase inhibitors

Procedure:

  • Extract total RNA from the crosslinked cells using a standard RNA extraction protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating DNA.

  • Fragment the RNA to the desired size range (e.g., 100-500 nucleotides) using RNA fragmentation buffer or enzymatic methods.

  • For biotinylated psoralen: Enrich for crosslinked RNA fragments by incubating the fragmented RNA with streptavidin beads. Wash the beads extensively to remove non-crosslinked RNA.

  • Perform proximity ligation on the fragmented (and enriched) RNA using T4 RNA ligase. This step ligates the two ends of the crosslinked RNA fragments together.

  • Reverse the psoralen crosslinks by irradiating the ligated RNA with short-wavelength UV light (254 nm).[4]

Protocol 3: Library Preparation and Sequencing

Materials:

  • Reverse transcriptase

  • PCR amplification reagents

  • DNA library preparation kit for high-throughput sequencing

  • High-throughput sequencer

Procedure:

  • Reverse transcribe the ligated RNA into cDNA.

  • Amplify the cDNA by PCR using primers specific to the adapter sequences ligated during library preparation.

  • Prepare a sequencing library from the amplified cDNA using a commercial kit.

  • Perform high-throughput sequencing of the library.

Quantitative Data Summary

The SPLASH technique generates large datasets of RNA-RNA interactions. The following table provides a conceptual summary of the types of quantitative data that can be obtained and compared across different experimental conditions.

Data MetricDescriptionExample Application
Number of Identified Interactions Total count of unique intramolecular and intermolecular RNA-RNA interactions.Comparing the complexity of the RNA interactome between different cell types or disease states.
Interaction Strength/Frequency The number of sequencing reads supporting a specific RNA-RNA interaction, often normalized to the expression levels of the interacting RNAs.Identifying high-confidence and potentially functionally important interactions.
Class of Interacting RNAs Categorization of interacting RNAs (e.g., mRNA-mRNA, mRNA-lncRNA, snoRNA-rRNA).Understanding the predominant types of RNA interactions in a given cellular context.
Differential Interactions Statistically significant changes in the frequency of specific RNA-RNA interactions between different experimental conditions.Identifying dynamic RNA interactions that are remodeled in response to stimuli or during disease progression.

Visualizing SPLASH Workflows and Concepts

Mechanism of Psoralen Crosslinking

G Mechanism of Psoralen-Mediated RNA Crosslinking cluster_0 Step 1: Intercalation cluster_1 Step 2: Photoactivation Psoralen Psoralen Derivative (e.g., AMT) RNA_duplex 5'-...U...-3' 3'-...A...-5' Psoralen->RNA_duplex Intercalates into double-stranded region UV_365 UV light (365 nm) Crosslinked_RNA 5'-...U-P-U...-3' 3'-...A...A...-5' UV_365->Crosslinked_RNA

Caption: Psoralen intercalates into an RNA duplex and forms a covalent crosslink upon UV irradiation.

Experimental Workflow of SPLASH Sequencing

G Experimental Workflow of SPLASH Sequencing InVivoCrosslinking 1. In Vivo Crosslinking (Psoralen + 365nm UV) RNA_Extraction 2. RNA Extraction InVivoCrosslinking->RNA_Extraction Fragmentation 3. RNA Fragmentation RNA_Extraction->Fragmentation Enrichment 4. Enrichment of Crosslinked RNA (for biotinylated psoralen) Fragmentation->Enrichment ProximityLigation 5. Proximity Ligation Fragmentation->ProximityLigation (if not using biotin) Enrichment->ProximityLigation ReverseCrosslinking 6. Reverse Crosslinking (254nm UV) ProximityLigation->ReverseCrosslinking LibraryPrep 7. Library Preparation ReverseCrosslinking->LibraryPrep Sequencing 8. High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis 9. Bioinformatic Analysis (Mapping Chimeric Reads) Sequencing->DataAnalysis InteractionMap RNA-RNA Interaction Map DataAnalysis->InteractionMap

Caption: Overview of the key steps in the SPLASH sequencing experimental protocol.

Logical Relationship in SPLASH Data Analysis

G Logical Flow of SPLASH Data Analysis RawReads Raw Sequencing Reads (Paired-end) AdapterTrimming Adapter Trimming & Quality Filtering RawReads->AdapterTrimming ChimericReadAlignment Alignment of Chimeric Reads to Transcriptome AdapterTrimming->ChimericReadAlignment IdentifyPartners Identification of Interacting RNA Partners ChimericReadAlignment->IdentifyPartners FilterArtifacts Filtering of PCR Duplicates & Mapping Artifacts IdentifyPartners->FilterArtifacts InteractionCalling Interaction Calling & Quantification FilterArtifacts->InteractionCalling FinalMap Final RNA Interactome Map InteractionCalling->FinalMap

Caption: Bioinformatic pipeline for processing SPLASH sequencing data to identify RNA interactions.

References

Application Notes & Protocols: Chem-seq for DNA Accessibility Profiling using Aminomethyltrioxsalen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mapping chromatin accessibility is fundamental to understanding gene regulation, as open chromatin regions often harbor active regulatory elements such as promoters and enhancers.[1] Techniques like DNase-seq and ATAC-seq have been pivotal in identifying these regions by using an enzyme (DNase I) or a transposase (Tn5) to cut or integrate into accessible DNA, respectively.[2] An alternative approach, leveraging chemical probes, offers a distinct method for profiling the landscape of accessible chromatin.

This document details a Chem-seq (Chemical affinity capture and massively parallel DNA sequencing) protocol adapted for DNA accessibility studies using a biotinylated derivative of Aminomethyltrioxsalen hydrochloride (AMT). AMT is a derivative of psoralen (B192213), a class of natural compounds that intercalate into double-stranded DNA.[3] Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), AMT forms covalent crosslinks with pyrimidine (B1678525) bases, particularly thymine.[3][4] By using a biotin-conjugated form of AMT, these crosslinked DNA fragments from accessible chromatin regions can be selectively enriched and sequenced, providing a genome-wide map of DNA accessibility. This method offers a direct chemical interrogation of the chromatin state, independent of enzymatic activity.

The core principle of this technique is that AMT can more readily intercalate into nucleosome-depleted, or "open," regions of chromatin. Subsequent UVA irradiation permanently crosslinks the probe to the DNA, allowing for stringent purification via the biotin (B1667282) tag. The enriched DNA is then sequenced to reveal the locations of accessible chromatin across the genome.

Mechanism of Action

Aminomethyltrioxsalen (AMT) is a photoactivatable DNA crosslinker.[4] Its planar structure allows it to intercalate between the base pairs of double-stranded DNA, with a preference for 5'-AT sequences.[3] The process involves two key steps:

  • Intercalation (Dark Reaction): The AMT-biotin conjugate is added to cells or isolated nuclei and allowed to diffuse and intercalate into the DNA. This step does not require light and is reversible.

  • Photo-crosslinking (Light Reaction): Upon irradiation with UVA light, the intercalated AMT undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases on opposite strands, forming an interstrand crosslink.[4] This covalent bond permanently attaches the AMT-biotin probe to the DNA.

Condensed chromatin, tightly wrapped around nucleosomes, sterically hinders the intercalation of AMT, thus ensuring that the signal is enriched in open, accessible regions.

Chem_Seq_Mechanism cluster_0 Condensed Chromatin (Inaccessible) cluster_1 Open Chromatin (Accessible) cluster_2 UVA Irradiation (365 nm) Nucleosome AMT_Blocked AMT-Biotin AMT_Blocked->Nucleosome No Intercalation AMT_Intercalated AMT-Biotin OpenDNA UV_Light UVA Light AMT_Intercalated->OpenDNA Intercalation CrosslinkedDNA UV_Light->CrosslinkedDNA Covalent Crosslink

Caption: Mechanism of AMT-Biotin for labeling accessible DNA.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on principles of Chem-seq and psoralen crosslinking experiments.[5][6] Optimization may be required depending on the cell type and experimental goals.

Materials and Reagents
  • Cells: 10-20 million cells per immunoprecipitation.

  • Reagents:

    • Biotinylated Aminomethyltrioxsalen (e.g., AP3B).[6]

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630).

    • Wash Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate).

    • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).

    • Streptavidin-coated magnetic beads.

    • Protease Inhibitor Cocktail.

    • RNase A.

    • Proteinase K.

    • UVA light source (365 nm).

Step-by-Step Procedure
  • Cell Preparation and AMT Incubation:

    • Harvest approximately 10-20 million cells by centrifugation.

    • Wash the cell pellet once with 10 mL of ice-cold PBS.

    • Resuspend cells in PBS to a concentration of 1-5 million cells/mL.

    • Add the AMT-Biotin conjugate to the cell suspension. The optimal concentration should be determined empirically, but starting points can be derived from related compounds (see Table 1).

    • Incubate for 10-20 minutes at room temperature in the dark to allow for intercalation.

  • UVA Photo-crosslinking:

    • Place the cell suspension in a petri dish on ice.

    • Irradiate with a 365 nm UVA light source. The energy and duration will require optimization. A starting point is 1-5 J/cm².

    • Gently swirl the dish during irradiation to ensure even exposure.

  • Cell Lysis and Chromatin Fragmentation:

    • Pellet the crosslinked cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold Lysis Buffer supplemented with protease inhibitors.

    • Incubate on ice for 10 minutes to release nuclei.

    • Pellet the nuclei and resuspend in a suitable sonication buffer (e.g., Wash Buffer).

    • Sonicate the chromatin to an average fragment size of 200-600 bp. Verify fragmentation size on an agarose (B213101) gel.

  • Affinity Purification of Crosslinked DNA:

    • Clarify the sonicated lysate by centrifugation at high speed for 10 minutes at 4°C.

    • Pre-wash streptavidin magnetic beads with Wash Buffer.

    • Add the pre-washed beads to the supernatant and incubate overnight at 4°C with rotation to capture the biotinylated DNA fragments.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Perform a final wash with TE buffer.

    • Elute the captured DNA from the beads by resuspending in Elution Buffer and incubating at 65°C for 30 minutes.

  • Reverse Crosslinking and DNA Purification:

    • To the eluted DNA, add Proteinase K and incubate at 55°C for 2 hours to digest proteins.

    • Reverse the AMT-DNA crosslinks by incubating at 65°C overnight.

    • Treat with RNase A to remove RNA.

    • Purify the DNA using a standard phenol:chloroform extraction followed by ethanol (B145695) precipitation or a PCR purification column.

  • Library Preparation and Sequencing:

    • Quantify the purified DNA.

    • Prepare a sequencing library using a low-input library preparation kit suitable for Illumina sequencing.

    • Perform paired-end sequencing to a depth of at least 20-30 million reads per sample.

Data Presentation and Quantitative Metrics

Quantitative data is crucial for the successful implementation and interpretation of this protocol.

Table 1: Comparison of Biotinylated Psoralen Probes This table compares a novel AMT-based probe (AP3B) with a commercially available psoralen probe (PP3B), highlighting the increased efficiency of the AMT derivative.[4][6]

FeatureAP3B (AMT-based)PP3B (Psoralen-based)Fold Improvement
In Vitro Crosslinking Efficacy ~4 µM for strong signal~2,500 µM for same signal>100x more potent[4][6]
In-Cell Labeling Efficiency HighModerate4-5x more effective[6]
Required UV Exposure LessMore-

Table 2: Recommended Experimental Parameters (Starting Points)

ParameterRecommended ValueNotes
Cell Number 10-20 millionMay be adapted for low-input protocols.
AMT-Biotin Concentration 1-50 µMRequires empirical titration for each cell type.
UVA (365 nm) Dosage 1-5 J/cm²Titration is critical to balance crosslinking and DNA damage.
Sonication Fragment Size 200-600 bpSimilar to ChIP-seq protocols.[7]
Sequencing Depth 20-50 million readsDeeper sequencing provides higher resolution.

Table 3: Comparison with Other DNA Accessibility Assays

FeatureChem-seq (AMT)ATAC-seqDNase-seq
Principle Chemical Intercalation & Photo-crosslinkingTn5 Transposase "Tagmentation"DNase I Enzymatic Digestion
Cell Input High (millions)Low (~50,000)[2]High (millions)
Protocol Time ~2 days< 3 hours[2]~1-2 days
Resolution High (~50-100 bp)Very High (single-nucleotide)High (single-nucleotide)
Bias Potential sequence preference (5'-AT)[3]Insertion bias of Tn5Enzymatic digestion bias of DNase I

Data Analysis Workflow

The bioinformatics pipeline for analyzing Chem-seq accessibility data is similar to that of ChIP-seq or ATAC-seq.[8][9]

Data_Analysis_Workflow RawReads 1. Raw Sequencing Reads (FASTQ files) QC 2. Quality Control (FastQC, Trimming) RawReads->QC Alignment 3. Genome Alignment (e.g., Bowtie2, BWA) QC->Alignment Filtering 4. Post-Alignment Filtering (Remove duplicates, low quality) Alignment->Filtering PeakCalling 5. Peak Calling (e.g., MACS2) Filtering->PeakCalling Visualization 6. Data Visualization (Genome Browser Tracks) PeakCalling->Visualization Downstream 7. Downstream Analysis PeakCalling->Downstream Annotation Peak Annotation Downstream->Annotation Motif Motif Discovery Downstream->Motif Differential Differential Accessibility Downstream->Differential

Caption: Bioinformatic workflow for Chem-seq accessibility data.

  • Primary Analysis & Quality Control: Raw sequencing reads (FASTQ) are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.[8]

  • Alignment: The cleaned reads are aligned to a reference genome.

  • Peak Calling: A peak calling algorithm (e.g., MACS2) is used to identify genomic regions with a significant enrichment of aligned reads compared to a control sample (e.g., input DNA).

  • Downstream Analysis:

    • Annotation: Peaks are annotated to nearby genomic features (promoters, exons, introns) to infer their potential function.

    • Motif Analysis: Enriched DNA sequences within peaks are analyzed to identify potential transcription factor binding motifs.

    • Differential Accessibility: Datasets from different conditions are compared to identify regions that change in accessibility.

Advantages and Limitations

Advantages:

  • Enzyme-Free: The method avoids potential biases associated with the enzymatic activity of DNase I or Tn5 transposase.

  • Direct Chemical Probe: Provides a direct measurement of DNA that is physically accessible to a small molecule intercalator.

  • Temporal Control: The photo-activatable nature of AMT allows for precise temporal control over the crosslinking reaction.[4]

Limitations:

  • High Cell Input: The protocol currently requires a large number of cells compared to methods like ATAC-seq.

  • Potential Sequence Bias: Psoralens have a known preference for intercalating at 5'-AT sequences, which may introduce some bias in the resulting accessibility map.[3]

  • Protocol Complexity: The multi-step protocol is longer and more complex than that of ATAC-seq.[2]

  • UV-Induced Damage: UVA irradiation can cause DNA damage, which must be carefully controlled and considered during data interpretation.

References

Application Notes: Probing mRNA-sRNA Interactions in vitro using AMT Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The direct identification of RNA-RNA interactions is fundamental to understanding post-transcriptional gene regulation. 4'-aminomethyltrioxsalen (AMT) is a psoralen (B192213) derivative that serves as a powerful tool for this purpose.[1][2] Psoralens are tricyclic compounds that intercalate into double-stranded RNA or DNA helices.[1][3] Upon irradiation with long-wavelength ultraviolet (UV) light (365 nm), AMT forms covalent inter-strand crosslinks between adjacent pyrimidine (B1678525) bases (uracil or cytosine).[1][3] This process captures physically interacting RNA molecules, such as messenger RNAs (mRNAs) and small RNAs (sRNAs), allowing for their detection and analysis.[2] A key advantage of this method is that the crosslink is reversible by exposure to short-wavelength UV light (254 nm), which facilitates downstream analysis of the individual RNA molecules.[1][2]

This guide provides a detailed, step-by-step protocol for performing AMT crosslinking of mRNA-sRNA interactions in a controlled in vitro setting. The workflow covers the preparation of RNA, the crosslinking reaction, and the analysis of crosslinked products by denaturing polyacrylamide gel electrophoresis (PAGE).

Data Presentation: Reagents and Experimental Parameters

The following tables summarize the key quantitative data for the experimental protocols described.

Table 1: Reagents and Materials

Reagent/MaterialStock ConcentrationWorking ConcentrationPurpose
mRNA and sRNAVaries20 pmol each (for a 10 µl reaction)Interacting RNA molecules
4'-aminomethyltrioxsalen (AMT)1 mg/ml in H₂O48 ng/µlCrosslinking agent
α-³²P-labeled UTP/ATP~3000 Ci/mmolVariesFor radiolabeling RNA during in vitro transcription
T7 RNA PolymeraseVariesVariesFor in vitro transcription of RNA
Denaturing PAGE Gel15% Polyacrylamide, 7M Urea15% Polyacrylamide, 7M UreaSeparation of RNA molecules by size
Hybridization BufferVaries1XTo facilitate the annealing of mRNA and sRNA

Table 2: Experimental Conditions

StepParameterValue/ConditionNotes
RNA Hybridization Temperature95°C for 3 min, then slow coolTo denature and then anneal mRNA and sRNA
Crosslinking UV Wavelength365 nmFor inducing AMT crosslinking[2][4][5]
UV Source8 W UV hand lamp---
Irradiation Time30 minutes[2]
Irradiation Distance~2 cm[2]
Analysis Gel Type15% denaturing polyacrylamide gelFor high-resolution separation of small RNAs[2][4]
ElectrophoresisVariesRun until tracking dye reaches the bottom
Crosslink Reversal UV Wavelength254 nmFor reversing the covalent crosslink[1][2][4]
Irradiation Time10 minutes[2]

Experimental Protocols

This section details the methodology for AMT crosslinking of mRNA-sRNA interactions, from RNA preparation to the analysis of the final product.

Preparation and Radiolabeling of mRNA and sRNA

High-quality, purified RNA is essential for a successful crosslinking experiment.

  • In Vitro Transcription: Synthesize the target mRNA and sRNA using in vitro transcription with T7 RNA polymerase from a linearized DNA template.[6][7][8]

    • To visualize the RNA on the gel, incorporate a radiolabel by adding α-³²P-labeled nucleotides (e.g., UTP or ATP) to the transcription reaction.[2][4] This allows for subsequent detection by autoradiography.[9][10]

  • RNA Purification: Purify the transcribed RNA using denaturing PAGE to ensure that only full-length, correctly sized transcripts are used in the crosslinking reaction.

  • Quantification: Determine the concentration of the purified mRNA and sRNA using a spectrophotometer or a similar method.

Hybridization of mRNA and sRNA
  • Prepare the Hybridization Mix: In a microcentrifuge tube, combine an equimolar mixture of the mRNA and sRNA (e.g., 20 pmol of each) in a suitable hybridization buffer.[2][4] The final volume can be adjusted as needed (e.g., 10 µl).

  • Denaturation and Annealing:

    • Heat the mixture to 95°C for 3 minutes to denature the RNAs.

    • Allow the mixture to cool slowly to room temperature. This facilitates the specific annealing of the sRNA to its target site on the mRNA.

AMT Crosslinking Reaction

Safety Note: AMT is a potent mutagen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). UV radiation is harmful; always use UV-protective shielding and eyewear.

  • Add AMT: Add AMT to the hybridization mix to a final concentration of 48 ng/µl.[2][4] Mix gently by pipetting.

  • UV Irradiation (365 nm):

    • Place the open tube on ice or in a cooling block to prevent heat-induced degradation of the RNA.

    • Irradiate the sample with a 365 nm UV hand lamp (8 W) from a distance of approximately 2 cm for 30 minutes.[2] This step induces the formation of covalent crosslinks between the AMT-intercalated RNA strands.[3]

  • Control Samples: It is crucial to prepare control reactions to properly interpret the results:

    • No AMT Control: A sample containing both mRNA and sRNA, irradiated without AMT.

    • No UV Control: A sample containing both RNAs and AMT, but not exposed to UV light.

    • Individual RNA Controls: Samples containing only mRNA or only sRNA, with AMT and UV exposure, to check for intramolecular or intermolecular self-crosslinking.[2][4]

Analysis by Denaturing PAGE

The crosslinked product is a larger molecule formed from the covalent linkage of the mRNA and sRNA, which will migrate more slowly on a denaturing gel compared to the individual RNA strands.[1]

  • Sample Preparation: Add an equal volume of 2x denaturing loading buffer (containing formamide (B127407) and urea) to each reaction tube. Heat the samples at 95°C for 5 minutes to ensure complete denaturation before loading.

  • Gel Electrophoresis:

    • Load the samples onto a high-resolution 15% denaturing polyacrylamide gel containing 7M urea.[2][4]

    • Run the gel until the bromophenol blue tracking dye is near the bottom.

  • Visualization:

    • Carefully transfer the gel onto a sheet of filter paper and dry it using a gel dryer.

    • Expose the dried gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA bands.

    • The appearance of a new, higher-molecular-weight band in the lane corresponding to the complete reaction (mRNA + sRNA + AMT + UV) indicates a successful crosslinking event.[2][4]

(Optional) Crosslink Reversal

To confirm that the higher-molecular-weight band is indeed the crosslinked product, the crosslink can be reversed.

  • Isolate the Band: Excise the band of interest from a wet polyacrylamide gel.

  • Elute the RNA: Elute the RNA from the gel slice.

  • UV Irradiation (254 nm): Irradiate the eluted RNA sample with 254 nm UV light for 10 minutes.[2]

  • Re-analysis: Analyze the sample again on a denaturing PAGE. The disappearance of the high-molecular-weight band and the reappearance of bands corresponding to the original mRNA and sRNA confirm the identity of the crosslinked product.[1][2]

Visualizations

AMT_Crosslinking_Workflow cluster_prep 1. RNA Preparation cluster_reaction 2. Crosslinking Reaction cluster_analysis 3. Analysis IVT In Vitro Transcription (mRNA & sRNA + α-³²P label) Purify Denaturing PAGE Purification IVT->Purify Hybrid Hybridize mRNA + sRNA (Heat & Cool) Purify->Hybrid AddAMT Add AMT (48 ng/µl) Hybrid->AddAMT UV365 Irradiate with 365 nm UV (30 min) AddAMT->UV365 DenaturePAGE 15% Denaturing PAGE UV365->DenaturePAGE Autorad Autoradiography DenaturePAGE->Autorad Result Detect Higher MW Band Autorad->Result AMT_Mechanism cluster_1 1. Intercalation cluster_2 2. Crosslinking cluster_3 3. Reversal p1->p2 + 365 nm UV p2->p3 + 254 nm UV sRNA1 5'-sRNA-3' mRNA1 3'-mRNA-5' AMT1 AMT sRNA2 5'-sRNA-3' mRNA2 3'-mRNA-5' sRNA2->mRNA2 covalent crosslink sRNA3 5'-sRNA-3' mRNA3 3'-mRNA-5'

References

Application Note: Inactivation of Coronaviruses with Aminomethyltrioxsalen Hydrochloride for Molecular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The handling of infectious viral samples, such as those containing coronaviruses like SARS-CoV-2, necessitates stringent biosafety measures to protect laboratory personnel.[1] Viral inactivation is a critical step that allows for the safe handling of these materials in lower biosafety level (BSL) environments, such as BSL-2.[1][2] Common inactivation methods, including heat treatment and chemical denaturation with agents like TRIzol or ethanol, can be effective at neutralizing viral infectivity.[3][4] However, these methods often compromise the integrity of viral components, particularly nucleic acids, by causing degradation or fragmentation.[3][5] This can lead to reduced sensitivity or false-negative results in downstream molecular assays like reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]

Aminomethyltrioxsalen hydrochloride (AMT), a psoralen (B192213) derivative, offers a robust alternative for viral inactivation.[6][7] This photochemical method preserves the structural integrity of viral particles and the quality of their nucleic acids.[8][9] Psoralens are small, photoreactive compounds that penetrate the viral envelope and intercalate into the nucleic acid structure.[6][10] Upon exposure to long-wave ultraviolet (UVA) light, AMT forms covalent inter-strand cross-links with pyrimidine (B1678525) bases in the viral RNA or DNA.[7][11][12] This process irreversibly blocks viral replication and transcription, rendering the virus non-infectious while leaving protein epitopes and the nucleic acid sequence largely intact and available for subsequent molecular analysis.[6][8][9]

Principle of the Method

The inactivation process using Aminomethyltrioxsalen (AMT) and UVA light is a two-step photochemical reaction.

  • Intercalation : AMT, a small planar molecule, readily penetrates the viral envelope and capsid. It then intercalates into the helical regions of the virus's nucleic acid (RNA in the case of coronaviruses), inserting itself between the base pairs.[10] This step occurs without altering the genetic code or the overall structure of the nucleic acid.

  • Photochemical Cross-linking : Upon irradiation with UVA light (320-400 nm), the intercalated AMT molecule becomes activated.[10][13] This activation leads to the formation of covalent monoadducts and, subsequently, inter-strand cross-links with pyrimidine residues (thymine, cytosine, or uracil) on opposite strands of the nucleic acid.[14] These cross-links are irreversible and physically block the strand separation required for replication and transcription, thus inactivating the virus.[11] Because this method specifically targets nucleic acids, viral proteins and surface antigens remain relatively unmodified, preserving their utility for various analyses.[9][12]

G cluster_0 Step 1: Intercalation cluster_1 Step 2: Photochemical Cross-linking cluster_2 Result Virus Live Coronavirus (ssRNA Genome) AddAMT Addition of Aminomethyltrioxsalen (AMT) Virus->AddAMT Intercalation AMT Intercalates into Viral RNA AddAMT->Intercalation UVA UVA Irradiation (320-400 nm) Intercalation->UVA Crosslink Covalent Inter-strand Cross-links Form UVA->Crosslink Inactivated Inactivated Virus Crosslink->Inactivated ReplicationBlocked Replication Blocked Inactivated->ReplicationBlocked RNAIntact RNA Preserved for Analysis Inactivated->RNAIntact

Caption: Mechanism of coronavirus inactivation by AMT and UVA light.

Data Presentation

The effectiveness of viral inactivation using AMT and UVA is dependent on the specific virus, its starting titer, the concentration of AMT, and the total energy of UVA exposure.[9]

Table 1: Dose-Requirements for Inactivation of Various RNA Viruses using AMT and UVA Light (Adapted from Schneider et al., 2015)[9]

Virus FamilyVirusAMT ConcentrationUVA Energy (µW/cm²)Exposure Time (min)Result
Coronaviridae MERS-CoV20 µg/mLNot specified60Complete Inactivation
ArenaviridaeLassa virus20 µg/mL100030Complete Inactivation
BunyaviridaeRift Valley fever virus20 µg/mL10005Complete Inactivation
FlaviviridaeDengue virus (DENV)20 µg/mL10002Complete Inactivation
FlaviviridaeWest Nile virus (WNV)20 µg/mL10002Complete Inactivation
FiloviridaeEbola virus (EBOV)20 µg/mL1000120Complete Inactivation
FiloviridaeMarburg virus (MARV)20 µg/mL1000150Complete Inactivation
TogaviridaeVEEV20 µg/mL10002Complete Inactivation

Note: The dose and time required for complete inactivation can vary between virus families, with Filoviruses requiring significantly longer exposure times.[9]

Table 2: Comparison of Inactivation Methods and Their Impact on Viral RNA Quantification

Inactivation MethodMechanismEffect on Viral RNA (SARS-CoV-2)Reference(s)
AMT + UVA Light Nucleic acid cross-linkingRNA remains intact and suitable for RT-qPCR and sequencing. Photoadducts do not significantly inhibit reverse transcription.[8][9]
Heat (56°C for 30 min) Protein denaturationReduction of N gene copy number by ~49% and ORF1ab by ~56%.[3][5]
Heat (80°C for 20 min) Protein denaturationReduction of N gene copy number by ~50% and ORF1ab by ~66%.[3]
TRIzol LS Reagent Guanidinium isothiocyanate denaturationReduction of N gene copy number by ~48% and ORF1ab by ~40%.[3][5]
Ethanol (75%) Protein denaturation and dehydrationNo significant effect on Ct values reported in one study, but can cause RNA precipitation.[15]

Experimental Protocols

Protocol 1: General Procedure for Coronavirus Inactivation with AMT and UVA Light

This protocol provides a general framework for inactivating coronavirus samples for downstream molecular analysis. Parameters should be optimized for the specific virus strain and sample matrix.

Materials:

  • This compound (AMT) powder

  • Nuclease-free water or PBS

  • Virus-containing sample (e.g., cell culture supernatant, clinical transport media)

  • Sterile, UV-transparent reaction tubes or plates

  • UVA light source (320-400 nm) with a calibrated radiometer

  • Vortex mixer

  • Personal Protective Equipment (PPE) appropriate for handling infectious agents

Procedure:

  • Prepare AMT Stock Solution:

    • Prepare a 2 mg/mL stock solution of AMT in nuclease-free water.

    • Vortex thoroughly to dissolve.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store in small aliquots at -20°C, protected from light.

  • Treat Virus Sample with AMT:

    • Thaw the viral sample and AMT stock solution on ice.

    • In a suitable biosafety cabinet, add the AMT stock solution to the viral sample to achieve a final concentration of 20 µg/mL. For example, add 10 µL of 2 mg/mL AMT stock to 990 µL of viral sample.

    • Gently mix by pipetting or brief vortexing.

  • Incubation:

    • Incubate the mixture for 5-10 minutes at room temperature in the dark to allow for AMT to intercalate into the viral genome.

  • UVA Irradiation:

    • Place the sample in a UV-transparent plate or tubes. Ensure the sample is in a thin layer to allow for uniform light penetration.

    • Position the sample under the UVA light source at a calibrated distance to achieve an intensity of approximately 1000 µW/cm².

    • Irradiate the sample with UVA light for the required duration. Based on available data, 60 minutes is effective for MERS-CoV, but this should be validated.[9] Note: Filoviruses may require significantly longer exposure times.[9]

  • Post-Inactivation Handling:

    • Following irradiation, the sample is considered inactivated and can be handled under BSL-2 conditions, pending validation.

    • The sample can be immediately used for RNA extraction or stored at -80°C for future analysis.

Protocol 2: Validation of Inactivation via Virus Amplification Test

It is critical to validate that the inactivation protocol renders the virus non-infectious. This is typically done by attempting to culture the treated virus in permissive cells.[7][11]

Materials:

  • AMT-treated viral sample

  • Untreated (live) virus sample (positive control)

  • Sample medium without virus (negative control)

  • Permissive host cells (e.g., Vero E6 cells for SARS-CoV-2) cultured in 6-well plates

  • Appropriate cell culture medium

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Infection:

    • Plate permissive cells (e.g., Vero E6) and grow to ~90% confluency.

    • In a BSL-3 facility, add 50-100 µL of the inactivated virus sample to the cells in duplicate.

    • Similarly, infect cells with the positive and negative controls.

  • Incubation and Observation (Passage 1):

    • Incubate the plates at 37°C for 5-8 days.[7]

    • Monitor the cells daily for any signs of cytopathic effect (CPE) in the wells inoculated with the inactivated sample, comparing them to the positive and negative controls.

  • Second Passage:

    • After the initial incubation, collect the supernatant from the wells.

    • Use this supernatant to inoculate fresh cultures of permissive cells for a second passage.[7]

    • Incubate for another 5-8 days and monitor for CPE.

  • Confirmation:

    • The absence of CPE after two passages indicates successful inactivation.[7]

    • Further confirmation can be achieved by testing the culture supernatant for the presence of viral antigens (e.g., via Western blot or immunofluorescence assay) or viral RNA (via RT-qPCR) to ensure no viral replication has occurred.[7][11]

Protocol 3: RNA Extraction and RT-qPCR from AMT-Inactivated Coronavirus

This protocol outlines the use of the inactivated sample for molecular detection.

Materials:

  • AMT-inactivated viral sample

  • Commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • RT-qPCR master mix and primer/probe sets specific for the target coronavirus

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Using the AMT-inactivated sample, proceed with RNA extraction following the manufacturer's protocol for your chosen kit. Standard lysis buffers and procedures are compatible with AMT-treated samples.

  • RT-qPCR Setup:

    • Set up the RT-qPCR reaction according to the master mix and assay instructions. Use the extracted RNA as the template.

    • Include appropriate positive, negative, and internal controls in the run.

  • Data Analysis:

    • Run the RT-qPCR program on a real-time PCR instrument.

    • Analyze the resulting amplification data. The successful detection of viral RNA with expected Ct values demonstrates the compatibility of the AMT inactivation method with downstream molecular analysis.[9]

G cluster_workflow Experimental Workflow cluster_downstream Downstream Processing start Live Coronavirus Sample (BSL-3) add_amt 1. Add AMT to final concentration (e.g., 20 µg/mL) start->add_amt incubate 2. Incubate in dark (5-10 min) add_amt->incubate irradiate 3. Irradiate with UVA light (e.g., 60 min) incubate->irradiate inactivated Inactivated Sample (Handle at BSL-2) irradiate->inactivated validation Validation of Inactivation (Cell Culture Assay) inactivated->validation extraction Viral RNA Extraction inactivated->extraction result_valid Result: No CPE (Inactivation Confirmed) validation->result_valid analysis Molecular Analysis (RT-qPCR, Sequencing) extraction->analysis result_analysis Result: Viral RNA Detected (Quantification/Sequencing) analysis->result_analysis

Caption: Workflow for AMT inactivation and subsequent molecular analysis.

Summary

The use of this compound (AMT) with UVA irradiation is a powerful method for inactivating coronaviruses while preserving the integrity of their nucleic acids for molecular analysis.[6][8] This technique effectively cross-links the viral genome to prevent replication, ensuring samples are safe for handling in BSL-2 laboratories.[7][11] Unlike heat or harsh chemical treatments that can degrade RNA and lower the accuracy of quantitative assays, the AMT method leaves the genetic material intact and suitable for sensitive applications such as RT-qPCR and next-generation sequencing.[3][9] This makes it an invaluable tool for researchers and diagnosticians who require high-quality, non-infectious viral material.

References

Probing the Dance of Life: Studying Protein-Nucleic Acid Interactions with AMT Chemical Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate interplay between proteins and nucleic acids governs a vast array of cellular processes, from gene expression and regulation to DNA repair and viral replication. Understanding these interactions at a molecular level is paramount for deciphering fundamental biological mechanisms and for the development of novel therapeutics. 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) is a potent photoactivated chemical crosslinker that serves as a powerful tool to capture these transient interactions. As a psoralen (B192213) derivative, AMT intercalates into the helical structure of DNA and RNA. Upon exposure to long-wave ultraviolet (UVA) light (365 nm), it forms covalent cyclobutane (B1203170) adducts with pyrimidine (B1678525) bases, effectively "freezing" protein-nucleic acid and nucleic acid-nucleic acid interactions for subsequent analysis.[1][2][3] This application note provides detailed protocols and quantitative data for utilizing AMT to study these critical molecular partnerships.

Mechanism of Action

AMT, a tricyclic aromatic compound, readily permeates cell membranes, making it suitable for both in vitro and in vivo crosslinking studies.[4] The process begins with the non-covalent intercalation of AMT into double-stranded regions of DNA or RNA.[1] Subsequent irradiation with 365 nm UV light excites the psoralen molecule, leading to the formation of a monoadduct with a pyrimidine base (thymine, uracil, or cytosine).[5][6] A second photon absorption can then induce a second cycloaddition reaction with a pyrimidine on the complementary strand, resulting in an interstrand crosslink.[5][6] This covalent linkage is reversible by exposure to short-wave UV light (254 nm), facilitating the analysis of the individual components of the crosslinked complex.[2][7]

AMT_Mechanism cluster_intercalation Step 1: Intercalation (Dark) cluster_crosslinking Step 2: Photoactivation (365 nm UV) cluster_reversal Step 3: Reversal (254 nm UV) AMT AMT dsNA Double-stranded Nucleic Acid (DNA/RNA) AMT->dsNA Intercalates into base-paired regions Intercalated_AMT Intercalated AMT Monoadduct Monoadduct Formation Intercalated_AMT->Monoadduct First Photon Crosslink Interstrand Crosslink Monoadduct->Crosslink Second Photon Crosslinked_Complex Crosslinked Complex Reversed_Complex Original Nucleic Acid + AMT Crosslinked_Complex->Reversed_Complex Cleavage of cyclobutane adducts

Caption: Mechanism of AMT crosslinking and reversal.

Quantitative Data Summary

The efficiency of AMT crosslinking can be influenced by several factors, including the concentration of AMT, the duration and intensity of UV irradiation, and the specific nucleic acid sequence. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Psoralen Derivatives for Nucleic Acid Labeling

CompoundRelative Labeling Efficiency in Cells (vs. PP3B)Relative Crosslinking Efficiency in vitro (vs. PP3B)Reference
AP3B (AMT derivative) 4 to 5-fold increase>100-fold increase[8]
Amotosalen 7-fold increase in cross-linked RNA (at 10x concentration vs. AMT)-[1]

Table 2: Experimental Conditions for AMT Crosslinking

ApplicationAMT ConcentrationUV Wavelength (Crosslinking)UV Irradiation TimeUV Wavelength (Reversal)UV Reversal TimeReference
in vitro RNA-RNA interaction360 ng/µl (48 ng/µl final)365 nm (8W lamp)30 min254 nm10 min[2][9]
in vivo RNA-RNA interaction (HeLa cells)1 mg/ml (stock)----[1]
in vivo RNA-protein interaction (Yeast)-365 nm30 min--[10]
in vivo RNA-RNA interaction (mammalian cells)-365 nm-254 nm-[3]

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Protein-Nucleic Acid Complexes

This protocol outlines a general procedure for crosslinking a purified protein with a specific DNA or RNA molecule in vitro.

Materials:

  • Purified protein of interest

  • Target DNA or RNA molecule (e.g., PCR product, in vitro transcript)

  • AMT hydrochloride (stock solution, e.g., 1 mg/mL in water)

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine, 0.1 mM DTT)[2]

  • Long-wave UV lamp (365 nm)

  • Short-wave UV lamp (254 nm) for reversal (optional)

  • Parafilm

  • Cooled metal block or ice bath

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the purified protein and nucleic acid in the reaction buffer. Incubate under optimal binding conditions (e.g., temperature, time) for your specific interaction.

  • AMT Addition: Add AMT to the reaction mixture to the desired final concentration (e.g., 40-50 ng/µL).[7] Incubate in the dark on ice for 10-15 minutes to allow for intercalation.[2]

  • UV Crosslinking: Spot the reaction mixture onto a piece of parafilm placed on a pre-cooled metal block.[2] Irradiate with a 365 nm UV lamp at a close distance (~2 cm) for 15-30 minutes.[2][10]

  • Analysis: The crosslinked products can be analyzed by various methods:

    • SDS-PAGE and Autoradiography/Western Blotting: If the nucleic acid is radiolabeled or the protein has an affinity tag, the crosslinked complex can be visualized as a band with a higher molecular weight than the protein alone.

    • Filter Binding Assays: To quantify the crosslinking efficiency.

  • Crosslink Reversal (Optional): To confirm that the observed higher molecular weight species is due to a covalent crosslink, the sample can be irradiated with 254 nm UV light for 5-10 minutes to reverse the crosslink.[2][7]

Protocol 2: In Vivo Crosslinking in Mammalian Cells

This protocol describes a general workflow for capturing protein-nucleic acid interactions within living cells.

Materials:

  • Mammalian cells of interest

  • AMT hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Long-wave UV lamp (365 nm)

  • Cell scrapers

Procedure:

  • Cell Culture: Grow mammalian cells to the desired confluency in appropriate culture vessels.

  • AMT Treatment: Wash the cells with PBS. Add fresh media or PBS containing the desired concentration of AMT. The optimal concentration should be determined empirically but can range from previous studies.[1] Incubate the cells in the dark for a period to allow AMT to enter the cells and intercalate into nucleic acids.

  • UV Crosslinking: Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for an appropriate duration.

  • Cell Lysis and Downstream Analysis:

    • Wash the cells with cold PBS and harvest them using a cell scraper.

    • Lyse the cells using a suitable lysis buffer.

    • The crosslinked protein-nucleic acid complexes can then be enriched, for example, by immunoprecipitation of the protein of interest.

    • After enrichment, the crosslink can be reversed with 254 nm UV light, and the associated nucleic acid can be identified by RT-PCR, qPCR, or high-throughput sequencing.[3][7]

Workflow for Identifying Protein-Nucleic Acid Interactions

The following diagram illustrates a comprehensive workflow for identifying a protein's nucleic acid binding partners using AMT crosslinking followed by immunoprecipitation and sequencing.

experimental_workflow cluster_invivo In Vivo Steps cluster_purification Purification & Analysis cluster_sequencing Identification Cell_Culture 1. Cell Culture AMT_Treatment 2. AMT Treatment (Intercalation) Cell_Culture->AMT_Treatment UV_365 3. UV Crosslinking (365 nm) AMT_Treatment->UV_365 Cell_Lysis 4. Cell Lysis UV_365->Cell_Lysis Immunoprecipitation 5. Immunoprecipitation (Target Protein) Cell_Lysis->Immunoprecipitation Washing 6. Stringent Washes Immunoprecipitation->Washing UV_254 7. Crosslink Reversal (254 nm) Washing->UV_254 NA_Isolation 8. Nucleic Acid Isolation UV_254->NA_Isolation Library_Prep 9. Library Preparation NA_Isolation->Library_Prep Sequencing 10. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 11. Bioinformatic Analysis Sequencing->Data_Analysis

Caption: Workflow for AMT crosslinking and sequencing.

Concluding Remarks

AMT chemical crosslinking is a versatile and powerful technique for the study of protein-nucleic acid interactions. Its ability to covalently capture these interactions in vitro and in vivo, coupled with the reversibility of the crosslink, provides a robust platform for identifying the binding partners and mapping the interaction sites. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complex and dynamic world of protein-nucleic acid interactions. As with any technique, optimization of parameters such as AMT concentration and UV exposure time is crucial for achieving the best results in your specific experimental system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UVA Crosslinking with Aminomethyltrioxsalen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing UVA crosslinking experiments using Aminomethyltrioxsalen hydrochloride (AMT). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful nucleic acid crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is Aminomethyltrioxsalen (AMT) hydrochloride and how does it work?

A1: this compound is a psoralen (B192213) derivative that acts as a photosensitizing agent. Psoralens are planar tricyclic compounds that intercalate into the double-helical regions of DNA and RNA.[1] Upon irradiation with long-wave ultraviolet light (UVA, ~365 nm), AMT forms covalent bonds with pyrimidine (B1678525) bases (thymine, cytosine, and uracil), resulting in monoadducts or interstrand crosslinks (ICLs).[1][2] The formation of ICLs is a two-photon process, where an initial monoadduct can absorb a second photon to react with a pyrimidine on the opposite strand.[3]

Q2: What are the main applications of AMT-UVA crosslinking?

A2: This technique is widely used to study:

  • RNA-RNA interactions: Capturing and identifying interacting RNA molecules in vitro and in vivo.[2]

  • DNA-protein and RNA-protein interactions: Covalently linking proteins to their nucleic acid binding sites.

  • Nucleic acid structure: Probing the secondary and tertiary structures of RNA and DNA by identifying regions of duplex formation.[4]

  • Viral inactivation: Crosslinking the genomes of DNA and RNA viruses to render them non-infectious.

Q3: What is the difference between a monoadduct and an interstrand crosslink (ICL)?

A3: A monoadduct is formed when AMT covalently binds to a single pyrimidine base on one strand of a nucleic acid duplex.[1] An interstrand crosslink (ICL) occurs when a single AMT molecule binds to pyrimidine bases on both strands, effectively tethering them together.[1] Shorter UVA irradiation times tend to favor the formation of monoadducts, while longer exposures increase the likelihood of converting monoadducts into ICLs.[3]

Q4: Is the crosslinking reaction reversible?

A4: Yes, the crosslinks formed by AMT can be reversed. Irradiation with short-wave UV light (~254 nm) can break the covalent bonds, separating the crosslinked strands.[2] This reversibility is a key advantage, as it allows for the analysis of the individual nucleic acid strands after the interacting partners have been isolated.

Q5: How should I store this compound?

A5: AMT is light-sensitive and should be stored desiccated and protected from light at 2-8°C. Under these conditions, the solid product is stable for up to 3 years. Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month.

Experimental Protocols

Protocol 1: In Vitro RNA-RNA Crosslinking

This protocol is adapted from a streamlined method for detecting mRNA-sRNA interactions.[2]

1. Preparation of the RNA-AMT Mixture: a. In a 1.5 ml tube, combine 90 pmol of each RNA molecule (e.g., mRNA and sRNA) in a total volume of 10 µl. b. Add 360 ng of this compound. This results in a final concentration of approximately 48 ng/µl. c. Heat the mixture to 95°C for 1 minute and immediately chill on ice to denature and then re-anneal the RNA molecules. d. Add a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine, 0.1 mM DTT). e. Incubate the samples for 10 minutes at 4°C in the dark to allow for AMT intercalation.

2. UVA Irradiation: a. Pipette the samples onto a cold surface, such as parafilm on a cooled metal block, to prevent heating during irradiation. b. Irradiate the samples with a 365 nm UVA hand lamp (e.g., 8 W) at a distance of approximately 2 cm for 30 minutes in the dark. c. Include necessary controls: a "-UVA" control (no irradiation) and a "-AMT" control (irradiation without AMT).

3. Analysis of Crosslinking: a. Analyze the crosslinking products by denaturing polyacrylamide gel electrophoresis (PAGE). Crosslinked species will migrate slower than the individual RNA strands.

4. (Optional) Reversal of Crosslinks: a. To reverse the crosslinks, irradiate the sample with 254 nm UV light for 10 minutes.[2] b. Analyze the products on a denaturing gel to confirm the disappearance of the crosslinked band and the reappearance of the individual RNA bands.

Protocol 2: General Framework for In Vivo Crosslinking

In vivo crosslinking requires optimization depending on the cell type and experimental goals.

1. Cell Preparation: a. Grow cells to the desired confluency. b. Wash the cells with a suitable buffer that does not react with AMT, such as phosphate-buffered saline (PBS). Avoid amine-containing buffers like Tris.[5]

2. AMT Incubation: a. Add AMT to the cell culture medium. The optimal concentration needs to be determined empirically but can range from 1 µg/mL to 10 µg/mL. b. Incubate the cells with AMT for a period to allow for cell permeability and intercalation. This time can range from 10 minutes to several hours and should be optimized.

3. UVA Irradiation: a. Place the culture dish on a cold surface and irradiate with 365 nm UVA light. The UVA dose will need to be optimized. Doses ranging from 0.5 J/cm² to 10 J/cm² have been reported for psoralen crosslinking in cells.[6] b. Ensure even irradiation across the entire cell surface.

4. Post-Irradiation Processing: a. Harvest the cells and proceed with nucleic acid or protein extraction protocols relevant to your downstream application (e.g., immunoprecipitation, sequencing).

Data Presentation: Optimizing Reaction Conditions

The efficiency of AMT-UVA crosslinking is dependent on several key parameters. The following tables summarize reported values to serve as a starting point for optimization.

Table 1: Aminomethyltrioxsalen (AMT) Concentration

ApplicationAMT ConcentrationNotes
In Vitro RNA-RNA36-48 ng/µLEffective for crosslinking picomole amounts of RNA.[2]
In Vitro DNA4 µM - 20 µM (for AMT derivatives)AMT derivatives show high efficiency at lower concentrations compared to other psoralens.[1]
In Vivo (Cells)1 - 10 µg/mLRequires optimization for cell type and permeability.

Table 2: UVA Irradiation Parameters

WavelengthUVA Dose (Fluence)Typical Irradiation TimeNotes
365 nm0.5 - 10 J/cm²5 - 30 minutesHigher doses increase the yield of interstrand crosslinks relative to monoadducts.[6] The final dose is a product of intensity (mW/cm²) and time (seconds).
254 nmN/A10 minutesUsed for the reversal of crosslinks.[2]

Troubleshooting Guides

Issue 1: Low or No Crosslinking Product

Potential CauseTroubleshooting Step
Insufficient UVA Dose Increase the irradiation time or use a lamp with higher intensity. Ensure the lamp is emitting at the correct wavelength (365 nm).
Low AMT Concentration Optimize the AMT concentration. For in vitro reactions, try increasing the amount of AMT. For in vivo, ensure sufficient incubation time for cell uptake.
Inefficient Intercalation Ensure the pre-incubation step in the dark is performed to allow AMT to intercalate into the nucleic acid duplex before irradiation.
Incompatible Buffer Buffers containing primary amines (e.g., Tris) can react with some crosslinkers. Use non-amine-containing buffers like PBS, HEPES, or borate.[5][7]
Degraded AMT Ensure AMT is stored properly (protected from light, desiccated). Prepare stock solutions fresh before use.
RNA/DNA Structure AMT crosslinks pyrimidines in double-stranded regions. Ensure your target nucleic acid has a secondary structure amenable to intercalation.

Issue 2: Smeared Bands or High Background on Gel

Potential CauseTroubleshooting Step
Excessive UVA Dose High UVA doses can cause nucleic acid damage and degradation, leading to smearing. Reduce the irradiation time or intensity.[8]
Non-specific Crosslinking This can occur with very high concentrations of AMT or UVA. Titrate both parameters downwards to find the optimal balance between specific product and background.
Sample Overloading Load less material onto the gel to improve band resolution.
RNA/DNA Degradation Ensure samples are handled in an RNase/DNase-free environment. Keep samples on ice during irradiation to prevent heat-induced degradation.

Issue 3: Inefficient Crosslink Reversal

Potential CauseTroubleshooting Step
Insufficient 254 nm UV Exposure Increase the duration or intensity of the 254 nm UV irradiation. Ensure the lamp is functioning correctly.
Sample Shielding Ensure the sample is in a UV-transparent vessel (e.g., quartz cuvette or open on parafilm) and that the solution is not too deep, which could absorb the UV light before it reaches all molecules.

Visualizations

Experimental and Logical Workflows

ExperimentalWorkflow cluster_prep Preparation cluster_crosslink Crosslinking cluster_analysis Analysis cluster_reversal Optional Reversal Prep_RNA Prepare RNA/DNA Sample Add_AMT Add AMT Solution Prep_RNA->Add_AMT Incubate Incubate (Dark, 4°C) for Intercalation Add_AMT->Incubate Irradiate_365 Irradiate with 365 nm UVA Incubate->Irradiate_365 Analysis Analyze Product (e.g., Denaturing PAGE) Irradiate_365->Analysis Irradiate_254 Irradiate with 254 nm UV Analysis->Irradiate_254 Optional Analyze_Reversal Confirm Reversal Irradiate_254->Analyze_Reversal

General workflow for AMT-UVA crosslinking experiments.

TroubleshootingWorkflow cluster_solutions_yield Low Yield Solutions cluster_solutions_smear Smearing Solutions Start Experiment Performed Check_Yield Is Crosslinking Yield Low? Start->Check_Yield Check_Smear Are Bands Smeared? Check_Yield->Check_Smear No Sol_Yield_1 Increase UVA Dose Check_Yield->Sol_Yield_1 Yes Success Successful Crosslinking Check_Smear->Success No Sol_Smear_1 Decrease UVA Dose Check_Smear->Sol_Smear_1 Yes Sol_Yield_2 Optimize AMT Concentration Sol_Yield_1->Sol_Yield_2 Sol_Yield_3 Check Buffer Compatibility Sol_Yield_2->Sol_Yield_3 Sol_Smear_2 Reduce AMT Concentration Sol_Smear_1->Sol_Smear_2 Sol_Smear_3 Check for Degradation Sol_Smear_2->Sol_Smear_3

A logical workflow for troubleshooting common issues.

PsoralenMechanism cluster_reactants Initial State cluster_products Photoreaction Products DNA_Duplex Nucleic Acid Duplex AMT AMT Intercalation DNA_Duplex->AMT Photon1 UVA Photon (365 nm) AMT->Photon1 Monoadduct Monoadduct Photon2 UVA Photon (365 nm) Monoadduct->Photon2 ICL Interstrand Crosslink (ICL) Reversal UV Light (254 nm) ICL->Reversal Photon1->Monoadduct Photon2->ICL Reversal->DNA_Duplex Reversed

Mechanism of AMT photoreaction and reversal.

References

Improving the efficiency of Aminomethyltrioxsalen hydrochloride crosslinking in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminomethyltrioxsalen (AMT) hydrochloride crosslinking. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the efficiency of their crosslinking experiments in cells.

Frequently Asked Questions (FAQs)

Q1: What is Aminomethyltrioxsalen (AMT) hydrochloride and how does its crosslinking mechanism work? Aminomethyltrioxsalen (AMT) is a psoralen (B192213) derivative used to covalently link strands of double-stranded DNA and RNA. The process begins with the planar AMT molecule intercalating into the nucleic acid duplex, primarily at 5'-TA-3' sites in DNA.[1][2] Upon exposure to long-wave UVA light (approximately 365 nm), AMT undergoes two [2+2] photocycloaddition reactions with pyrimidine (B1678525) bases (thymine or uracil) on opposite strands, forming a stable interstrand crosslink (ICL).[3][4][5] This process covalently locks the two nucleic acid strands together.

Q2: What are the primary applications of AMT crosslinking in cellular research? AMT crosslinking is a powerful tool for studying nucleic acid structure and interactions within living cells.[4] Key applications include:

  • Mapping RNA-RNA interactions: Identifying and characterizing direct interactions between different RNA molecules, such as small non-coding RNAs (sRNAs) and their messenger RNA (mRNA) targets.[3][4]

  • Probing RNA and DNA structure: Analyzing double-stranded regions of RNA and DNA in their native cellular environment.[4][6][7]

  • Genome-wide analysis: When combined with sequencing techniques (e.g., SPLASH, LIGR-seq), it can be used to map global RNA interactomes or DNA accessibility.[4][8]

  • Studying DNA repair: As an ICL-inducing agent, it is used to study the cellular mechanisms of DNA interstrand crosslink repair.[2]

Q3: Is the crosslinking reaction induced by AMT reversible? Yes, the crosslinking is reversible. The covalent bonds formed by AMT can be reversed by exposing the sample to short-wave UV light, typically at 254 nm.[3][4] However, this reversal process can be inefficient and may cause significant damage to the nucleic acids.[4]

Q4: What are the main factors that influence the efficiency of AMT crosslinking? Several factors can impact the yield of crosslinked products. These include the concentration and solubility of the psoralen derivative, the intensity and wavelength of the UVA light source, the duration of irradiation, and the successful delivery of the compound into the cells.[4][9][10] The local structure of the DNA or RNA target also plays a role, as psoralens preferentially intercalate at specific sites.[6]

Troubleshooting Guide

Q5: I am observing very low or no crosslinking product. What are the common causes and solutions?

  • Poor AMT Solubility: AMT has limited aqueous solubility (~1 mg/mL), which can hamper efficiency.[4][5]

    • Solution: Ensure the AMT hydrochloride is fully dissolved. Prepare stock solutions fresh before use, as reagents can be moisture-sensitive.[10] Consider using a more soluble psoralen derivative like Amotosalen, which has shown significantly higher crosslinking efficiency in cells.[4][5][9]

  • Insufficient UVA Exposure: The crosslinking reaction is dependent on the dose of UVA light.

    • Solution: Verify the wavelength of your UVA lamp is optimal (around 365 nm).[3] Check the lamp's intensity and age, as output can decrease over time. Optimize the irradiation time and the distance of the sample from the light source; a common setup involves irradiating samples on a cooled metal block to prevent overheating.[3]

  • Low Cellular Uptake: The compound must penetrate the cell and nuclear membranes to reach its target.

    • Solution: Some protocols use permeabilizing agents like digitonin (B1670571) to improve uptake, although this should be optimized to maintain cell integrity.[4] Modifying psoralen with moieties like biotin (B1667282) can also sometimes affect cellular uptake.[2]

  • Incorrect Target Conformation: AMT requires a double-helical structure to intercalate.

    • Solution: This technique is designed to probe existing duplexes. If your target nucleic acid is not expected to be double-stranded, AMT crosslinking will be inherently inefficient.

Q6: My RNA/DNA sample appears degraded after the experiment. How can I minimize this?

  • UV-Induced Damage: Both the crosslinking (365 nm) and reversal (254 nm) steps can cause photodamage to nucleic acids, leading to strand breaks.[4][9]

    • Solution: Minimize UVA exposure to the shortest duration that yields sufficient crosslinking. For the reversal step, which is often more damaging, consider alternative analysis methods if possible. The addition of singlet-state quenchers like acridine (B1665455) orange has been shown to protect RNA from degradation during UV exposure.[4][5]

Q7: I have difficulty recovering the crosslinked nucleic acid complexes from my cell lysate. What could be the issue?

  • Inefficient Extraction: Crosslinked nucleic acids, especially large RNAs, have different partitioning properties compared to non-crosslinked molecules. During standard phenol-chloroform (TRIzol) extractions, crosslinked complexes may be lost to the interphase or organic phase instead of remaining in the aqueous phase.[9]

    • Solution: Specialized extraction protocols are recommended. One study noted that the migration of large RNAs from the aqueous phase to the interphase can serve as an indicator of high crosslinking efficiency.[9] It may be necessary to adapt purification methods, for example, by using silica-based column methods with modified buffers or other extraction techniques designed for complex samples.

Quantitative Data Summary

The choice of psoralen derivative is critical for crosslinking efficiency. Newer derivatives offer significant improvements in solubility and reactivity over the traditional AMT.

Table 1: Comparison of Psoralen Derivatives

DerivativeKey FeaturesReported SolubilityRelative Efficiency ImprovementCitations
AMT Standard, widely used psoralen derivative.~1 mg/mL in waterBaseline[4][5]
Amotosalen Primary amine and ether groups enhance solubility.~230 mg/mL in waterA 10-fold increase in concentration resulted in a ~7-fold increase in crosslinked RNA compared to AMT.[4][4][5][9]
AP3B Biotinylated AMT derivative for easier enrichment.Not specified, but designed for cellular use.4-5 times more effective at labeling DNA in cells than a comparable commercial biotinylated psoralen (PP3B).[11][12][11][12]

Key Experimental Protocols

Below is a generalized protocol for AMT crosslinking of RNA-RNA interactions in vitro, which can be adapted for cellular experiments.

Protocol: In Vitro AMT Crosslinking of RNA Duplexes [3]

  • Sample Preparation:

    • In a 10 µL reaction volume, combine 90 pmol of each target RNA molecule.

    • Add 360 ng of 4′-aminomethyltrioxsalen hydrochloride (AMT).

    • Heat the mixture to 95°C for 1 minute and immediately chill on ice to denature and then anneal the RNA duplex.

  • Incubation:

    • Add a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine).

    • Incubate the samples for 10 minutes at 4°C in the dark to allow AMT to intercalate.

  • UVA Irradiation:

    • Pipette the samples as droplets onto a sheet of Parafilm placed on a pre-cooled metal block.

    • Irradiate with a 365 nm UVA hand lamp (e.g., 8 W) at a close distance (~2 cm) for 30 minutes in the dark.

    • Include a "-UV" negative control that is not irradiated and an "-AMT" control that is irradiated without the crosslinker.

  • Analysis:

    • The crosslinked products can then be analyzed, for example, by denaturing polyacrylamide gel electrophoresis (PAGE), where crosslinked species will migrate more slowly.

  • (Optional) Reversal:

    • To confirm the crosslink, the product can be isolated and irradiated with 254 nm UV light to reverse the linkage before a second round of analysis.[3]

Visualizations

Crosslinking Mechanism and Experimental Workflow

The following diagrams illustrate the chemical mechanism of AMT action and a typical experimental workflow.

AMT_Mechanism cluster_step1 Step 1: Intercalation cluster_step2 Step 2: Monoadduct Formation cluster_step3 Step 3: Crosslink Formation A1 AMT Molecule A2 dsRNA/dsDNA (5'-Py-Pu-3') A1->A2 Intercalates into double helix B1 Intercalated Complex B2 Monoadduct B1->B2 UVA (365 nm) [2+2] Cycloaddition C1 Interstrand Crosslink (ICL) B2->C1 UVA (365 nm) Second Cycloaddition

Caption: Mechanism of AMT-induced interstrand crosslink (ICL) formation.

Experimental_Workflow start Prepare Cells or In Vitro Sample incubation Incubate with AMT in the dark start->incubation irradiation Irradiate with UVA Light (365 nm) incubation->irradiation lysis Cell Lysis & Nucleic Acid Extraction irradiation->lysis enrichment Enrichment of Crosslinked Species (Optional, e.g., Biotin pull-down) lysis->enrichment analysis Analysis of Crosslinks (Gel, RT-qPCR, Sequencing) lysis->analysis Direct Analysis enrichment->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for AMT crosslinking in cells.

Troubleshooting Guide

This decision tree helps diagnose potential issues leading to low crosslinking yield.

Troubleshooting_Tree start Problem: Low Crosslinking Yield q_reagents Are AMT solutions freshly prepared? start->q_reagents sol_reagents Prepare fresh AMT stock. Consider using a more soluble derivative like Amotosalen. q_reagents->sol_reagents No q_uva Is the UVA source correct and optimized? q_reagents->q_uva Yes end Yield Improved sol_reagents->end sol_uva Verify lamp wavelength (365 nm), intensity, and age. Optimize irradiation time and distance. q_uva->sol_uva No q_extraction Is the extraction method suitable for crosslinked RNA/DNA? q_uva->q_extraction Yes sol_uva->end sol_extraction Standard TRIzol may be inefficient. Consider specialized kits or protocols to recover complexes from interphase. q_extraction->sol_extraction No q_extraction->end Yes sol_extraction->end

Caption: Decision tree for troubleshooting low AMT crosslinking efficiency.

References

Troubleshooting low yield in Aminomethyltrioxsalen hydrochloride crosslinking experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in aminomethyltrioxsalen hydrochloride (AMT) crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is aminomethyltrioxsalen (AMT) and how does it work for crosslinking?

Aminomethyltrioxsalen (AMT) is a psoralen (B192213) derivative that intercalates into double-stranded regions of nucleic acids (DNA or RNA).[1] Upon irradiation with long-wave ultraviolet (UVA) light (365 nm), AMT forms covalent interstrand crosslinks between pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil.[1] This process allows for the "freezing" of nucleic acid interactions for subsequent analysis. The crosslinking is reversible by irradiation with short-wave UV light (254 nm).[1][2]

Q2: Why is the yield of my AMT crosslinking experiment consistently low?

Low yield is a known challenge in psoralen-based crosslinking.[1] Several factors can contribute to this issue:

  • Inefficient UV Irradiation: Suboptimal UV dose, incorrect wavelength, or inappropriate distance from the UV source can significantly reduce crosslinking efficiency.

  • Low AMT Concentration or Solubility: AMT has limited solubility in aqueous solutions, which can hinder its ability to efficiently intercalate into nucleic acid duplexes.[3]

  • RNA Degradation: RNA is susceptible to degradation by RNases and UV-induced damage, leading to a loss of intact crosslinked products.[3][4]

  • Suboptimal Reaction Conditions: Incorrect buffer composition, temperature, or incubation times can negatively impact the hybridization of interacting nucleic acids and the crosslinking reaction itself.

  • Inefficient Downstream Processing: Loss of sample during purification steps, inefficient ligation of crosslinked fragments, or inhibition of reverse transcription can all contribute to low final yield.[1][5]

Q3: Can I improve the efficiency of AMT crosslinking?

Yes, several strategies can be employed to enhance crosslinking efficiency:

  • Optimize UV Irradiation: Ensure you are using a 365 nm UV source with an appropriate intensity and duration. The distance between the lamp and the sample is also a critical parameter.

  • Consider AMT Analogs: More soluble and efficient psoralen derivatives, such as amotosalen (B1665471), have been developed. In vivo studies have shown that a 10-fold higher concentration of amotosalen (5.0 mg/mL) compared to AMT (0.5 mg/mL) can result in a 7-fold increase in crosslinked RNA.[3] Another improved derivative, AP3B (AMT-PEG3-biotin), has demonstrated significantly higher labeling and crosslinking efficiency compared to commercially available alternatives.

  • Protect RNA from Degradation: Work in an RNase-free environment and consider using singlet quenchers like acridine (B1665455) orange to protect RNA from photodamage during UV irradiation.[3] One study showed that in the presence of acridine orange, 30% of RNA remained intact after 30 minutes of irradiation at 254 nm, compared to less than 0.5% without it.[3]

  • Optimize Downstream Steps: Streamlined protocols that combine reaction steps in a single buffer system and use more efficient enzymes for ligation and reverse transcription can improve the overall yield.[1]

Troubleshooting Guide

This guide addresses common problems encountered during AMT crosslinking experiments and provides actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no detectable crosslinked product on a gel Inefficient UV Crosslinking: Incorrect wavelength, low UV intensity, incorrect irradiation time or distance.- Verify that your UV source emits at 365 nm. - Optimize the irradiation time and the distance from the UV lamp to the sample. A common starting point is a hand-held 8W lamp at a distance of ~2 cm for 30 minutes.[1] - Ensure the sample is placed on a cold block during irradiation to prevent heat-induced degradation.[1]
Suboptimal AMT Concentration: AMT concentration is too low, or the compound has precipitated out of solution.- Ensure the final AMT concentration is appropriate for your application. A concentration of 48 ng/µl has been used successfully in vitro.[2] - Prepare fresh AMT solutions and ensure complete dissolution before adding to the reaction. - Consider using a more soluble derivative like amotosalen.[3]
Poor Hybridization of RNA: The interacting RNA molecules are not properly annealed.- Optimize the annealing conditions (temperature, buffer composition, and incubation time) for your specific RNA molecules. A typical procedure involves heating the RNA mixture to 95°C for 1 minute and then rapidly chilling on ice.[1]
Smeared bands or no distinct bands on a gel RNA Degradation: Contamination with RNases or UV-induced damage.- Maintain a strict RNase-free environment.[6] - Minimize the UV irradiation time to the minimum required for efficient crosslinking. - Consider adding a singlet quencher like acridine orange to the reaction to reduce photodamage.[3] - Analyze RNA integrity before and after the crosslinking procedure using a Bioanalyzer or similar method.
Low yield after purification Inefficient Purification Method: Loss of sample during gel extraction or other purification steps.- Optimize your gel extraction protocol to maximize recovery. - Consider alternative purification methods that may have higher recovery rates.
Inefficient Reversal of Crosslinks: Incomplete reversal of the AMT crosslinks.- Ensure complete reversal by irradiating the sample with 254 nm UV light for an adequate amount of time (e.g., 10 minutes).[1]
Poor performance in downstream applications (e.g., ligation, RT-PCR) Inhibition of Enzymes: Residual AMT or other reaction components may inhibit downstream enzymatic reactions.- Purify the crosslinked RNA thoroughly before proceeding to the next step.
Modifications interfering with enzymes: The crosslink itself or UV-induced damage can block reverse transcriptase.- Ensure complete reversal of the crosslink. - Some reverse transcriptases are better at reading through damaged templates. Consider testing different enzymes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for AMT crosslinking experiments based on published protocols.

Table 1: Comparison of Psoralen Derivatives

CompoundKey FeatureReported Efficiency ImprovementReference
Amotosalen High solubility (230 mg/mL)7-fold increase in crosslinked RNA in vivo compared to AMT.[3]
AP3B Biotinylated AMT derivative100-fold increase in crosslinking efficiency in vitro (dsDNA).[3]

Table 2: Recommended Reaction and Irradiation Conditions

ParameterRecommended Value/RangeReference
AMT Concentration 48 ng/µL (in vitro)[2]
UV Wavelength (Crosslinking) 365 nm[1]
UV Lamp Power 8 W (hand-held lamp)[1]
Irradiation Distance ~2 cm[1]
Irradiation Time (Crosslinking) 30 minutes[1]
UV Wavelength (Reversal) 254 nm[1]
Irradiation Time (Reversal) 10 minutes[1]

Experimental Protocols

Detailed Methodology for In Vitro AMT Crosslinking of RNA

This protocol is adapted from a streamlined method for detecting RNA-RNA interactions.[1]

1. RNA Annealing:

  • In an RNase-free microcentrifuge tube, combine 90 pmol of each interacting RNA molecule in a total volume of 10 µL.

  • Add 360 ng of this compound (AMT).

  • Heat the mixture to 95°C for 1 minute.

  • Immediately chill the tube on ice for at least 1 minute.

  • Add reaction buffer (e.g., 1x Tpt1 reaction buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine, 0.1 mM DTT, 50 µM GTP).

  • Incubate on ice for 10 minutes in the dark.

2. UV Crosslinking:

  • Pipette the reaction mixture as a droplet onto a piece of Parafilm placed on a pre-cooled metal block.

  • Place a hand-held UV lamp (365 nm, 8 W) approximately 2 cm above the droplet.

  • Irradiate for 30 minutes in the dark.

3. Purification of Crosslinked RNA (Optional but Recommended):

  • Analyze the crosslinking reaction on a denaturing polyacrylamide gel.

  • Excise the band corresponding to the crosslinked RNA product.

  • Elute the RNA from the gel slice.

4. Reversal of Crosslinking (for downstream analysis):

  • Resuspend the purified crosslinked RNA in an appropriate buffer.

  • Irradiate the sample with 254 nm UV light for 10 minutes.

5. Quantification of Crosslinking Yield:

  • Gel-based Quantification: Run the crosslinked and uncrosslinked samples on a denaturing polyacrylamide gel. The intensity of the band corresponding to the crosslinked product relative to the uncrosslinked starting material can be used to estimate the crosslinking efficiency.

  • RT-qPCR-based Quantification: After crosslinking and purification, the amount of a specific crosslinked product can be quantified using reverse transcription followed by quantitative PCR (RT-qPCR) with primers flanking the interaction site.

Visualizations

Experimental Workflow for AMT Crosslinking

experimental_workflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis & Downstream Processing rna_prep RNA Preparation & Quantification annealing Anneal RNA with AMT rna_prep->annealing amt_prep Prepare AMT Solution amt_prep->annealing uv_365 UV Irradiation (365 nm) annealing->uv_365 purification Purify Crosslinked RNA uv_365->purification reversal Reverse Crosslinks (254 nm UV) purification->reversal downstream Downstream Applications (Ligation, RT-qPCR, etc.) reversal->downstream

Caption: Workflow for a typical AMT crosslinking experiment.

Troubleshooting Logic for Low Crosslinking Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Crosslinking Yield check_uv Verify UV Source & Conditions start->check_uv check_amt Check AMT Concentration & Solubility start->check_amt check_rna Assess RNA Integrity start->check_rna check_protocol Review Protocol Steps start->check_protocol optimize_uv Optimize Irradiation Time/Distance check_uv->optimize_uv use_analog Use Amotosalen or AP3B check_amt->use_analog rnase_free Improve RNase-free Technique check_rna->rnase_free optimize_annealing Optimize Annealing Conditions check_protocol->optimize_annealing

Caption: Troubleshooting flowchart for low yield in AMT crosslinking.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective reversal of Aminomethyltrioxsalen hydrochloride (AMT) crosslinks for various downstream analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMT) and how does it work?

A1: this compound (AMT) is a psoralen (B192213) derivative that intercalates into double-stranded regions of nucleic acids (DNA and RNA)[1][2]. Upon irradiation with long-wave ultraviolet (UVA) light at 365 nm, AMT forms covalent interstrand crosslinks, primarily between pyrimidine (B1678525) residues[1][2]. This process essentially "locks" interacting nucleic acid strands together, which is useful for studying their interactions[3].

Q2: How are AMT crosslinks reversed?

A2: AMT crosslinks are reversible through irradiation with short-wave ultraviolet (UVC) light at a wavelength of 254 nm[2][4][5]. This process breaks the covalent bonds formed by the AMT, separating the crosslinked strands and allowing for subsequent analysis of the individual molecules[3][6].

Q3: What are the common downstream applications after reversing AMT crosslinks?

A3: After reversal, the nucleic acids are amenable to a variety of standard molecular biology techniques. A primary application is the analysis of RNA-RNA interactions, where downstream analyses include reverse transcription (RT) and polymerase chain reaction (PCR) to amplify the ligated products for sequencing and identification of interacting partners[3][4][5].

Q4: What is the efficiency of AMT crosslinking and its reversal?

A4: The efficiency of both crosslinking and reversal can vary depending on the specific experimental conditions. However, optimized protocols have been reported to achieve high efficiencies.

Quantitative Data Summary

ProcessReported EfficiencyReference
AMT CrosslinkingUp to 84%[5]
Crosslink ReversalUp to 70%[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no PCR product after reversal and RT-PCR Incomplete crosslink reversal.- Ensure proper irradiation with 254 nm UV light. Check the age and output of your UV lamp. - Optimize the duration of the 254 nm irradiation. A 10-minute exposure has been shown to be effective[3][4].
Residual crosslinks inhibiting reverse transcriptase or polymerase.Even with some residual crosslinking, efficient amplification can often still be achieved. However, if yields are dramatically reduced, optimizing the reversal step is crucial[5].
Inefficient ligation of interacting RNA fragments prior to reversal.Ensure ligation conditions are optimal. The use of specific ligases like Arabidopsis thaliana tRNA ligase (AtRNL) can improve efficiency for certain RNA ends[3][4].
Presence of a 2'-phosphate group at the ligation site (in RNA applications).Treat with a 2'-phosphotransferase (Tpt1) to remove the 2'-phosphate, which can inhibit reverse transcription[3][5].
Unexpected bands on a gel after reversal Incomplete reversal leading to multiple crosslinked species.Increase the duration or intensity of the 254 nm UV exposure.
Non-specific crosslinking or RNA degradation.- Ensure that the initial 365 nm crosslinking step is performed under optimal conditions to minimize non-specific products. - Handle RNA samples carefully to prevent degradation.
Difficulty dissolving AMT hydrochloride Improper solvent or concentration.AMT hydrochloride is soluble in water (1 mg/mL) and DMSO (2 mg/mL)[7]. Prepare fresh solutions as needed.

Experimental Protocols

Detailed Protocol for Reversal of AMT Crosslinked RNA for RT-PCR Analysis

This protocol is adapted from a streamlined method for detecting mRNA-sRNA interactions[3][4].

1. Crosslink Reversal:

  • Place the sample containing the AMT-crosslinked RNA on a cooled metal block or on ice.
  • Irradiate the sample with a UV hand lamp at a wavelength of 254 nm for 10 minutes[3][4]. The distance from the lamp to the sample should be minimal (e.g., ~2 cm)[2].

2. (Optional but Recommended for RNA ligation products) 2'-Dephosphorylation:

  • If the upstream protocol involved ligation with an enzyme like AtRNL, a 2'-phosphate group may remain at the ligation junction[3].
  • This can be removed by treatment with Tpt1 phosphatase to improve the efficiency of the subsequent reverse transcription step[3][5].

3. Reverse Transcription (RT):

  • Use the RNA sample with reversed crosslinks as a template for cDNA synthesis.
  • Standard reverse transcriptase enzymes (e.g., M-MuLV or its variants) can be used[5]. Follow the manufacturer's instructions for the RT reaction.

4. PCR Amplification:

  • Use the resulting cDNA as a template for PCR amplification with primers specific to the target of interest.
  • The amplified PCR product can then be analyzed by gel electrophoresis and sequencing to identify the interacting RNA partners[3][5].

Visualizations

experimental_workflow cluster_crosslinking Crosslinking cluster_reversal Reversal cluster_analysis Downstream Analysis start RNA/DNA Duplex amt Add AMT start->amt uv365 Irradiate (365 nm UV) amt->uv365 crosslinked Crosslinked Duplex uv365->crosslinked uv254 Irradiate (254 nm UV) crosslinked->uv254 reversed Reversed Duplex uv254->reversed rtpcr RT-PCR reversed->rtpcr sequencing Sequencing rtpcr->sequencing analysis Data Analysis sequencing->analysis troubleshooting_logic problem Low/No PCR Product cause1 Incomplete Reversal? problem->cause1 cause2 Ligation Issue? problem->cause2 cause3 RT Inhibition? problem->cause3 solution1 Optimize 254nm UV Exposure cause1->solution1 Yes solution2 Optimize Ligation Conditions cause2->solution2 Yes solution3 Dephosphorylate (Tpt1) cause3->solution3 Yes

References

Solubility issues with Aminomethyltrioxsalen hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminomethyltrioxsalen hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a psoralen (B192213) derivative that acts as a photosensitizer. Its primary application in research is to intercalate into double-stranded regions of DNA and RNA.[1] Upon irradiation with long-wave ultraviolet (UVA) light, it forms covalent interstrand cross-links, effectively inactivating nucleic acids. This property is utilized for studying nucleic acid structure and interactions, as well as for inactivating viruses and cells for various research and therapeutic development purposes.

Q2: What are the recommended storage conditions for this compound?

This compound is light-sensitive and should be stored desiccated and protected from light at 2-8°C.[1] Under these conditions, the product is reported to be stable for up to three years.[1]

Q3: Is this compound soluble in aqueous solutions?

This compound has limited solubility in water, typically around 1 mg/mL, which can result in a clear, faint yellow solution that may contain a few particles.[1] Its solubility is significantly better in dimethyl sulfoxide (B87167) (DMSO) at 2 mg/mL, yielding a clear, faint yellow solution.[1]

Q4: How stable are aqueous solutions of this compound?

Aqueous solutions of psoralen derivatives are generally not recommended for long-term storage. It is advised to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.

Troubleshooting Guide: Solubility Issues

Problem: I'm having trouble dissolving this compound in my aqueous buffer.

Cause: this compound has inherently low solubility in aqueous solutions. Direct dissolution in buffers, especially at higher concentrations, can be challenging.

Solution:

  • Recommended Dissolution Protocol: The most effective method is to first prepare a stock solution in an organic solvent and then dilute it into the aqueous buffer.

    • Prepare a stock solution in anhydrous DMSO (e.g., 2 mg/mL). Ensure the compound is fully dissolved. Gentle warming can aid dissolution.

    • Perform serial dilutions of the DMSO stock solution in DMSO to achieve an intermediate concentration.

    • Add the final diluted DMSO solution dropwise to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous working solution as low as possible (ideally below 0.5%) to avoid solvent effects on your experiment. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Problem: My this compound solution is cloudy or has visible particles.

Cause: This indicates that the compound has not fully dissolved or has precipitated out of the solution. This can be due to exceeding the solubility limit, improper dissolution technique, or changes in temperature.

Solution:

  • Check Concentration: Ensure your target concentration does not exceed the known solubility limits in the chosen solvent system.

  • Sonication: Gentle sonication of the solution in a water bath can help to break up aggregates and facilitate dissolution.

  • Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of this compound. However, be cautious and ensure this will not affect the stability of other components in your buffer.

  • Filtration: If small particles persist after dissolution attempts, you may consider filtering the solution through a 0.22 µm syringe filter to remove undissolved material. Note that this may slightly lower the final concentration of your solution.

Problem: The compound precipitates when I add my DMSO stock solution to the aqueous buffer.

Cause: This is a common issue when a concentrated stock in an organic solvent is rapidly diluted into an aqueous medium, causing the compound to "crash out" of solution due to the sudden change in solvent polarity.

Solution:

  • Slow Addition and Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer very slowly and dropwise while continuously and vigorously vortexing or stirring the buffer. This helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. Add a small amount of the DMSO stock to a portion of the buffer, ensure it is mixed well, and then add more buffer.

  • Temperature: Ensure that both the DMSO stock solution and the aqueous buffer are at the same temperature before mixing.

Quantitative Data Summary

SolventSolubilityAppearance of SolutionReference
Water (H₂O)1 mg/mLClear, faint yellow with a few particles[1]
Dimethyl sulfoxide (DMSO)2 mg/mLClear, faint yellow[1]
Methanol5 mg/mL (with heat)Hazy, faint yellow with many particles[1]
Chloroform5 mg/mL (with heat)Turbid, faint yellow[1]

Experimental Protocols

Protocol: Preparation of a 100 µM Working Solution of this compound in Aqueous Buffer

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 2 mg/mL Stock Solution in DMSO:

    • Weigh out 2 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

  • Prepare an Intermediate Dilution in DMSO:

    • To minimize the final DMSO concentration in your working solution, it is good practice to make an intermediate dilution in DMSO. For example, prepare a 200 µM solution by diluting the 2 mg/mL stock solution 1:10 in DMSO.

  • Prepare the 100 µM Working Solution:

    • Place the desired volume of your aqueous buffer in a sterile tube.

    • While vigorously vortexing the buffer, add the required volume of the 200 µM intermediate DMSO stock solution dropwise to the buffer to achieve a final concentration of 100 µM. For example, to make 1 mL of a 100 µM working solution, add 500 µL of the 200 µM intermediate stock to 500 µL of aqueous buffer.

    • Continue vortexing for at least 30 seconds after adding the stock solution to ensure it is fully dispersed.

  • Final Check:

    • Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_experiment Cross-linking Experiment cluster_analysis Downstream Analysis AMT_powder Aminomethyltrioxsalen HCl (Powder) DMSO_stock Dissolve in DMSO (e.g., 2 mg/mL) AMT_powder->DMSO_stock Step 1 Working_solution Dilute in Aqueous Buffer (e.g., 100 µM) DMSO_stock->Working_solution Step 2 Incubation Incubate with DNA/RNA Sample Working_solution->Incubation Step 3 UVA_irradiation Irradiate with UVA Light (365 nm) Incubation->UVA_irradiation Step 4 Crosslinking Formation of Covalent Interstrand Cross-links UVA_irradiation->Crosslinking Mechanism Analysis Analysis of Cross-linked Nucleic Acids (e.g., Gel Electrophoresis, Sequencing) Crosslinking->Analysis Step 5

Caption: Experimental workflow for DNA/RNA cross-linking using this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Precipitation Precipitation in Aqueous Buffer High_conc High Final Concentration Precipitation->High_conc Improper_mix Improper Mixing Technique Precipitation->Improper_mix Temp_diff Temperature Difference Precipitation->Temp_diff Buffer_comp Buffer Composition / pH Precipitation->Buffer_comp Lower_conc Lower Final Concentration High_conc->Lower_conc Slow_addition Slow, Dropwise Addition with Vortexing Improper_mix->Slow_addition DMSO_dilution Serial Dilution in DMSO First Improper_mix->DMSO_dilution Equilibrate_temp Equilibrate Component Temperatures Temp_diff->Equilibrate_temp Optimize_buffer Optimize Buffer System Buffer_comp->Optimize_buffer

Caption: Troubleshooting logic for this compound precipitation in aqueous solutions.

References

Minimizing non-specific crosslinking with Aminomethyltrioxsalen hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminomethyltrioxsalen hydrochloride (AMT). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively use AMT while minimizing non-specific crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMT) and how does it work?

Aminomethyltrioxsalen (AMT) is a derivative of psoralen (B192213), a class of naturally occurring tricyclic compounds.[1][2] Its planar structure allows it to intercalate into the double-stranded regions of DNA and RNA.[1][3] Upon irradiation with long-wavelength ultraviolet light (UVA, ~365 nm), AMT forms covalent bonds with pyrimidine (B1678525) bases (thymine, uracil, or cytosine) on adjacent strands, creating interstrand crosslinks.[1][4] This process involves two successive photocycloadditions: the absorption of a first photon forms a monoadduct, and the absorption of a second photon by the monoadduct leads to the formation of an interstrand crosslink.[3] Due to its positive charge, AMT has a high affinity for the negatively charged nucleic acid backbone, which enhances its intercalation efficiency.[3]

Q2: What is "non-specific crosslinking" in the context of AMT experiments?

Non-specific crosslinking refers to the formation of covalent links between molecules that are not the intended targets of the experiment. This can manifest in several ways:

  • Self-crosslinking of abundant RNAs: Highly expressed RNAs may form intermolecular crosslinks with other copies of themselves.[5]

  • Random crosslinking to unintended nucleic acids: AMT may intercalate and crosslink any accessible double-stranded region, not just the specific interaction being studied.

  • Crosslinking to proteins: While the primary application of AMT is to detect RNA-RNA or DNA-DNA interactions, it can also crosslink proteins to nucleic acids, although this is generally less efficient.[1][6]

  • Interaction with experimental surfaces: The analyte can interact non-specifically with sensor surfaces or reaction tubes, which can be mistaken for a true binding signal.[7]

Q3: What are the consequences of high non-specific crosslinking?

High levels of non-specific crosslinking can lead to several experimental problems:

  • Inaccurate Data: It can inflate binding signals, leading to erroneously calculated kinetics and affinities.[7]

  • High Background: In gel electrophoresis or blotting applications, it results in high background signals or smears, obscuring the specific signal of interest.[5]

  • Loss of Sample: It can cause the unintended precipitation or aggregation of nucleic acids and proteins, leading to sample loss.[8]

  • Difficulty in Data Interpretation: It becomes challenging to distinguish true biological interactions from experimental artifacts, potentially leading to false-positive results.

Q4: What are the primary factors influencing AMT crosslinking efficiency and specificity?

The efficiency and specificity of AMT crosslinking are influenced by several key experimental parameters:

  • AMT Concentration: Higher concentrations can increase crosslinking but also elevate the risk of non-specific events.[9]

  • UVA Dose: The duration and intensity of UVA irradiation directly control the extent of crosslinking. The relationship is synergistic, not merely additive.[10]

  • Buffer Composition: The pH, salt concentration, and presence of detergents or blocking agents in the buffer can significantly impact non-specific interactions.[7][11]

  • Local Macromolecular Environment: Factors like molecular crowding, which can be mimicked by agents like glycerol, can enhance crosslink formation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during AMT crosslinking experiments.

Problem: High background or smearing on my gel, suggesting excessive non-specific crosslinking.

High background is a common indicator that the crosslinking reaction is not specific to the intended target.

Logical Workflow for Troubleshooting High Background

G start High Background / Smear q1 Is AMT concentration optimized? start->q1 a1_no Perform AMT Titration (e.g., 0.1 - 5 µg/mL) q1->a1_no No q2 Is buffer optimized? q1->q2 Yes a1_yes Titrate UVA Dose (Reduce time/intensity) end_node Optimized Protocol a1_yes->end_node a1_no->q2 a2_no Modify Buffer: 1. Increase salt (e.g., 150-300 mM NaCl) 2. Add non-ionic surfactant (e.g., 0.01% Tween 20) 3. Add blocking agent (e.g., 0.1% BSA) q2->a2_no No q3 Is a 'No-UVA' control clean? q2->q3 Yes a2_yes Consider Quenching or Scavenger Agents a2_yes->end_node a2_no->q3 a3_yes Problem is UV-dependent. Focus on optimizing AMT/UVA. q3->a3_yes Yes a3_no Issue is non-covalent aggregation. Improve sample prep and buffer. q3->a3_no No a3_yes->a1_yes a3_no->end_node

Caption: Troubleshooting logic for high non-specific crosslinking.

Potential Cause Recommended Solution Explanation
AMT Concentration is Too High Perform a concentration titration experiment. Start with a low concentration (e.g., 0.1-1 µg/mL) and increase incrementally.While higher concentrations can increase the yield of specific crosslinks, they also dramatically increase the probability of random, non-specific intercalation and crosslinking events.[9]
UVA Irradiation is Excessive Reduce the UVA (365 nm) exposure time or the intensity of the lamp. Perform a time-course experiment to find the optimal dose.The goal is to provide enough energy to form the desired crosslink without causing excessive random crosslinking or photodamage to the nucleic acids.[4][12]
Suboptimal Buffer Conditions Modify the buffer to reduce non-specific molecular interactions. Consider the strategies in Table 2.Ionic and hydrophobic interactions are major drivers of non-specific binding. Adjusting the buffer can shield these forces and improve specificity.[7][11]
Non-covalent Aggregation Ensure proper sample handling. Centrifuge samples before crosslinking to remove aggregates. Include a "No UVA" control to differentiate between aggregation and true crosslinking.Aggregates can trap molecules together, leading to smears on a gel that can be mistaken for crosslinking. A clean "No UVA" lane indicates the issue is UV-dependent.[13]
RNA/DNA Damage For experiments requiring reversal with 254 nm UV, consider adding a singlet-state quencher like acridine (B1665455) orange to the buffer.Short-wavelength UV light used for reversal can damage nucleic acids. Quenchers can protect the RNA/DNA from this photodamage, improving final yield and clarity.[4][12]

Table 1: Common Buffer Additives to Minimize Non-Specific Interactions

Additive Typical Concentration Mechanism of Action
Sodium Chloride (NaCl) 150 - 500 mM Shields electrostatic charges on the nucleic acid backbone and proteins, reducing non-specific charge-based interactions.[11]
Non-ionic Surfactants (e.g., Tween 20, Triton X-100) 0.01 - 0.1% Disrupt weak, non-specific hydrophobic interactions. Also prevents analytes from sticking to tube walls.[7][11]
Bovine Serum Albumin (BSA) 0.1 - 1% A blocking protein that coats surfaces and non-specifically interacting proteins, effectively shielding the analyte from these interactions.[7][11]

| Glycerol | 0.5 - 5% | Can act as a molecular crowding agent, which may enhance specific interactions and crosslinking efficiency, but should be used with caution as it can also promote non-specific effects.[9] |

Key Experimental Protocols

Protocol 1: General Protocol for In Vitro RNA-RNA Crosslinking with AMT

This protocol provides a baseline for crosslinking two purified RNA molecules in vitro.

Workflow for a Standard AMT Crosslinking Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_rna 1. Prepare RNA mixture (Target + Interacting Partner) prep_buffer 2. Add Hybridization Buffer prep_rna->prep_buffer prep_amt 3. Add AMT Solution (Protect from light) prep_buffer->prep_amt hybridize 4. Hybridize RNAs (e.g., Heat then cool slowly) prep_amt->hybridize irradiate 5. Irradiate with 365 nm UVA (On ice) hybridize->irradiate quench 6. Quench Reaction (Optional) irradiate->quench analysis 7. Analyze Products (e.g., Denaturing PAGE, RT-qPCR) quench->analysis

Caption: General experimental workflow for AMT crosslinking.

Materials:

  • Purified RNA samples

  • This compound (AMT) stock solution (e.g., 100 µg/mL in sterile water, stored at -20°C protected from light)

  • Hybridization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • UVA lamp (365 nm)

  • Ice bucket

Procedure:

  • Prepare RNA Mixture: In a microfuge tube, combine your target RNA and potential interacting RNA partner in hybridization buffer. The final volume is typically 20-50 µL.

  • Add AMT: Add AMT stock solution to the RNA mixture to a final concentration of 1-5 µg/mL. Keep the tube on ice and protected from light from this point forward. Note: This is a critical parameter to optimize.

  • Hybridization: To facilitate the formation of specific RNA duplexes, heat the mixture to 85°C for 2 minutes, then allow it to cool slowly to room temperature over 30 minutes.

  • UVA Crosslinking: Place the tube on ice, open the cap, and place it directly under a 365 nm UVA lamp. Irradiate for 5-15 minutes. Note: The distance from the lamp and the irradiation time are critical parameters to optimize.

  • Analysis: The crosslinked products are now ready for analysis. This is typically done by running the sample on a denaturing polyacrylamide gel. Crosslinked species will migrate more slowly than the individual RNA strands.[1]

Protocol 2: Optimized Protocol for Minimizing Non-Specific Crosslinking in Cells

This protocol is adapted for working with cells and includes steps to reduce background.

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS)

  • AMT stock solution

  • UVA lamp (365 nm)

  • Lysis Buffer

  • Scavenging/quenching agents (optional, e.g., Acridine Orange)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • AMT Incubation: Add AMT directly to the cells in a minimal volume of PBS to a final concentration of 1-10 µg/mL. Incubate for 10 minutes at 37°C to allow for cell penetration.

  • UVA Crosslinking: Place the culture dish on a cold plate or ice and irradiate with 365 nm UVA light for 5-10 minutes.

  • Cell Lysis: Immediately after irradiation, wash the cells with ice-cold PBS to remove excess AMT and proceed with your standard cell lysis and nucleic acid/protein extraction protocol.

  • Control Reactions (Critical for Troubleshooting):

    • "No AMT" Control: Perform the entire procedure, including UVA irradiation, but without adding AMT. This control helps identify any effects caused by UVA light alone.

    • "No UVA" Control: Perform the procedure with AMT but without the UVA irradiation step. This control helps identify non-covalent interactions or aggregation that are not due to crosslinking.[13]

  • Reversal (Optional): If desired, crosslinks can be reversed by irradiating the purified RNA with 254 nm UV light.[1][8] To minimize RNA damage during this step, consider including a quenching agent.[4][12]

Mechanism of AMT Action

The crosslinking action of AMT is a two-step photochemical process that requires UVA light.

Diagram of the AMT Crosslinking Mechanism

G cluster_dna DNA 5'-Py-Pu-3' 3'-Pu-Py-5' AMT AMT Intercalation Intercalation AMT->Intercalation Binds in major groove Monoadduct Monoadduct Formation Intercalation->Monoadduct + UVA (365 nm) (1st photon) Crosslink Interstrand Crosslink Monoadduct->Crosslink + UVA (365 nm) (2nd photon)

Caption: Mechanism of AMT intercalation and photocrosslinking.

References

AMT-PEG3-Biotin (AP3B) as a more efficient alternative to traditional AMT

Author: BenchChem Technical Support Team. Date: December 2025

Assumption: This technical support guide assumes that "traditional AMT" refers to older or less efficient psoralen-based biotinylating reagents, such as EZ-Link Psoralen-PEG3-Biotin (herein referred to as PP3B for comparison, as found in the literature). AP3B (AMT-PEG3-Biotin) is an advanced alternative that offers significantly higher efficiency for nucleic acid labeling.

Frequently Asked Questions (FAQs)

Q1: What is AMT-PEG3-Biotin (AP3B) and how does it work?

A1: AP3B is a photoactivatable probe used for biotinylating double-stranded DNA and RNA. It consists of three key components:

  • AMT (4'-aminomethyl-4,5',8-trimethylpsoralen): A psoralen (B192213) derivative that intercalates into the double helix of nucleic acids.

  • PEG3 (a short polyethylene (B3416737) glycol linker): A hydrophilic spacer that improves the water solubility of the molecule and minimizes steric hindrance for subsequent detection.

  • Biotin: A vitamin with a very high affinity for streptavidin, which is used for the detection and purification of the labeled nucleic acids.

The labeling process involves two main steps. First, AP3B intercalates into the DNA or RNA duplex. Then, upon exposure to long-wave UV light (around 350 nm), the AMT moiety forms covalent crosslinks with pyrimidine (B1678525) bases (primarily thymine) on opposite strands of the nucleic acid.[1][2][3]

Q2: What are the main advantages of AP3B over traditional psoralen-biotin reagents like PP3B?

A2: The primary advantage of AP3B is its significantly higher labeling efficiency. The AMT component of AP3B has a greater affinity for nucleic acids compared to the psoralen derivative used in PP3B.[4] This results in:

  • Higher Labeling Yield: AP3B can be 4 to 8 times more effective at labeling DNA within cells.[1][4][5]

  • Lower Concentration Required: In in-vitro experiments, AP3B can be over 100 times more efficient, meaning a much lower concentration of the probe is needed to achieve the same level of labeling as PP3B.[1][6][7]

  • Reduced UV Exposure: The higher reactivity of AP3B allows for shorter UV irradiation times, which can help to minimize UV-induced damage to the nucleic acids.[1]

Q3: What are the primary applications of AP3B?

A3: AP3B is used in a variety of molecular biology applications that require the labeling and subsequent purification or detection of specific DNA or RNA molecules. These include:

  • Studying nucleic acid interactions with other molecules.[2]

  • Genome-wide mapping of protein-nucleic acid interactions.

  • Sequencing of psoralen crosslinked, ligated, and selected hybrids (SPLASH).[7]

  • Chem-seq to study the accessibility of DNA.[4]

Q4: What equipment is necessary for using AP3B?

A4: To use AP3B for nucleic acid labeling, you will need:

  • A long-wave UV light source (e.g., a UV transilluminator or a crosslinker) that can emit light at approximately 350 nm.

  • Standard laboratory equipment for handling nucleic acids and performing downstream applications (e.g., electrophoresis equipment, PCR machine, streptavidin-coated beads for purification).

Q5: How should AP3B be stored?

A5: AP3B should be stored at -20°C, protected from light and moisture. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C. For aqueous solutions, it is best to prepare them fresh for each experiment to avoid degradation.

Troubleshooting Guide

Issue 1: Low or no biotinylation signal

Potential Cause Recommended Solution
Insufficient UV exposure Ensure that the UV lamp is emitting at the correct wavelength (~350 nm) and that the sample is placed at an optimal distance from the source. Increase the irradiation time as needed, but be mindful of potential nucleic acid damage.
Incorrect AP3B concentration The optimal concentration of AP3B can vary depending on the application. Try titrating the AP3B concentration to find the optimal balance between signal and background.
AP3B degradation AP3B is sensitive to light and moisture. Ensure it is stored correctly. Prepare fresh dilutions for each experiment.
Inefficient intercalation Psoralen derivatives like AMT intercalate most efficiently into double-stranded nucleic acids. Ensure your target nucleic acid is in a double-stranded conformation. For some applications with single-stranded targets, psoralen labeling may be less efficient.[8]
Issues with detection Ensure that your streptavidin conjugate (e.g., streptavidin-HRP or streptavidin-fluorophore) is active and used at the correct concentration.

Issue 2: High background signal

Potential Cause Recommended Solution
Excess unbound AP3B After the UV crosslinking step, it is crucial to remove any unbound AP3B. This can be done through methods like ethanol (B145695) precipitation, spin columns, or dialysis.
Non-specific binding of streptavidin Block the membrane or plate with a suitable blocking agent (e.g., BSA or non-fat milk) before adding the streptavidin conjugate. Ensure adequate washing steps are performed.
Cellular permeability issues (for in-cell labeling) For labeling inside cells, the cell membrane can be a barrier. Some protocols suggest the use of a mild detergent like digitonin (B1670571) to increase the uptake of the probe.[7]

Issue 3: Evidence of nucleic acid degradation

Potential Cause Recommended Solution
Excessive UV exposure While AP3B allows for reduced UV exposure compared to older reagents, prolonged or high-intensity UV irradiation can still cause damage to nucleic acids. Try reducing the exposure time or intensity. The use of singlet quenchers like acridine (B1665455) orange has been shown to protect RNA from photodamage during psoralen crosslinking.[7][9]
Nuclease contamination Ensure that all buffers and equipment are nuclease-free. Use appropriate inhibitors if necessary.

Data Presentation

Table 1: In Vitro Comparison of AP3B and PP3B Labeling Efficiency

FeatureAP3BPP3B (EZ-link psoralen-PEG3-biotin)Fold Improvement with AP3B
Concentration for comparable crosslinking 20 µM2.5 mM~125x less concentrated
UV Exposure for comparable crosslinking 1-5 minutes10-30 minutes5-6x less time
Overall Efficiency HighLow>100x more efficient[1][6]

Table 2: In-Cell Comparison of AP3B and PP3B Labeling Efficiency

FeatureAP3BPP3B (EZ-link psoralen-PEG3-biotin)Fold Improvement with AP3B
Relative Biotinylation Signal HighLow4-8x higher signal[1][4][5][10]

Experimental Protocols

Detailed Protocol for Biotinylating Double-Stranded DNA with AP3B

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation:

  • DNA Sample: Resuspend your double-stranded DNA in a suitable buffer such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.4) at a concentration of 20-100 µg/mL.[8]
  • AP3B Stock Solution: In subdued light, dissolve AP3B in anhydrous DMSO or DMF to a stock concentration of 1-2 mM. Store at -20°C.

2. Labeling Reaction: a. In a microcentrifuge tube, add your DNA sample. b. Add the AP3B stock solution to the DNA sample to achieve the desired final concentration (e.g., 20 µM). Mix well by gentle vortexing. c. Incubate the mixture in the dark at room temperature for 10-15 minutes to allow for the AP3B to intercalate into the DNA. d. Place the open tube on ice and irradiate from above with a long-wave UV source (~350 nm) for 1-10 minutes. The optimal time should be determined empirically.

3. Removal of Unbound AP3B: a. After irradiation, remove the excess, unbound AP3B by performing ethanol precipitation or using a suitable spin column for nucleic acid purification. b. Resuspend the purified, biotinylated DNA in a nuclease-free buffer.

4. Detection/Downstream Application:

  • The biotinylated DNA can now be used in various applications. For detection via dot blot: a. Spot the biotinylated DNA onto a nylon or nitrocellulose membrane and crosslink according to the manufacturer's instructions. b. Block the membrane with a suitable blocking buffer for 1 hour. c. Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour. d. Wash the membrane several times with a wash buffer (e.g., PBS with 0.1% Tween-20). e. Add a chemiluminescent substrate and visualize the signal using a suitable imager.

Mandatory Visualizations

AP3B_Mechanism cluster_0 Step 1: Intercalation cluster_1 Step 2: Photo-activation and Crosslinking dsDNA Double-Stranded Nucleic Acid (DNA/RNA) AP3B_free AP3B Intercalated_Complex Intercalated AP3B-DNA Complex AP3B_free->Intercalated_Complex Dark Incubation UV_Light UV Light (~350 nm) AP3B_bound AP3B Crosslinked_DNA Covalently Labeled Nucleic Acid UV_Light->Crosslinked_DNA

Caption: Mechanism of AP3B action.

AP3B_Workflow Start Start: dsDNA/dsRNA Sample Add_AP3B Add AP3B Probe Start->Add_AP3B Incubate Incubate in Dark (Intercalation) Add_AP3B->Incubate UV_Activation UV Irradiation (~350 nm) Incubate->UV_Activation Purification Remove Unbound Probe (e.g., Spin Column) UV_Activation->Purification Detection Detection/Purification (Streptavidin-based) Purification->Detection End End: Labeled Product for Downstream Use Detection->End

Caption: Experimental workflow for AP3B labeling.

References

Technical Support Center: Optimizing AMT Crosslinking Protocols by Reducing UV Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing UV exposure time in 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT) crosslinking protocols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, alongside detailed experimental protocols and data to facilitate optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason to reduce UV exposure time in AMT crosslinking?

A1: The primary motivation for reducing UV exposure is to minimize damage to cellular components, particularly RNA and proteins, and to maintain higher cell viability.[1] Prolonged exposure to high-intensity UV radiation can lead to off-target effects, including RNA degradation and the induction of cellular stress responses, which can confound experimental results.[2] Shorter UV exposure times, when optimized, can achieve sufficient crosslinking while preserving the biological integrity of the sample.

Q2: What are the key parameters to consider when optimizing UV exposure time?

A2: The key parameters for optimizing UV crosslinking are the UV light intensity (in mW/cm²), the total UV dose (in J/cm²), and the exposure time.[3][4] These factors are interrelated. A higher intensity UV source can achieve the desired dose in a shorter time.[3] It is crucial to perform a titration for your specific experimental setup to find the optimal balance between crosslinking efficiency and cell viability.[5]

Q3: Can I use a different wavelength for AMT crosslinking?

A3: AMT is most efficiently activated by UVA light at a wavelength of 365 nm.[6] Using a different wavelength would likely result in significantly lower crosslinking efficiency. For reversal of the crosslinks, a shorter wavelength of 254 nm is typically used.[6]

Q4: Are there alternatives to AMT that might require less UV exposure?

A4: Yes, several psoralen (B192213) derivatives have been developed with higher crosslinking efficiency, which can allow for a reduction in UV exposure time. For example, Amotosalen has significantly better water solubility than AMT, leading to a 7-fold increase in cross-linked RNA.[2] Another derivative, AP3B, has been shown to be several hundred times more potent than other commercially available psoralen-biotin compounds in vitro.[2]

Q5: How can I assess the efficiency of my AMT crosslinking?

A5: Crosslinking efficiency can be assessed using several methods. For RNA-RNA or DNA-DNA crosslinking, denaturing gel electrophoresis can be used to observe a shift in the mobility of the crosslinked species compared to the non-crosslinked molecules. For RNA-protein crosslinking, techniques like filter binding assays or analysis by SDS-PAGE and autoradiography (if using radiolabeled RNA) can be employed. Quantification of the crosslinked product relative to the total input can provide a measure of efficiency.

Troubleshooting Guides

Problem 1: Low Crosslinking Efficiency with Reduced UV Exposure

Possible Causes & Solutions:

  • Insufficient UV Dose: The total energy delivered may be too low.

    • Solution: While keeping the exposure time short, incrementally increase the UV light intensity. If the intensity cannot be adjusted, try slightly longer exposure times in a stepwise manner. It is essential to perform a dose-response curve to determine the minimal energy required for your desired level of crosslinking.

  • Suboptimal AMT Concentration: The concentration of AMT may be a limiting factor.

    • Solution: Ensure you are using an optimized concentration of AMT. Titrate the AMT concentration in your experimental system to find the optimal balance, as too high a concentration can also be cytotoxic.

  • Poor UV Light Penetration: The sample thickness or medium can absorb UV light, reducing the effective dose reaching the target molecules.

    • Solution: For cell cultures, perform the irradiation in a minimal volume of a clear buffer like PBS to reduce absorption by media components. Ensure the cell monolayer is evenly distributed. For tissues, thinner sections or trituration may be necessary to allow for adequate UV penetration.

  • Inefficient Psoralen Derivative: Standard AMT may not be efficient enough for your application with reduced UV.

    • Solution: Consider using more efficient psoralen derivatives like Amotosalen or AP3B, which can achieve higher crosslinking yields with less UV exposure.[2]

Problem 2: High Cell Death or Low Viability After Crosslinking

Possible Causes & Solutions:

  • Excessive UV Exposure: Even with reduced time, the UV intensity might be too high, leading to significant cellular damage.[1]

    • Solution: Perform a UV dose-response experiment and assess cell viability at each dose using assays like MTT, PrestoBlue™, or ATP-based assays.[7][8][9][10] Identify the highest UV dose that maintains an acceptable level of cell viability for your experiment. One study found that cell viability was negatively affected beyond 300 seconds of UV light exposure, with a working range of 15-45 seconds being optimal for their system.[1]

  • Toxicity of AMT: High concentrations of AMT can be toxic to cells.

    • Solution: Perform a dose-response curve for AMT concentration in the absence of UV light to determine its inherent cytotoxicity. Use the lowest effective concentration of AMT for your crosslinking experiments.

  • Induction of Apoptosis: UV damage can trigger programmed cell death pathways.[11][12]

    • Solution: Minimize the UV dose as much as possible. If some cell death is unavoidable, consider the timing of your downstream assays. It's also important to understand the cellular response to the damage, which involves signaling pathways like the ATM/ATR pathway.[11][13][14][15]

Quantitative Data Summary

Optimizing UV exposure requires a careful balance between achieving sufficient crosslinking and maintaining sample integrity. The following table summarizes the relationship between UV dose, crosslinking efficiency, and cell viability based on available literature.

ParameterConditionCrosslinking EfficiencyCell ViabilityReference
UV Exposure Time 15 - 45 secondsSufficient for GelMA hydrogel polymerization>93%[1]
UV Exposure Time > 300 secondsNot specifiedSignificantly reduced[1]
UV Dose (254 nm) 0.42 J/cm²Optimal for collagen scaffold stabilityNo significant difference from untreated[16]
UV Dose (254 nm) 0.96 J/cm²Reduced stability (denaturation)Not specified[16]
Psoralen Derivative Amotosalen (5.0 mg/mL) vs. AMT (0.5 mg/mL)7-fold increase with AmotosalenNot specified[2]
Psoralen Derivative AP3B vs. PP3B (in vitro)>100-fold increase with AP3BNot applicable[2]

Experimental Protocols

Protocol 1: UV Dose-Response Titration for Optimal Crosslinking and Cell Viability

This protocol provides a framework for determining the optimal UV dose that maximizes crosslinking efficiency while minimizing cell death.

Materials:

  • Cells of interest cultured in appropriate vessels (e.g., 6-well plates)

  • AMT stock solution

  • Phosphate-Buffered Saline (PBS), sterile and ice-cold

  • UV crosslinker with a 365 nm light source and adjustable intensity/time settings

  • Reagents for your chosen crosslinking efficiency assay (e.g., denaturing gel electrophoresis supplies)

  • Reagents for your chosen cell viability assay (e.g., MTT, PrestoBlue™, or ATP-based assay kit)[7][8][9][10]

Procedure:

  • Cell Preparation: Seed cells at a consistent density across multiple wells or plates to ensure reproducibility. Grow cells to the desired confluency.

  • AMT Incubation:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add a pre-determined, optimized concentration of AMT diluted in PBS to each well.

    • Incubate the cells with AMT for the desired time (e.g., 10-15 minutes) at 37°C, protected from light.

  • UV Irradiation:

    • Place the plate on a pre-chilled surface (e.g., an aluminum block on ice) inside the UV crosslinker.

    • Expose the cells to a range of UV doses. This can be achieved by varying the exposure time at a fixed intensity or varying the intensity for a fixed time. A good starting range for time could be 0, 15, 30, 60, 120, and 300 seconds.

    • Include a "no UV" control (cells treated with AMT but not irradiated) and a "no AMT" control (cells irradiated without prior AMT treatment).

  • Post-Irradiation Processing:

    • Immediately after irradiation, wash the cells with ice-cold PBS to remove excess AMT.

    • For crosslinking efficiency analysis , lyse the cells and process the samples according to your specific downstream application (e.g., RNA/DNA/protein extraction and gel analysis).

    • For cell viability analysis , add fresh culture medium and return the cells to the incubator for a period of time (e.g., 24-48 hours) before performing the viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the crosslinking efficiency for each UV dose.

    • Measure cell viability for each UV dose and express it as a percentage of the untreated control.

    • Plot the crosslinking efficiency and cell viability against the UV dose to determine the optimal window where crosslinking is high and cell viability is maintained.

Signaling Pathways and Experimental Workflows

UV-Induced DNA Damage Response Pathway

UV irradiation, particularly in the presence of psoralens, induces DNA crosslinks that stall replication and transcription, triggering a cellular stress response. This response is primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn activates downstream effectors like p53 and CHK1 to orchestrate cell cycle arrest, DNA repair, or apoptosis.[11][13][14][15][17]

UV_Damage_Response UV_AMT UV (365 nm) + AMT DNA_Crosslink DNA Interstrand Crosslinks UV_AMT->DNA_Crosslink Replication_Stall Replication Fork Stalling DNA_Crosslink->Replication_Stall ATR ATR Activation Replication_Stall->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 p53 p53 Phosphorylation & Stabilization ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: UV-induced DNA damage response pathway initiated by AMT crosslinking.

Experimental Workflow for UV Dose Optimization

The following diagram illustrates a logical workflow for optimizing UV exposure in AMT crosslinking experiments.

Optimization_Workflow Start Start: Define Experimental Goal Titrate_AMT Titrate AMT Concentration (without UV) Start->Titrate_AMT Select_AMT Select Optimal AMT Concentration Titrate_AMT->Select_AMT UV_Dose_Response Perform UV Dose-Response (Vary Time/Intensity) Select_AMT->UV_Dose_Response Measure_Viability Measure Cell Viability UV_Dose_Response->Measure_Viability Measure_Efficiency Measure Crosslinking Efficiency UV_Dose_Response->Measure_Efficiency Analyze Analyze Data: Efficiency vs. Viability Measure_Viability->Analyze Measure_Efficiency->Analyze Optimal_UV Determine Optimal UV Dose Analyze->Optimal_UV Acceptable Window Re_evaluate Low Efficiency or Viability? Re-evaluate Parameters Analyze->Re_evaluate Unacceptable Proceed Proceed with Experiment Optimal_UV->Proceed Re_evaluate->Titrate_AMT Adjust AMT Re_evaluate->UV_Dose_Response Adjust UV Range

Caption: A logical workflow for optimizing UV exposure in AMT crosslinking.

References

How to prevent "dark toxicity" of psoralen compounds in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with psoralen (B192213) compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage "dark toxicity"—the cytotoxic effects of psoralen compounds in the absence of UVA photoactivation.

Frequently Asked Questions (FAQs)

Q1: What is psoralen "dark toxicity"?

A1: Psoralen dark toxicity refers to the inherent cytotoxic effects of psoralen compounds on cells in culture without exposure to ultraviolet A (UVA) light. While psoralens are most known for their potent phototoxicity upon UVA activation, some derivatives can exhibit significant toxicity on their own, leading to apoptosis and reduced cell viability.[1][2]

Q2: Are all psoralen compounds cytotoxic in the dark?

A2: No, the extent of dark toxicity varies significantly among different psoralen derivatives. While parent compounds like 8-methoxypsoralen (8-MOP) are often reported to have low to moderate dark toxicity, certain synthetic derivatives, particularly those with modifications at the C-5 position, can show substantial anti-proliferative activity in the dark.[2][3]

Q3: What are the known mechanisms of psoralen dark toxicity?

A3: The mechanisms of dark toxicity are still under investigation but are distinct from the DNA intercalation and cross-linking seen with photoactivation. Current research suggests that dark toxicity may be mediated through the induction of apoptosis via signaling pathways that can include:

  • Upregulation of p53: This tumor suppressor protein can trigger cell cycle arrest and apoptosis.

  • Activation of Caspases: Executioner caspases, such as caspase-3, are activated, leading to programmed cell death.

  • Mitochondrial-dependent pathways: Involvement of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.

  • Endoplasmic Reticulum (ER) Stress: Psoralen compounds can induce ER stress, which in turn can trigger apoptosis.[4]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can contribute to cellular damage and apoptosis.[3]

  • Off-target effects: Some derivatives may interact with other cellular targets, such as the HER2 receptor in certain cancer cells.[1]

Q4: How can I prevent or minimize dark toxicity in my experiments?

A4: Minimizing dark toxicity is crucial for obtaining accurate and reproducible results. Key strategies include:

  • Careful Compound Selection: Whenever possible, choose psoralen derivatives with known low dark toxicity for your specific cell type.

  • Dose-Response and Time-Course Studies: Always perform preliminary experiments to determine the optimal, non-toxic concentration and incubation time for your specific psoralen compound and cell line.

  • Solvent and Formulation: Ensure proper dissolution of the psoralen compound. High concentrations of solvents like DMSO can be toxic to cells, so it's essential to keep the final solvent concentration low (typically below 0.5%).

  • Cell Culture Conditions: Maintain optimal cell health, as stressed cells may be more susceptible to compound-induced toxicity. Use a consistent and appropriate passage number for your cells.

  • Handling of Photosensitive Compounds: Although you are trying to avoid photoactivation, it is good practice to handle all psoralen compounds in subdued light to prevent any unintended photo-related effects. Use opaque tubes and cover plates with aluminum foil when possible.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death in dark control (psoralen-treated, no UVA) wells. Compound Concentration is Too High: The psoralen derivative may have inherent dark toxicity at the concentration used.Perform a dose-response experiment (e.g., MTT or resazurin (B115843) assay) to determine the IC50 value for dark toxicity and select a concentration well below this for your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the psoralen may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but no psoralen) to confirm.
Compound Precipitation: The psoralen compound may not be fully dissolved in the culture medium, leading to the formation of cytotoxic precipitates.Visually inspect the culture medium for any signs of precipitation. Prepare fresh stock solutions and ensure complete dissolution before adding to the cell culture. Consider using a different solvent or a formulation aid if solubility is an issue.
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death, which may be mistaken for compound toxicity.Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and start a new one from a clean stock.
Inconsistent or variable results between experiments. Inconsistent Cell Health or Passage Number: Cells at different passage numbers or varying states of health can respond differently to the compound.Use cells within a consistent and defined passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
Inaccurate Compound Dilutions: Errors in preparing stock solutions or serial dilutions can lead to inconsistent final concentrations.Prepare fresh stock solutions and carefully perform serial dilutions for each experiment. Verify calculations.
Light Exposure: Unintentional exposure of the psoralen-treated cells to ambient light could be causing some level of phototoxicity.Handle all solutions containing psoralen and the treated cell cultures in a darkened room or with minimal light exposure. Use opaque containers and cover plates with aluminum foil.[5]
Morphological changes in cells (e.g., rounding, detachment) without significant cell death. Sub-lethal Toxicity: The psoralen concentration may be causing cellular stress without inducing widespread apoptosis.Observe the cells at different time points to see if the morphological changes are transient or lead to cell death later. Consider using a lower concentration of the compound.
Off-target Effects: The psoralen derivative may be interacting with cellular components that affect cell morphology and adhesion.Investigate potential off-target effects of your specific psoralen derivative.

Quantitative Data Summary

The dark toxicity of psoralen derivatives is highly variable and depends on the specific compound, cell line, and experimental conditions. The following tables provide a summary of reported 50% inhibitory concentration (IC50) values for the dark toxicity of various psoralen compounds.

Table 1: Dark Cytotoxicity (IC50) of Psoralen Derivatives in Breast Cancer Cell Lines [1][6]

CompoundCell LineIncubation Time (h)IC50 (µM)
4-bromobenzyl amide derivative (3c)T47-D4810.14
Amine derivative (4b)T47-D4810.39
Psoralen derivative 3dT47-D4813.64
Psoralen derivative 3fMDA-MB-2314871.01
Tamoxifen Citrate (Reference)T47-D4820.86
Lapatinib (Reference)T47-D489.78
Doxorubicin (Reference)T47-D481.46

Table 2: Dark Cytotoxicity (IC50) of Psoralen in Other Cell Lines

CompoundCell LineIncubation TimeIC50 (µM)Reference
PsoralenHepG2 (human hepatocyte)3 days< 20[7]
8-Methoxypsoralen (8-MOP)C32 (amelanotic melanoma)Not specifiedNo cytotoxic effect observed[8]
5-Methoxypsoralen (5-MOP)C32 (amelanotic melanoma)Not specifiedCytotoxic effect observed[8]
5-Methoxypsoralen (5-MOP)COLO829 (melanotic melanoma)Not specifiedCytotoxic effect observed[8]

Key Experimental Protocols

Assessment of Dark Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxicity of psoralen compounds in the absence of UVA light.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Psoralen compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the psoralen compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the psoralen compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the psoralen).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2. Keep the plate protected from light.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with a psoralen compound in the dark.

Materials:

  • Cells treated with the psoralen compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the psoralen compound for the appropriate duration in a light-protected environment. Include an untreated control.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Dark_Toxicity_Pathway Psoralen Psoralen Compound (Dark Condition) Cell_Membrane Cell Membrane Interaction Psoralen->Cell_Membrane Off-target binding? ROS Reactive Oxygen Species (ROS) Production Psoralen->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Psoralen->ER_Stress p53 p53 Upregulation ROS->p53 ER_Stress->p53 Caspase3 Caspase-3 Activation ER_Stress->Caspase3 Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways of psoralen-induced dark toxicity.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed in Dark Control Check1 Verify Experimental Setup: - Compound Concentration - Solvent Concentration - Cell Health & Passage No. Start->Check1 Decision1 Setup Verified? Check1->Decision1 Decision1->Start No, Correct Setup Rerun Rerun Experiment with Fresh Reagents Decision1->Rerun Yes Check2 Check for Contamination (Mycoplasma, Bacteria, Fungi) Rerun->Check2 Decision2 Contamination Found? Check2->Decision2 Discard Discard Culture, Use Fresh Stock Decision2->Discard Yes Check3 Investigate Compound Properties: - Solubility in Media - Potential for Degradation Decision2->Check3 No End Problem Resolved Discard->End Optimize Optimize Assay Conditions: - Lower Compound Concentration - Perform Dose-Response Check3->Optimize Optimize->End

Caption: A logical workflow for troubleshooting unexpected dark toxicity.

Experimental_Workflow Start Start: Prepare Cells and Psoralen Compound Seed Seed Cells in 96-well Plate Start->Seed Treat Treat Cells with Serial Dilutions of Psoralen (in the dark) Seed->Treat Incubate Incubate for Desired Time Period (e.g., 24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, Resazurin) Incubate->Assay Measure Measure Signal (e.g., Absorbance, Fluorescence) Assay->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for assessing psoralen dark toxicity.

References

Validation & Comparative

Validating Aminomethyltrioxsalen (AMT) Crosslinking Efficiency: A Comparative Guide to Gel Shift Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomethyltrioxsalen hydrochloride (AMT), a psoralen (B192213) derivative, is a widely utilized photoactivated crosslinking agent essential for studying nucleic acid structure and interactions. Upon activation by long-wave UV light (365 nm), AMT intercalates into DNA or RNA duplexes and forms covalent interstrand crosslinks, effectively "freezing" interactions for subsequent analysis.[1][2] However, the efficiency of this crosslinking can be variable and is often described as low.[1][3] Therefore, robust validation of crosslinking efficiency is a critical step in ensuring the reliability of downstream applications.

This guide provides a comparative overview of the traditional gel shift assay and alternative methodologies for validating and quantifying AMT crosslinking efficiency. We will delve into the experimental protocols, present a comparative analysis of their strengths and weaknesses, and provide illustrative data to guide researchers in selecting the most appropriate method for their experimental needs.

The Gel Shift Assay: A Classic Approach for Visualizing Crosslinking

The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a foundational technique for detecting nucleic acid-protein and nucleic acid-nucleic acid interactions. In the context of AMT crosslinking, it serves as a straightforward method to visualize the formation of crosslinked species. The principle is based on the reduced electrophoretic mobility of crosslinked nucleic acid duplexes compared to their non-crosslinked, single-stranded counterparts in a denaturing gel.[4][5]

Experimental Protocol: Gel Shift Assay for AMT Crosslinking Validation

This protocol outlines the key steps for assessing AMT crosslinking of a DNA or RNA duplex using a denaturing polyacrylamide gel.

1. Sample Preparation and AMT Crosslinking:

  • Prepare the nucleic acid duplex (e.g., a radiolabeled or fluorescently tagged oligonucleotide annealed to its complementary strand) in a suitable buffer.

  • Add this compound (AMT) to the desired final concentration (e.g., 10-50 µg/mL).

  • Incubate the mixture on ice to allow for AMT intercalation into the duplex.

  • Expose the sample to a 365 nm UV light source for a specified duration (e.g., 15-30 minutes) to induce crosslinking.[2] A no-UV control should be included.

2. Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

  • Add a denaturing loading buffer (containing formamide (B127407) and/or urea) to the crosslinked and control samples.

  • Heat the samples to denature non-crosslinked duplexes into single strands.

  • Load the samples onto a denaturing polyacrylamide gel (e.g., 12-15% acrylamide (B121943) with 7M urea).

  • Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

3. Visualization and Quantification:

  • Visualize the bands using an appropriate method based on the label (e.g., autoradiography for radiolabels, fluorescence imaging for fluorescent tags, or staining with dyes like SYBR Gold).

  • The crosslinked duplex will appear as a slower-migrating band (higher molecular weight) compared to the faster-migrating single strands from the denatured, non-crosslinked duplex.

  • Quantify the intensity of the crosslinked and non-crosslinked bands using densitometry software (e.g., ImageJ).[6][7] The crosslinking efficiency can be calculated as the ratio of the intensity of the crosslinked band to the total intensity of all bands in the lane.

Gel_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis prep_dna Prepare Nucleic Acid Duplex add_amt Add AMT prep_dna->add_amt uv_crosslink UV Crosslinking (365 nm) add_amt->uv_crosslink denature Denature Samples uv_crosslink->denature load_gel Load on Denaturing PAGE denature->load_gel run_gel Run Electrophoresis load_gel->run_gel visualize Visualize Bands run_gel->visualize quantify Quantify by Densitometry visualize->quantify efficiency Calculate Crosslinking Efficiency quantify->efficiency

Caption: A decision tree to guide the selection of a validation method.

Conclusion

Validating the efficiency of this compound crosslinking is paramount for the integrity of subsequent molecular analyses. The gel shift assay offers a direct and accessible method for visualizing crosslinked products and is suitable for many applications. However, for studies requiring higher sensitivity or more precise quantification, particularly for complex biological samples, Southern blotting for DNA and RT-qPCR for RNA present robust alternatives. By understanding the principles, protocols, and comparative strengths of each method, researchers can confidently select the most appropriate approach to validate their AMT crosslinking experiments and ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to Psoralen Derivatives: Aminomethyltrioxsalen Hydrochloride vs. 8-Methoxypsoralen (8-MOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aminomethyltrioxsalen hydrochloride (AMT), a potent psoralen (B192213) derivative, and the more traditionally used 8-methoxypsoralen (8-MOP). Both compounds are photoactive agents that intercalate into DNA and form covalent adducts upon UVA irradiation, leading to applications in photochemotherapy, viral inactivation, and as research tools to study DNA repair. This comparison focuses on their performance, supported by experimental data, to inform researchers in their selection of the most appropriate psoralen derivative for their specific needs.

At a Glance: Key Performance Differences

This compound and its derivatives consistently demonstrate a significantly higher efficiency in DNA cross-linking compared to 8-MOP. This heightened photoreactivity translates to the potential for achieving desired biological effects with lower concentrations of the compound and reduced exposure to UVA radiation.

Quantitative Comparison of Performance

The following tables summarize the key quantitative differences between Aminomethyltrioxsalen derivatives and 8-MOP in DNA cross-linking and viral inactivation.

Table 1: DNA Interstrand Cross-link (ICL) Formation Efficiency

ParameterAminomethyltrioxsalen Derivative (Amotosalen S59)8-Methoxypsoralen (8-MOP)Reference
ICL Yield Approximately 100-fold greater than 8-MOPBaseline[1][2]
UVA Dose Range 0.5 - 10.0 J/cm²0.5 - 10.0 J/cm²[1][2]
Resulting ICLs per 10³ nucleotides 3.9 to 12.8Not explicitly quantified in the same study, but significantly lower[1][2]

Table 2: Viral Inactivation Efficacy

VirusPsoralen DerivativeConcentrationUVA ExposureOutcomeReference
Dengue Virus (DENV-1) Aminomethyltrioxsalen (AMT)10 µg/mL10 minutes at 200 µW/cm²No detectable plaque-forming units[3]
Duck Hepatitis B Virus (DHBV) 8-Methoxypsoralen (8-MOP)100 µg/mLDose-dependent5-6 log10 virus kill[4]

Mechanism of Action: DNA Intercalation and Photoadduct Formation

Both this compound and 8-MOP function by intercalating into the DNA double helix. Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), they form covalent bonds with pyrimidine (B1678525) bases, primarily thymine. This process can result in two types of photoadducts: monoadducts, where the psoralen molecule binds to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen molecule covalently links the two complementary DNA strands.[5] ICLs are highly cytotoxic lesions as they prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription.[6]

While the fundamental mechanism is the same, the efficiency of photoadduct formation, particularly the highly effective ICLs, is significantly greater with aminomethyltrioxsalen derivatives.[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments used to compare the performance of psoralen derivatives.

DNA Interstrand Cross-linking Assay using Denaturing Agarose (B213101) Gel Electrophoresis

This method quantifies the formation of ICLs by separating cross-linked double-stranded DNA (dsDNA) from single-stranded DNA (ssDNA) under denaturing conditions.

  • Sample Preparation:

    • Prepare linear double-stranded DNA (e.g., a linearized plasmid) at a concentration of 50-100 ng/µL in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Add the psoralen derivative (this compound or 8-MOP) to the DNA solution at the desired final concentration. Incubate in the dark for 15-30 minutes at room temperature to allow for DNA intercalation.

  • UVA Irradiation:

    • Place the samples in a quartz cuvette or on a parafilm-lined petri dish on a cold block.

    • Irradiate with a UVA source (e.g., a 365 nm UV lamp) at a calibrated intensity (e.g., 1-10 J/cm²). The distance from the lamp to the sample should be fixed to ensure consistent irradiation.

  • Denaturation and Gel Electrophoresis:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).

    • Denature the DNA by adding an equal volume of alkaline loading buffer (e.g., 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll, 0.025% bromocresol green) and incubating at 70°C for 5 minutes, followed by rapid cooling on ice.

    • Load the samples onto a 1% denaturing agarose gel (containing 50 mM NaOH and 1 mM EDTA).

    • Perform electrophoresis in an alkaline running buffer (50 mM NaOH, 1 mM EDTA) at a constant voltage.

  • Visualization and Quantification:

    • Neutralize the gel in 1 M Tris-HCl (pH 8.0) and stain with an intercalating dye (e.g., SYBR Gold or ethidium (B1194527) bromide).

    • Visualize the DNA bands using a gel documentation system. The upper band represents the cross-linked dsDNA, while the lower band represents the ssDNA.

    • Quantify the intensity of the bands using densitometry software to determine the percentage of cross-linked DNA.

Viral Inactivation Assay

This protocol assesses the ability of psoralen derivatives to inactivate viruses upon UVA irradiation.

  • Virus Preparation:

    • Prepare a stock of the virus to be tested at a known titer (e.g., plaque-forming units per milliliter, PFU/mL).

  • Treatment:

    • In a sterile, UV-transparent container, mix the viral stock with the desired concentration of this compound or 8-MOP.

    • Incubate the mixture in the dark for a specified period (e.g., 30-60 minutes) at room temperature to allow for psoralen intercalation into the viral genome.

  • UVA Irradiation:

    • Expose the virus-psoralen mixture to UVA light (365 nm) at a specific intensity and for a defined duration. Include a dark control (no UVA) and a no-psoralen control.

  • Determination of Viral Titer:

    • Perform serial dilutions of the treated and control virus samples.

    • Use a suitable infectivity assay, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay, to determine the remaining viral titer in each sample.

    • Calculate the log reduction in viral titer for each treatment condition compared to the untreated control.

Signaling Pathways and Experimental Workflows

The formation of DNA adducts by psoralens triggers the cellular DNA Damage Response (DDR). The primary pathway activated by psoralen-induced ICLs is the Ataxia Telangiectasia and Rad3-related (ATR) signaling cascade.[7]

Psoralen-Induced DNA Damage Response Pathway

Psoralen_DDR cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Recognition & Signaling cluster_3 Cellular Outcomes Psoralen Psoralen (AMT or 8-MOP) ICL Interstrand Cross-link (ICL) Psoralen->ICL Intercalation UVA UVA Light UVA->ICL Photoactivation ATR ATR Kinase Activation ICL->ATR Stalled Replication/Transcription p53_phos p53 Phosphorylation (Ser15) ATR->p53_phos Phosphorylation CellCycleArrest Cell Cycle Arrest p53_phos->CellCycleArrest DNARepair DNA Repair (NER, HR, etc.) p53_phos->DNARepair Apoptosis Apoptosis p53_phos->Apoptosis

Psoralen-induced DNA damage response pathway.
Experimental Workflow for Comparing Psoralen Derivatives

Psoralen_Comparison_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Outcome start Prepare DNA or Virus Samples amt Add Aminomethyltrioxsalen HCl start->amt mop Add 8-MOP start->mop uva_amt UVA Irradiation amt->uva_amt uva_mop UVA Irradiation mop->uva_mop analysis Quantitative Analysis (e.g., Gel Electrophoresis, Plaque Assay) uva_amt->analysis uva_mop->analysis comparison Compare Efficiency: - ICL Formation - Viral Inactivation analysis->comparison

Workflow for comparing psoralen derivatives.

Conclusion

The available experimental data strongly indicates that this compound and its derivatives are significantly more potent DNA cross-linking agents than 8-MOP. This increased efficiency allows for the use of lower concentrations and reduced UVA doses to achieve comparable or even superior biological effects, which can be advantageous in both therapeutic and research settings. For researchers developing novel photochemotherapies, viral inactivation strategies, or tools for studying DNA repair, the enhanced photoreactivity of this compound makes it a compelling alternative to traditional psoralens like 8-MOP. The choice between these compounds should be guided by the specific requirements of the application, with careful consideration of the trade-offs between potency, cost, and existing regulatory approval.

References

Evaluating the Specificity of Aminomethyltrioxsalen Hydrochloride Crosslinking at 5'-TA-3' Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Aminomethyltrioxsalen hydrochloride (AMT), a potent photoactivated DNA/RNA crosslinking agent. We objectively compare its performance, particularly its crosslinking specificity at 5'-TA-3' sites, with other psoralen (B192213) derivatives. Supporting experimental data, detailed protocols, and visual diagrams are presented to aid researchers in making informed decisions for their experimental designs.

Introduction to this compound (AMT)

This compound is a synthetic psoralen derivative that has gained significant attention in molecular biology and drug development due to its efficiency in creating covalent interstrand crosslinks in DNA and RNA duplexes. Psoralens are a class of naturally occurring and synthetic compounds that, upon activation by long-wave ultraviolet (UVA) light, can form covalent adducts with pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil.

The mechanism of action for AMT, like other psoralens, involves a two-step photochemical reaction. First, the planar tricyclic structure of AMT intercalates into the hydrophobic core of a DNA or RNA double helix. Upon irradiation with UVA light (typically at 365 nm), a [2+2] cycloaddition reaction occurs between the furan (B31954) ring of AMT and a 5,6-double bond of a pyrimidine base on one strand, forming a monoadduct. Subsequent absorption of a second photon can lead to a similar reaction with a pyrimidine on the opposite strand, resulting in an interstrand crosslink (ICL). This process is particularly favored at 5'-TA-3' sequences.

AMT possesses several advantages over other psoralen derivatives, including a positively charged aminomethyl group that enhances its affinity for the negatively charged phosphate (B84403) backbone of nucleic acids, thereby increasing its local concentration and crosslinking efficiency. Furthermore, AMT exhibits improved water solubility compared to many other psoralens.[1][2]

Comparison of AMT with Other Psoralen Derivatives

The choice of a crosslinking agent is critical for various applications, including studying nucleic acid structure and interactions, and for therapeutic purposes such as psoralen plus UVA (PUVA) therapy. Here, we compare the performance of AMT with other commonly used psoralen derivatives.

FeatureAminomethyltrioxsalen (AMT)8-Methoxypsoralen (8-MOP)Amotosalen (S-59)4,5',8-Trimethylpsoralen (TMP)
Relative Crosslinking Efficiency HighModerateHighModerate to High
Specificity for 5'-TA-3' sites HighModerateHighHigh[3]
Water Solubility Good[1]LowHigh[4]Low
Affinity for DNA/RNA High (due to positive charge)[1]ModerateModerateModerate
Primary Applications RNA/DNA structure probing, in vivo crosslinkingPUVA therapy, researchPathogen inactivation in blood productsResearch, PUVA therapy

Key Findings from Comparative Studies:

  • A novel AMT-containing probe, AP3B, demonstrated significantly higher efficiency in labeling and crosslinking DNA compared to a commercially available psoralen-based probe (PP3B). In vitro, AP3B was found to be several hundred times more potent at creating interstrand crosslinks.[1][2][5]

  • Amotosalen, another psoralen derivative with enhanced water solubility, has been shown to result in a 7-fold increase in cross-linked RNA in vivo compared to AMT when used at a higher concentration.[4]

  • Studies on 4,5',8-trimethylpsoralen (TMP) have confirmed a preference for crosslinking at 5'-TA dinucleotides, with the rate of crosslinking being influenced by the flanking sequences.[3] This suggests that the local sequence context is a critical determinant of crosslinking efficiency for psoralens in general.

Experimental Protocols

General Protocol for AMT Crosslinking of Nucleic Acids

This protocol provides a general framework for performing AMT-mediated crosslinking of DNA or RNA in vitro.

Materials:

  • This compound (AMT) stock solution (e.g., 1 mg/mL in water or buffer)

  • Purified DNA or RNA sample in a suitable buffer (e.g., TE buffer)

  • UVA light source (365 nm)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Ice

Procedure:

  • Sample Preparation: Prepare the nucleic acid sample at the desired concentration in the reaction buffer.

  • Addition of AMT: Add the AMT stock solution to the nucleic acid sample to achieve the desired final concentration (e.g., 1-50 µg/mL). Mix gently by pipetting.

  • Incubation: Incubate the mixture on ice or at room temperature in the dark for a predetermined period (e.g., 10-15 minutes) to allow for AMT intercalation.

  • UVA Irradiation: Place the reaction tubes on ice and expose them to a 365 nm UVA light source. The duration and intensity of irradiation will need to be optimized depending on the experimental setup and desired level of crosslinking. Typical irradiation times can range from 5 to 30 minutes.[6][7]

  • Stopping the Reaction: After irradiation, the crosslinking reaction is complete. The samples can be immediately used for downstream analysis or stored appropriately.

  • Analysis of Crosslinking: The extent of crosslinking can be analyzed by various methods, including:

    • Denaturing gel electrophoresis: Crosslinked duplexes will migrate slower than their non-crosslinked counterparts.

    • Alkaline comet assay: To detect DNA interstrand crosslinks in cells.[8]

    • Primer extension analysis: To map the specific sites of crosslinking.

Protocol for Reversal of AMT Crosslinks

Psoralen crosslinks can be reversed by irradiation with short-wave UV light (254 nm), which is a useful feature for certain applications.

Procedure:

  • Following the crosslinking reaction, purify the crosslinked nucleic acid to remove free AMT.

  • Resuspend the purified sample in a suitable buffer.

  • Irradiate the sample with 254 nm UV light for a specific duration (e.g., 10 minutes).[6][9] The optimal time for reversal should be determined empirically.

Visualizing the Process

Experimental Workflow for AMT Crosslinking

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optional Optional prep_na Prepare Nucleic Acid Sample add_amt Add AMT Solution prep_na->add_amt incubate Incubate in Dark (Intercalation) add_amt->incubate irradiate Irradiate with 365 nm UVA (Crosslinking) incubate->irradiate analyze Analyze Crosslinking (e.g., Gel Electrophoresis) irradiate->analyze reverse Reverse Crosslinks (254 nm UV) irradiate->reverse reverse->analyze

Caption: Workflow for AMT-mediated nucleic acid crosslinking.

Mechanism of AMT Crosslinking at a 5'-TA-3' Site

mechanism cluster_step1 Step 1: Intercalation cluster_step2 Step 2: Monoadduct Formation cluster_step3 Step 3: Interstrand Crosslink dna 5'-...A T...-3' 3'-...T A...-5' amt AMT intercalated 5'-...A   T...-3'     AMT 3'-...T   A...-5' amt->intercalated Intercalation monoadduct 5'-...A-T...-3'      |     AMT 3'-...T   A...-5' intercalated->monoadduct 365 nm UVA (Photon 1) crosslink 5'-...A=T...-3'      X     AMT 3'-...T=A...-5' monoadduct->crosslink 365 nm UVA (Photon 2)

Caption: AMT crosslinking at a 5'-TA-3' site.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Psoralens, a class of naturally occurring furocoumarins, are renowned for their ability to form interstrand crosslinks (ICLs) in DNA upon photoactivation with ultraviolet A (UVA) light. This property has established them as invaluable tools in research and as therapeutic agents, particularly in the treatment of proliferative skin disorders like psoriasis. The formation of ICLs poses a significant challenge to cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The efficiency of ICL formation and the subsequent cellular responses vary significantly among different psoralen (B192213) derivatives. This guide provides a comparative analysis of various psoralen derivatives, focusing on their ICL formation efficiency, cytotoxicity, and the cellular repair pathways they trigger.

Quantitative Comparison of Psoralen Derivatives

The efficacy of psoralen derivatives is fundamentally linked to their ability to form ICLs. This is influenced by factors such as their DNA intercalation affinity and the quantum yield of the photochemical reactions. The following tables summarize key quantitative data for several commonly used and novel psoralen derivatives.

Table 1: Interstrand Crosslink (ICL) Formation Efficiency

Psoralen DerivativeChemical StructureICL YieldComments
8-Methoxypsoralen (8-MOP) 8-methoxyfuro[3,2-g]chromen-7-oneUp to 40% of total adducts form ICLs[1].A widely used psoralen in PUVA (Psoralen + UVA) therapy.
Amotosalen (S59) 3-(2-aminoethoxy)methyl-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-oneApproximately 100-fold more efficient at ICL formation than 8-MOP under similar conditions.Used for pathogen inactivation in blood products.
4,5',8-Trimethylpsoralen (TMP) 4,5',8-trimethylfuro[3,2-g]chromen-7-oneForms a very high proportion of ICLs relative to monoadducts (over 90% of adducts are ICLs).Exhibits a strong preference for furan-side monoadduct formation, which can be converted to ICLs.
8-Propargyloxypsoralen (8-POP) 8-(prop-2-yn-1-yloxy)furo[3,2-g]chromen-7-oneMore proficient at ICL generation than an equimolar dose of 8-MOP[1].A synthetic derivative designed for "click" chemistry-based detection.

Table 2: Cytotoxicity of Psoralen Derivatives in Human Cell Lines

Psoralen DerivativeCell LineAssayIC50 (µM)Incubation TimeReference
8-Methoxypsoralen (8-MOP) Human MelanomaMTT10.79 ± 1.8572h post-UVA[2]
4,5',8-Trimethylpsoralen (TMP) Human MelanomaMTT0.13 ± 0.00372h post-UVA[2]
7-Methylpyridopsoralen (MPP) Human MelanomaMTT0.05 ± 0.0172h post-UVA[2]

Experimental Protocols

Accurate quantification of ICLs is crucial for comparing the efficacy of different psoralen derivatives. Below are detailed methodologies for two widely used techniques.

Quantification of ICLs by Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to measure ICLs. The principle is that ICLs reduce the extent of DNA migration in the gel. To quantify ICLs, a known amount of DNA damage (single-strand breaks) is introduced, typically by ionizing radiation, after treatment with the psoralen and UVA. The reduction in the comet tail moment in treated cells compared to control cells (irradiated only) is a measure of the frequency of ICLs[3][4].

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the psoralen derivative for a specified time, followed by UVA irradiation.

  • Induction of Single-Strand Breaks: After treatment, irradiate the cells on ice with a fixed dose of X-rays or gamma rays (e.g., 5-10 Gy) to induce a consistent level of single-strand breaks.

  • Cell Embedding: Mix a suspension of single cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH >13) and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage (e.g., 25 V, ~0.7 V/cm) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green I or propidium (B1200493) iodide.

  • Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software. A decrease in the tail moment in psoralen-treated, irradiated cells compared to cells that were only irradiated indicates the presence of ICLs.

Quantification of ICLs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly specific and quantitative method for the direct measurement of psoralen-DNA adducts, including ICLs[5]. This technique typically involves the enzymatic digestion of DNA to nucleosides or short oligonucleotides containing the adduct, followed by separation and detection by LC-MS/MS.

Protocol:

  • Cell Treatment and DNA Isolation: Treat cells with the psoralen derivative and UVA light. Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

  • Enzymatic Digestion: Digest the DNA to single nucleosides or small oligonucleotides. A common method involves using nuclease P1, which cleaves the phosphodiester bonds in DNA but is inhibited at the site of an ICL, often yielding a lesion-containing tetranucleotide[5].

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the digested DNA components using a reverse-phase HPLC column.

    • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the psoralen-ICL adduct. An isotopically labeled internal standard is often used for accurate quantification.

  • Data Analysis: Quantify the amount of ICL by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Signaling Pathways and Repair Mechanisms

The formation of psoralen-induced ICLs triggers a complex network of DNA damage response and repair pathways. Understanding these pathways is crucial for predicting cellular fate and for the development of targeted therapies.

Mechanism of Psoralen Interstrand Crosslink Formation

Psoralens are planar molecules that intercalate into the DNA double helix, preferentially at 5'-TA-3' sites. Upon absorption of a UVA photon, the psoralen forms a covalent monoadduct with a thymine (B56734) base. Absorption of a second photon can then lead to the formation of a second covalent bond with a thymine on the complementary strand, resulting in an interstrand crosslink.

G Psoralen Psoralen Intercalation Intercalation Psoralen->Intercalation DNA Duplex DNA (5'-TA-3' site) DNA->Intercalation Intercalated_Psoralen Intercalated Psoralen-DNA Complex Intercalation->Intercalated_Psoralen Monoadduct Psoralen-Thymine Monoadduct Intercalated_Psoralen->Monoadduct Photocycloaddition UVA1 UVA Photon 1 UVA1->Monoadduct ICL Interstrand Crosslink (ICL) Monoadduct->ICL Second Photocycloaddition UVA2 UVA Photon 2 UVA2->ICL

Caption: Mechanism of psoralen-induced interstrand crosslink formation.

Experimental Workflow for ICL Quantification

The following diagram illustrates a typical workflow for the comparative analysis of ICL formation by different psoralen derivatives.

G cluster_treatment Cell Treatment cluster_quantification ICL Quantification cluster_analysis Data Analysis Cell_Culture Cell Culture Psoralen_Incubation Incubate with Psoralen Derivatives Cell_Culture->Psoralen_Incubation UVA_Irradiation UVA Irradiation Psoralen_Incubation->UVA_Irradiation DNA_Isolation DNA Isolation UVA_Irradiation->DNA_Isolation Compare_Cytotoxicity Compare Cytotoxicity (IC50) UVA_Irradiation->Compare_Cytotoxicity Comet_Assay Alkaline Comet Assay DNA_Isolation->Comet_Assay LCMS LC-MS/MS Analysis DNA_Isolation->LCMS Compare_ICL Compare ICL Frequency Comet_Assay->Compare_ICL LCMS->Compare_ICL

Caption: Experimental workflow for comparing psoralen derivatives.

Psoralen ICL Repair Pathways

Cells possess sophisticated DNA repair mechanisms to counteract the cytotoxic effects of ICLs. For psoralen-induced ICLs, two major pathways have been identified: the NEIL3-mediated glycosylase pathway and the Fanconi Anemia (FA) pathway[6][7][8]. The NEIL3 pathway is considered the primary and more direct repair mechanism for psoralen ICLs, while the FA pathway acts as a backup[6][8].

The NEIL3 pathway involves the direct cleavage of the N-glycosidic bond of one of the crosslinked thymines by the NEIL3 DNA glycosylase, unhooking the ICL without the formation of a double-strand break (DSB)[6][8]. In contrast, the FA pathway is a more complex process that is activated upon replication fork stalling at the ICL. It involves the ubiquitination of the FANCI-FANCD2 complex, recruitment of nucleases to incise the DNA backbone flanking the ICL, translesion synthesis to bypass the lesion, and finally, homologous recombination to repair the resulting DSB. TRAIP and PARP are upstream factors that play a role in the recruitment of repair proteins to the ICL site[6][7][8][9].

G cluster_recognition Damage Recognition cluster_neil3 NEIL3 Pathway (Primary) cluster_fa Fanconi Anemia Pathway (Backup) ICL Psoralen ICL TRAIP TRAIP ICL->TRAIP PARP PARP ICL->PARP NEIL3 NEIL3 Glycosylase TRAIP->NEIL3 Recruitment FA_Core FA Core Complex TRAIP->FA_Core Activation (if NEIL3 fails) PARP->NEIL3 Recruitment Unhooking_NEIL3 ICL Unhooking (No DSB) NEIL3->Unhooking_NEIL3 N-glycosidic bond cleavage BER Base Excision Repair Unhooking_NEIL3->BER FANCI_D2 FANCI-FANCD2 (monoubiquitination) FA_Core->FANCI_D2 Nucleases Nucleases (XPF-ERCC1) FANCI_D2->Nucleases Recruitment Incision Incision & Unhooking Nucleases->Incision TLS Translesion Synthesis Incision->TLS DSB Double-Strand Break Incision->DSB HR Homologous Recombination TLS->HR DSB->HR

Caption: Simplified overview of psoralen ICL repair pathways.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Aminomethyltrioxsalen Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Aminomethyltrioxsalen hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Hazard Overview: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause severe skin burns and eye damage and is a suspected carcinogen.[1] As a member of the psoralen (B192213) class of compounds, it is a photosensitizer that can become phototoxic and carcinogenic upon activation by UVA light. It is crucial to handle this compound with appropriate precautions to minimize exposure. Note that there is conflicting information from one supplier, which classifies it as a non-hazardous substance; however, due to the serious nature of the potential hazards identified by other sources, a conservative approach to safety is strongly advised.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Storage Temperature 2-8°C or -20°C[2]
Solubility
    in Water1 mg/mL[2][3]
    in DMSO2 mg/mL[2][3]
    in Methanol (B129727) (with heat)5 mg/mL (results in a hazy solution)[3]
    in Chloroform (with heat)5 mg/mL (results in a turbid solution)[3]
Occupational Exposure Limits As "Inert or Nuisance Dust":[4]
    Total Dust (OSHA PEL)15 mg/m³[4]
    Respirable Fraction (OSHA PEL)5 mg/m³[4]
Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and burns.
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard.To protect against eye contact, which can cause serious damage.
Respiratory Protection A dust mask (type N95 or equivalent) or a respirator with P3 cartridges should be used when handling the solid powder to prevent inhalation.[2]To avoid inhalation of the harmful powder.[1]
Body Protection A lab coat or chemical-resistant gown.To protect skin and clothing from contamination.

For major spills, full-body protective clothing and a self-contained breathing apparatus are necessary.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage

  • 1.1. Upon receipt, inspect the container for any damage or leaks.

  • 1.2. The container should be clearly labeled.

  • 1.3. Store the compound in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperatures are 2-8°C or -20°C.[2]

  • 1.4. Keep it away from incompatible materials, such as oxidizing agents, and sources of ignition.[4]

2. Preparation and Weighing (in a Fume Hood)

  • 2.1. Before handling, ensure a designated work area is prepared, preferably within a chemical fume hood to minimize inhalation exposure.

  • 2.2. Don the required personal protective equipment (gloves, eye protection, lab coat, and respiratory protection).

  • 2.3. To weigh the solid compound, use a tared, sealed container to prevent the generation of dust.

  • 2.4. Handle the powder gently to avoid creating airborne dust.

3. Dissolution

  • 3.1. Add the desired solvent to the container with the pre-weighed this compound.

  • 3.2. If heating is required for dissolution (e.g., in methanol or chloroform), use a controlled heating source like a water bath and ensure adequate ventilation.[3]

  • 3.3. Cap the container securely and mix until the solid is dissolved.

4. Use in Experiments

  • 4.1. All experimental procedures involving this compound should be conducted in a well-ventilated area, preferably a fume hood.

  • 4.2. Avoid direct exposure to UVA light after handling the compound, as it is a photosensitizer.[3]

  • 4.3. Do not eat, drink, or smoke in the handling area.[4]

5. Decontamination and Waste Disposal

  • 5.1. All disposable materials that have come into contact with the chemical (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed waste container.

  • 5.2. Decontaminate non-disposable equipment and the work surface with an appropriate cleaning agent.

  • 5.3. All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Incineration at an approved facility is a recommended disposal method.[4]

  • 5.4. After handling, wash hands thoroughly with soap and water.[4]

Emergency Response Plan

Immediate action is critical in the event of an emergency involving this compound.

1. Spills

  • 1.1. Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or earth).

    • Use dry clean-up procedures; avoid generating dust.[4]

    • Collect the spilled material and absorbent into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • 1.2. Major Spills:

    • Evacuate the area immediately and move upwind.

    • Alert emergency responders and inform them of the nature and location of the hazard.

    • Only personnel with appropriate training and full-body protective clothing with breathing apparatus should enter the area.

2. Personnel Exposure

  • 2.1. Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Seek immediate medical attention.

  • 2.2. Skin Contact:

    • Immediately remove contaminated clothing.

    • Rinse the affected skin area thoroughly with large amounts of water.

    • Seek medical attention.

  • 2.3. Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, provide respiratory support.

    • Seek immediate medical attention.

  • 2.4. Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

cluster_prep Preparation & Handling cluster_disposal Post-Handling & Disposal Receiving 1. Receiving & Storage Weighing 2. Weighing (in Fume Hood) Receiving->Weighing Dissolution 3. Dissolution Weighing->Dissolution Experiment 4. Experimental Use Dissolution->Experiment Decontamination 5. Decontamination Experiment->Decontamination WasteCollection 6. Waste Collection Decontamination->WasteCollection Disposal 7. Final Disposal WasteCollection->Disposal PPE Wear Appropriate PPE Ventilation Use Fume Hood/ Good Ventilation

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminomethyltrioxsalen hydrochloride
Reactant of Route 2
Aminomethyltrioxsalen hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.